2-Methoxy-6-(methylamino)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQLRBOZRJHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008232 | |
| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88569-83-9 | |
| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unseen Scaffold: A Technical Guide to 2-Methoxy-6-(methylamino)pyridine in Modern Drug Discovery
Introduction: Beyond a Simple Heterocycle
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, celebrated for its presence in a multitude of FDA-approved therapeutics.[1] Within this vast family, 2-Methoxy-6-(methylamino)pyridine emerges not as a final drug entity, but as a pivotal building block—a versatile intermediate that provides a unique combination of electronic and steric properties. This guide offers an in-depth exploration of this unassuming molecule, detailing its synthesis, its critical role in the development of novel therapeutics, and the underlying chemical principles that make it a valuable asset for researchers, scientists, and drug development professionals. We will delve into its application in crafting potent agents against a spectrum of challenging diseases, from infectious diseases to neurodegenerative disorders and cancer.
Core Synthesis: Crafting the Foundation
The synthesis of this compound is a prime example of strategic nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. The most common and industrially scalable approach begins with the readily available 2,6-dichloropyridine. The differential reactivity of the chloro groups, activated by the ring nitrogen, allows for a sequential and controlled substitution.
Synthetic Workflow: A Step-by-Step Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Methylamine (CH₃NH₂) solution (e.g., 40% in water or in an organic solvent)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Monomethoxylation. In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyridine in anhydrous methanol. Cool the solution in an ice bath. Add one equivalent of sodium methoxide portion-wise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of 2-chloro-6-methoxypyridine by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield the crude product.
-
Step 2: Amination. The crude 2-chloro-6-methoxypyridine from the previous step is dissolved in a suitable anhydrous solvent such as DMF. To this solution, an excess (typically 2-3 equivalents) of methylamine solution is added. The reaction mixture is heated to a temperature ranging from 80°C to 120°C in a sealed vessel to prevent the escape of the volatile methylamine. The reaction progress is monitored by TLC or LC-MS.
-
Step 3: Work-up and Purification. Once the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by column chromatography on silica gel to afford the final product.
Causality in Synthesis: The sequential nature of this synthesis is dictated by the electronic effects of the substituents on the pyridine ring. The first substitution with the methoxide anion is a standard SNAr reaction. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, but the primary directing effect for the second substitution comes from the inherent activation at the C2 and C6 positions by the ring nitrogen. The use of an excess of methylamine and elevated temperatures in the second step is necessary to drive the reaction to completion, as the chloro group is being displaced by a weaker nucleophile compared to the methoxide anion.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its application as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its substituted pyridine core serves as a key pharmacophore in several therapeutic areas.
Antitubercular Agents: Targeting MmpL3
Tuberculosis (TB) remains a major global health threat, with the emergence of multidrug-resistant strains necessitating the development of new drugs with novel mechanisms of action. Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 is a validated and promising strategy for the development of new anti-TB agents.
Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of MmpL3.[2] The this compound scaffold can be elaborated to create such inhibitors. The general structure-activity relationship (SAR) suggests that the pyridine nitrogen and the exocyclic amine are crucial for binding to the MmpL3 protein. The methoxy group can be used to fine-tune the electronic and pharmacokinetic properties of the final compound.
Experimental Insight: The design of these MmpL3 inhibitors often involves a structure-guided approach. Molecular docking studies can reveal key interactions between the pyridine-based ligand and the MmpL3 active site, guiding the synthesis of more potent and selective compounds.[2]
Serotonin 5-HT1A Receptor Agonists: A New Generation of Antidepressants
The serotonin 5-HT1A receptor is a well-established target for the treatment of depression and anxiety disorders. Agonists of this receptor have demonstrated clinical efficacy as antidepressants. Research has shown that derivatives of 2-pyridinemethylamine can act as potent and selective 5-HT1A receptor agonists.[4]
Specifically, compounds incorporating a 5-methyl-6-methylamino-pyridin-2-ylmethylamine moiety have shown synergistic effects on 5-HT1A agonist properties.[4] The this compound core provides a direct precursor to this critical pharmacophore. The synthesis of these agonists typically involves the functionalization of the pyridine ring and the elaboration of a side chain that interacts with the receptor.
Structure-Activity Relationship (SAR): The combination of the 5-methyl and 6-methylamino groups on the pyridine ring has been found to be particularly beneficial for 5-HT1A receptor agonism.[4] The methoxy group at the 2-position can influence the compound's metabolic stability and ability to cross the blood-brain barrier, both of which are critical for a centrally acting drug.
Caption: Role of the scaffold in developing 5-HT1A agonists.
Gamma-Secretase Modulators: A Novel Approach to Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme's activity to favor the production of shorter, less aggregation-prone Aβ species over the highly amyloidogenic Aβ42.[5][6]
The insertion of a methoxypyridine motif into tetracyclic GSM scaffolds has been shown to improve their activity in reducing Aβ42 production and enhance their drug-like properties, such as solubility.[5] While not a direct derivative of this compound, this highlights the favorable properties that the methoxypyridine moiety imparts to molecules designed to interact with complex biological targets.
Mechanism of Action Insight: GSMs bind to an allosteric site on the presenilin-1 (PS1) subunit of the gamma-secretase complex.[7] The methoxypyridine group can contribute to the overall binding affinity and influence the conformational changes in the enzyme that lead to the modulation of Aβ production.
Caption: Mechanism of gamma-secretase modulation in Alzheimer's disease.
Conclusion: A Building Block of Significant Potential
This compound, while not a therapeutic agent in its own right, represents a crucial starting point for the synthesis of a new generation of drugs. Its carefully balanced electronic and steric features provide a robust scaffold that can be readily functionalized to create potent and selective modulators of challenging biological targets. From combating infectious diseases like tuberculosis to addressing the complexities of neurodegenerative disorders and mental health conditions, the derivatives of this versatile pyridine intermediate are at the forefront of medicinal chemistry research. For scientists and researchers in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up a wealth of possibilities for the creation of innovative and impactful medicines.
References
- 1. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. escholarship.org [escholarship.org]
An In-depth Technical Guide to 2-Methoxy-6-(methylamino)pyridine: Structure, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-(methylamino)pyridine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates the structural features, spectroscopic profile, and key reactivity patterns of this molecule, with a particular focus on its synthetic accessibility and its role as a versatile building block. Methodologies for its preparation, primarily through nucleophilic aromatic substitution on di-substituted pyridine precursors, are discussed in detail. The guide further explores the compound's reactivity, including the behavior of its distinct functional moieties—the methoxy group, the methylamino substituent, and the pyridine core—in various chemical transformations such as lithiation and cross-coupling reactions. Finally, the application of this compound as a crucial intermediate in the synthesis of pharmacologically active agents is highlighted through a relevant case study. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Introduction and Physicochemical Properties
This compound, with the CAS Number 88569-83-9, is a disubstituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure incorporates two key functional groups—a methoxy and a methylamino group—at the 2 and 6 positions of the pyridine ring, respectively. These substituents not only influence the electronic properties and reactivity of the pyridine core but also provide handles for further chemical modification. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of bioactive compounds and approved drugs.[2][3]
The strategic placement of an electron-donating methoxy group and a secondary amine provides a unique combination of properties that are valuable in multi-step synthetic campaigns. This guide aims to provide a detailed exploration of the synthesis, reactivity, and applications of this important chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 88569-83-9 | [4] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | Off-white to light yellow powder or clear liquid | [1][4] |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [4] |
| Density | 1.09 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5595 (Predicted) | [4] |
| pKa | 5.04 ± 0.10 (Predicted) | [4] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogues typically relies on the sequential nucleophilic aromatic substitution (SNA) of dihalopyridines. The differential reactivity of the halogen atoms on the pyridine ring, often influenced by the electronic effects of other substituents, allows for a controlled, regioselective introduction of the methoxy and methylamino groups.
A prominent and well-documented synthetic strategy involves the use of commercially available 2,6-dichloropyridine derivatives as starting materials. This approach provides a robust and scalable route to the target compound and its derivatives.
General Synthetic Approach: Sequential Nucleophilic Aromatic Substitution
The general strategy involves a two-step process where a dihalopyridine is first reacted with one nucleophile, followed by reaction with a second nucleophile. The regioselectivity of the first substitution can often be controlled by the reaction conditions and the nature of the nucleophiles.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a Key Derivative
Step 1: Regioselective Amination
The first step involves the regioselective substitution of one of the chlorine atoms with an amine. The choice of amine and reaction conditions is critical to favor substitution at the desired position. In the reported synthesis, N-benzylmethylamine is used, which regioselectively displaces the chlorine at the 6-position of 2,6-dichloro-3-trifluoromethylpyridine in the presence of triethylamine in DMF.[5] This high regioselectivity (>98:<2) is a key feature of this process.[6]
Step 2: Methoxylation and Concomitant Conversion of the Trifluoromethyl Group
The intermediate from the first step is then treated with a large excess of sodium methoxide. This step is multifunctional; it not only displaces the remaining chlorine atom with a methoxy group but also facilitates the conversion of the 3-trifluoromethyl group into a methoxycarbonyl group after acidic workup.[5][6]
Step 3: Deprotection (if necessary) and Final Product Formation
If a protecting group is used on the amine (like the benzyl group in the example), a subsequent deprotection step is required to yield the final product.
Caption: Key steps in the synthesis of a pharmaceutically relevant derivative.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three key components: the electron-rich pyridine ring, the nucleophilic methylamino group, and the methoxy group.
Reactivity of the Pyridine Ring
-
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[7] However, the presence of two electron-donating groups (methoxy and methylamino) at the 2 and 6 positions is expected to activate the ring towards electrophilic attack, primarily at the 3 and 5 positions.
-
Lithiation/Metallation: Directed ortho-metallation is a powerful tool for the functionalization of pyridine rings. The reactivity of 2-substituted pyridines in lithiation reactions is highly dependent on the lithiating agent and conditions. For 2-methoxypyridine, lithiation with BuLi-LiDMAE has been shown to be regiospecific at the C-6 position.[2] In contrast, using lithium dialkylamides like LDA or LTMP can favor lithiation at the C-3 position.[8] This differential reactivity provides synthetic routes to various substituted derivatives.
Reactivity of the Functional Groups
-
Methylamino Group: The secondary amine is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents will lead to the corresponding tertiary amine or amide derivatives.
-
Participation in Cross-Coupling Reactions: The N-H bond can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.[9]
-
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh conditions.
-
O-Demethylation: Cleavage of the methyl ether to the corresponding pyridone can be achieved using strong acids like HBr or Lewis acids such as boron tribromide.[10]
-
Caption: Overview of the key reactive sites on the molecule.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. δ 6.0-7.5 ppm). A triplet for the H4 proton and two doublets for the H3 and H5 protons. The electron-donating groups will shift these protons upfield compared to unsubstituted pyridine. - Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.[11] - Methylamino Protons: A singlet or doublet for the N-CH₃ at approximately δ 2.8-3.0 ppm, integrating to 3H. A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals. C2 and C6 will be significantly downfield due to the attached heteroatoms (approx. δ 160-165 ppm). C3, C4, and C5 will appear in the typical aromatic region for pyridines (approx. δ 100-140 ppm).[12][13] - Methoxy Carbon: A signal at approximately δ 53-56 ppm.[11] - Methylamino Carbon: A signal at approximately δ 28-32 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 138. - Key Fragmentation: Loss of a methyl radical (M-15) from the methoxy or methylamino group to give a peak at m/z = 123. Loss of formaldehyde (M-30) from the methoxy group is also possible. Further fragmentation of the pyridine ring would lead to smaller characteristic fragments.[14][15] |
| FTIR | - N-H Stretch: A medium to sharp band around 3300-3500 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. - C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl ether. |
Applications in Medicinal Chemistry
This compound is a valuable building block in the synthesis of biologically active molecules. Its utility is exemplified by its role as a key intermediate in the development of the potent and selective antiemetic agent, AS-8112.
Case Study: Synthesis of the Antiemetic Agent AS-8112
AS-8112 is a selective antagonist of dopamine D₂ and D₃ receptors, as well as the serotonin 5-HT₃ receptor, and has demonstrated potent antiemetic effects in preclinical studies.[16] The core of AS-8112 is a substituted pyridine-3-carboxamide. The synthesis of this core relies on a derivative of this compound, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[6] The synthetic route to this key intermediate, as outlined in Section 2.2, highlights the industrial relevance and importance of the this compound scaffold.
The presence of the methoxy and methylamino groups in the final drug molecule, or its precursors, can significantly influence its pharmacological properties, including target binding, solubility, and metabolic stability.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable and versatile heterocyclic intermediate. Its preparation via sequential nucleophilic aromatic substitution on readily available dichloropyridines is a robust and scalable method. The distinct reactivity of its functional groups and the pyridine core allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of pharmacologically active compounds, such as the antiemetic agent AS-8112, underscores its importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of this key molecule, which will be of value to scientists and researchers working in organic synthesis and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Demethylation - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. whitman.edu [whitman.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. Electrolytic O-demethylation of methoxycatecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-6-(methylamino)pyridine molecular weight and formula
An In-Depth Technical Guide to 2-Methoxy-6-(methylamino)pyridine
Introduction to a Versatile Pyridine Building Block
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. The pyridine scaffold is a ubiquitous structural motif in drug design, found in numerous FDA-approved therapeutic agents for conditions ranging from tuberculosis to cancer.[1] The specific arrangement of the methoxy and methylamino groups on this particular pyridine ring offers unique electronic properties and multiple reactive sites, making it a valuable precursor for creating diverse molecular libraries. Its utility is highlighted in the synthesis of targeted therapeutic agents, including potential antiemetics and novel kinase inhibitors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [4][5] |
| Molecular Weight | 138.17 g/mol | [4] |
| CAS Number | 88569-83-9 | [4][5] |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [4][5] |
| Density | 1.09 g/cm³ (Predicted) | [4][5] |
| pKa | 5.04 ± 0.10 (Predicted) | [4][5] |
| Refractive Index | 1.5595 | [4][5] |
| Appearance | Colorless to light orange/yellow liquid | [5] |
| Storage Conditions | Store in freezer, under -20°C; Keep in dark place, Inert atmosphere | [4][5] |
Synthesis and Reaction Mechanisms
The synthesis of substituted pyridines like this compound often involves nucleophilic substitution reactions on a pre-functionalized pyridine ring. The presence of electron-withdrawing or leaving groups at the 2- and 6-positions facilitates the displacement by nucleophiles such as methoxides and amines.
Exemplary Synthetic Protocol: Nucleophilic Aromatic Substitution
A common strategy for preparing such compounds involves the sequential substitution of dihalopyridines. For instance, a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been synthesized from 2,6-dichloro-3-trifluoromethylpyridine, highlighting a regioselective substitution pathway.[2] A generalizable protocol for a similar transformation is detailed below, based on the synthesis of a related methoxy pyridine derivative.[6]
Objective: To synthesize a 2-methoxy-6-amino-pyridine derivative via sequential nucleophilic aromatic substitution. This protocol is adapted from a known procedure and illustrates the core chemical principles.[6]
Step 1: Methoxylation
-
Dissolve the starting material, a 2-chloro-6-aminopyridine derivative (1.0 equivalent), in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium methoxide (1.3 equivalents) to the solution. The methoxide ion acts as a strong nucleophile, targeting the electron-deficient carbon at the 2-position of the pyridine ring.
-
Heat the reaction mixture to approximately 110-120°C for 2-3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the solution to room temperature. The formation of sodium chloride as a byproduct will result in a precipitate.
Step 2: Work-up and Isolation
-
Filter the cooled reaction mixture to remove the precipitated sodium chloride.
-
Remove the DMF solvent under reduced pressure (in vacuo).
-
Dissolve the resulting residue in a dilute acidic solution, such as 10% hydrochloric acid, to protonate the basic pyridine nitrogen and any unreacted amines.
-
Wash the acidic aqueous solution with an organic solvent like methylene chloride to remove non-basic impurities.
-
Make the aqueous layer alkaline by adding a base (e.g., sodium carbonate) to deprotonate the product, rendering it soluble in organic solvents.
-
Extract the product into an organic solvent (e.g., methylene chloride) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under vacuum to yield the final 2-methoxy-6-aminopyridine product. Further purification can be performed via chromatography if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the nucleophilic aromatic substitution workflow described above.
Caption: Workflow for the synthesis of a 2-methoxy-6-aminopyridine derivative.
Applications in Drug Discovery and Development
Role as a Key Intermediate
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.
-
Antiemetic Agents: It is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor for novel and potent antiemetic agents.[2] These agents are crucial for managing nausea and vomiting, common side effects of chemotherapy.
-
Anticancer Research: The pyridine scaffold is integral to many kinase inhibitors used in oncology.[3] Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[7] The ability to easily modify the structure of this compound allows for the exploration of structure-activity relationships (SAR) to develop compounds with improved potency and selectivity against cancer-related targets like PIM-1 kinase.[3]
The Strategic Importance of the Methoxy Group
The methoxy group plays a significant role in modulating the properties of drug candidates.[8] It can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability. In the context of this compound, the methoxy group's electron-donating nature affects the reactivity and basicity of the pyridine ring, which can be fine-tuned by medicinal chemists to optimize drug performance.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS).[9][10]
Hazard Identification
-
Primary Hazards: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[9][10]
-
Ingestion/Inhalation: May be harmful if swallowed or inhaled.[11]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9][12]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9][12]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]
-
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9][10]
Storage and Disposal
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] For long-term stability, store in a freezer at temperatures under -20°C in a dark place and under an inert atmosphere.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined molecular weight of 138.17 g/mol and formula of C₇H₁₀N₂O belie its complex utility as a versatile chemical intermediate.[4] With well-understood physicochemical properties and established synthetic relevance, it serves as a foundational element for developing next-generation therapeutics aimed at treating a range of human diseases. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research environment.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | 88569-83-9 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
2-Methoxy-6-(methylamino)pyridine safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-6-(methylamino)pyridine
This guide provides comprehensive safety information for this compound (CAS No. 88569-83-9), a chemical intermediate utilized in various research and development applications, including the synthesis of topical antifungal agents.[1] Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.
Understanding the Hazard Profile
This compound is classified as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
GHS Hazard Classification:
Signal Word: Warning[3]
Hazard Statements:
While comprehensive toxicological data is not fully available, it is prudent to treat this compound with a high degree of caution.[4]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Boiling Point | 200 - 201 °C (392 - 394 °F) | [4] |
| Melting Point | 15 °C (59 °F) | [4] |
| Flash Point | 88 °C (190 °F) - closed cup | [4] |
| Density | 1.09 g/cm³ | [5] |
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure is a combination of appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid breathing vapors or mist.[4]
-
Keep away from sources of ignition as the substance is a combustible liquid.[4]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool environment.[8]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [2][9] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound.
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
This compound is a combustible liquid with a flash point of 88 °C (190 °F).[4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to contact a licensed professional waste disposal service.[4] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Toxicological and Ecological Information
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[4]
References
- 1. This compound | 88569-83-9 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. uwwapps.uww.edu [uwwapps.uww.edu]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-Methoxy-6-(methylamino)pyridine moiety is a key structural alert in modern medicinal chemistry. As a privileged scaffold, it is integral to the architecture of numerous biologically active compounds, serving as a versatile intermediate in the synthesis of pharmaceuticals ranging from antiemetics to novel therapeutics in development. Its strategic importance lies in the precise arrangement of donor and acceptor groups on the pyridine ring, which facilitates specific interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies for this compound, grounded in the principles of nucleophilic aromatic substitution, and offers practical, field-proven insights for its efficient preparation.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound predominantly relies on a two-step sequential nucleophilic aromatic substitution (SNAr) starting from the readily available and inexpensive 2,6-dichloropyridine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 (or α) positions. The ring nitrogen powerfully withdraws electron density, stabilizing the negatively charged intermediate (a Meisenheimer-like complex), which is the rate-determining step of the reaction.[1] This intrinsic reactivity allows for the selective, stepwise replacement of the two chlorine atoms with a methoxy group and a methylamino group.
Two primary synthetic routes emerge from this strategy, differing in the order of nucleophilic addition:
-
Route A: Amination followed by Methoxylation.
-
Route B: Methoxylation followed by Amination.
The choice between these routes can be influenced by factors such as the reactivity of the intermediates, potential side reactions, and the ease of purification.
Comparative Analysis of Synthetic Routes
| Route | First Step | Intermediate | Second Step | Advantages | Disadvantages |
| A | Amination of 2,6-dichloropyridine with methylamine | 2-Chloro-6-(methylamino)pyridine | Methoxylation with sodium methoxide | Generally higher regioselectivity in the first step due to the strong nucleophilicity of methylamine. | The intermediate can be less reactive in the second step. |
| B | Methoxylation of 2,6-dichloropyridine with sodium methoxide | 2-Chloro-6-methoxypyridine | Amination with methylamine | The methoxy group can further activate the ring for the second substitution. | Potential for di-substitution in the first step if conditions are not carefully controlled. |
Synthetic Route A: Amination Followed by Methoxylation
This is often the preferred route due to the typically higher regioselectivity of the initial amination step. The strong nucleophilicity of methylamine allows for a more controlled reaction with 2,6-dichloropyridine.
start [label="2,6-Dichloropyridine", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate [label="2-Chloro-6-(methylamino)pyridine"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];
start -> intermediate [label="Methylamine (MeNH2)\nBase (e.g., Et3N), DMF"]; intermediate -> product [label="Sodium Methoxide (NaOMe)\nMethanol (MeOH), Heat"]; }
Workflow for Route A: Amination followed by Methoxylation.
Step 1: Synthesis of 2-Chloro-6-(methylamino)pyridine
The first step involves the regioselective substitution of one chlorine atom of 2,6-dichloropyridine with methylamine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Using methylamine itself as the base would require an excess of the reagent.
-
Temperature: The reaction is typically conducted at a moderate temperature to ensure a reasonable reaction rate without promoting di-substitution.
Experimental Protocol: Synthesis of 2-Chloro-6-(methylamino)pyridine
Adapted from the procedure for a similar substrate by Ito, M. et al. (2001).[2]
-
To a solution of 2,6-dichloropyridine (1 equivalent) in DMF, add methylamine hydrochloride (1.1 equivalents).
-
Cool the mixture to approximately 5°C using an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-chloro-6-(methylamino)pyridine, which can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
The second step is the substitution of the remaining chlorine atom with a methoxy group using sodium methoxide.
Causality Behind Experimental Choices:
-
Reagent: Sodium methoxide (NaOMe) serves as both the source of the methoxide nucleophile and a strong base.
-
Solvent: Methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves sodium methoxide. Tetrahydrofuran (THF) can be used as a co-solvent to improve the solubility of the pyridine substrate.[2]
-
Temperature: Heating the reaction mixture to reflux is necessary to overcome the activation energy for the substitution of the second chlorine atom, which is on a less activated ring compared to the starting material.
Experimental Protocol: Synthesis of this compound
Adapted from the procedure for a similar substrate by Ito, M. et al. (2001).[2]
-
Dissolve 2-chloro-6-(methylamino)pyridine (1 equivalent) in a mixture of methanol and THF.
-
Add a solution of sodium methoxide in methanol (28% solution, 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-15 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and evaporate the solvent.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Synthetic Route B: Methoxylation Followed by Amination
This route first introduces the methoxy group, followed by the methylamino group.
start [label="2,6-Dichloropyridine", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate [label="2-Chloro-6-methoxypyridine"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];
start -> intermediate [label="Sodium Methoxide (NaOMe)\nMethanol (MeOH)"]; intermediate -> product [label="Methylamine (MeNH2)\nHeat, Pressure (optional)"]; }
Workflow for Route B: Methoxylation followed by Amination.
Step 1: Synthesis of 2-Chloro-6-methoxypyridine
The initial step is the monosubstitution of 2,6-dichloropyridine with sodium methoxide. Careful control of stoichiometry is crucial to minimize the formation of the di-substituted product, 2,6-dimethoxypyridine.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyridine
-
Dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1 equivalent) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction by TLC or GC-MS to ensure consumption of the starting material and minimal formation of the di-substituted product.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.
-
Extract the product into an organic solvent, wash with water, and dry.
-
Purify by distillation or column chromatography to isolate 2-chloro-6-methoxypyridine.
Step 2: Synthesis of this compound
The final step involves the amination of 2-chloro-6-methoxypyridine. This step may require more forcing conditions than the amination of 2,6-dichloropyridine.
Experimental Protocol: Synthesis of this compound
-
Place 2-chloro-6-methoxypyridine (1 equivalent) and an excess of a solution of methylamine in a sealed reaction vessel.
-
Heat the mixture to a temperature typically above 100°C. The use of a sealed vessel is necessary to maintain the pressure and prevent the escape of the volatile methylamine.
-
After several hours, cool the reaction vessel to room temperature.
-
Vent any excess pressure and remove the excess methylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Conclusion and Outlook
The synthesis of this compound is most reliably achieved through a sequential nucleophilic aromatic substitution on 2,6-dichloropyridine. While both Route A (amination then methoxylation) and Route B (methoxylation then amination) are viable, Route A often provides a more controlled and higher-yielding pathway due to the predictable regioselectivity of the initial amination step. The protocols provided herein, adapted from established literature for analogous systems, offer a robust starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and solvent choice, may be necessary to achieve maximum yield and purity for specific applications. The continued importance of the 2-aminopyridine scaffold in drug discovery ensures that the development of efficient and scalable syntheses for its derivatives will remain an area of active research.
References
A Senior Application Scientist's Guide to 2-Methoxy-6-(methylamino)pyridine: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of a Substituted Pyridine
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Among the vast array of pyridine derivatives, 2-Methoxy-6-(methylamino)pyridine stands out as a particularly strategic chemical intermediate. Its bifunctional nature—possessing both a nucleophilic secondary amine and an electron-donating methoxy group—offers synthetic chemists a versatile handle for molecular elaboration.
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. The content herein is designed for researchers, scientists, and drug development professionals, aiming to explain the causality behind experimental choices and to provide a trustworthy foundation for its use in complex synthetic campaigns.
I. Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. These data are critical for reaction planning, purification, and structural confirmation.
Core Properties
| Property | Value | CAS Number |
| Molecular Formula | C₇H₁₀N₂O | 88569-83-9[1] |
| Molecular Weight | 138.17 g/mol | |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | |
| Density | 1.09 g/cm³ (Predicted) | |
| pKa | 5.04 ± 0.10 (Predicted) | |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |
Table 1: Key physicochemical properties of this compound.[1]
Spectroscopic Signature
-
¹H NMR (Proton NMR): The spectrum would be characterized by distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the N-methyl group protons (a doublet around 2.9-3.1 ppm, coupled to the N-H proton), and the pyridine ring protons (three distinct multiplets in the aromatic region, typically 6.0-7.5 ppm). The N-H proton would likely appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR (Carbon NMR): The carbon spectrum would show seven distinct signals. Key resonances would include the methoxy carbon (~55 ppm), the N-methyl carbon (~30 ppm), and the six pyridine ring carbons, with the C2 and C6 carbons (attached to OMe and NHMe) appearing at lower field (further downfield) due to heteroatom deshielding.
-
IR (Infrared) Spectroscopy: The IR spectrum would prominently feature a characteristic N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1020-1250 cm⁻¹.[3]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 138. A common fragmentation pattern would involve the loss of a methyl group (-15) or a methoxy group (-31).
II. The Synthetic Landscape: Preparation and Core Reactivity
The utility of an intermediate is intrinsically linked to its accessibility and predictable reactivity. This compound is typically synthesized via nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in pyridine chemistry.
A Common Synthetic Route
The most logical and field-proven approach starts from the readily available 2,6-dichloropyridine. The differential reactivity of the two chlorine atoms can be exploited in a stepwise substitution.
References
- 1. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(Methylamino)pyridine(4597-87-9) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 2-Methoxy-6-(methylamino)pyridine
This in-depth guide provides a comprehensive analysis of the spectral data for 2-Methoxy-6-(methylamino)pyridine, a key heterocyclic compound with applications in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Beyond a simple presentation of data, this guide delves into the causal relationships behind the spectral features, providing field-proven insights into experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₁₀N₂O, Mol. Wt.: 138.17 g/mol ) is a disubstituted pyridine derivative. The strategic placement of an electron-donating methoxy group and a methylamino group on the pyridine ring significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior in various applications.
This guide will explore the following spectroscopic techniques for the characterization of this molecule:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) : Determines the molecular weight and provides insights into the fragmentation patterns, aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for its structural confirmation.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds, including 2-methoxypyridine and 2-amino-6-methylpyridine, and established substituent effects on the pyridine ring. The analysis of NMR spectra for substituted pyridines can be complex due to signal overlap in the aromatic region[1].
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.0 - 6.2 | Doublet (d) | ~7-8 |
| H-4 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 |
| H-5 | 6.3 - 6.5 | Doublet (d) | ~7-8 |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| -NHCH₃ | 2.8 - 3.0 | Singlet (s) or Doublet (d) if coupled to NH | N/A or ~5 |
| -NH | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary.
Expertise & Experience in Interpretation:
-
The pyridine ring protons (H-3, H-4, and H-5) are expected to appear in the aromatic region, though shifted upfield compared to pyridine itself due to the electron-donating nature of the methoxy and methylamino groups.
-
The H-4 proton is anticipated to be the most downfield of the ring protons, appearing as a triplet or a doublet of doublets due to coupling with both H-3 and H-5.
-
The methoxy (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
The methyl protons of the methylamino group (-NHCH₃) will also be a singlet, shifted slightly upfield compared to the methoxy signal. Depending on the solvent and concentration, coupling to the adjacent NH proton might be observed, resulting in a doublet.
-
The amino proton (-NH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of aromatic methoxy groups can be influenced by their conformation relative to the aromatic ring[2].
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162 - 165 |
| C-3 | 95 - 100 |
| C-4 | 138 - 142 |
| C-5 | 105 - 110 |
| C-6 | 158 - 161 |
| -OCH₃ | 52 - 55 |
| -NHCH₃ | 28 - 32 |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary.
Expertise & Experience in Interpretation:
-
The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-6) atoms are expected to be the most downfield in the aromatic region.
-
The C-4 carbon is also expected to be significantly downfield.
-
The C-3 and C-5 carbons will be the most upfield of the aromatic carbons due to the ortho and para directing effects of the substituents.
-
The methoxy carbon (-OCH₃) will appear in the typical range for such groups, around 52-55 ppm.
-
The methylamino carbon (-NHCH₃) will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and instrument setup.
Protocol 1: Standard ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-15 ppm centered around 6-7 ppm is typically sufficient.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally used.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Diagram 1: General Workflow for NMR Data Acquisition and Analysis
References
Solubility and physical properties of 2-Methoxy-6-(methylamino)pyridine
An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methoxy-6-(methylamino)pyridine
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies to ensure both scientific accuracy and experimental reproducibility.
Introduction to this compound
This compound (CAS No. 88569-83-9) is a substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with a methoxy group and a methylamino group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process scale-up, purification, and formulation.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and industrial settings. The data presented below has been consolidated from various chemical data sources to provide a reliable reference point for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 88569-83-9 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O | [1][3] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |
| Predicted Boiling Point | 231.5 ± 25.0 °C | [1][2][5] |
| Density | ~1.09 g/cm³ | [1][2][5] |
| Predicted Refractive Index | ~1.5595 | [1][2][5] |
| Predicted pKa | 5.04 ± 0.10 | [1][2][5] |
Note: Some properties, such as boiling point and pKa, are predicted values derived from computational models and should be confirmed experimentally for critical applications.
Section 2: Solubility Profile
The solubility of this compound is dictated by its molecular structure. The pyridine nitrogen, the amino group, and the methoxy oxygen atom can all act as hydrogen bond acceptors, while the N-H bond of the methylamino group can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule. However, the aromatic ring and methyl groups contribute non-polar character. This duality suggests that its solubility will be dependent on the nature of the solvent.
The predicted pKa of ~5.04 indicates that it is a weak base.[1][2] Therefore, its solubility in aqueous solutions is expected to increase significantly under acidic conditions (pH < 5) due to the formation of the more polar protonated pyridinium salt.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water | Slightly Soluble | The presence of polar N and O atoms allows for some hydrogen bonding with water, but this is limited by the non-polar hydrocarbon components.[6] |
| 5% Hydrochloric Acid | Soluble | As a weak base, the compound will be protonated to form a water-soluble salt. | |
| 5% Sodium Hydroxide | Likely Insoluble | The compound is not acidic and will not be deprotonated to form a salt. | |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar hydrocarbon solvents, following the "like dissolves like" principle.[7] |
Section 3: Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a standardized protocol for solubility assessment is essential. The following method provides a systematic approach for the semi-quantitative determination of solubility.
Objective: To determine the solubility of this compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, 5% HCl, Methanol, Acetone, Toluene, Hexane)
-
Small test tubes (e.g., 13x100 mm)
-
Graduated cylinder or calibrated pipettes
-
Analytical balance
-
Spatula
-
Vortex mixer
Methodology:
-
Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube. The use of a consistent, accurately measured mass is critical for comparing results across different solvents.[8]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.[8] This creates a standardized solute-to-solvent ratio of approximately 33 mg/mL.
-
Agitation: Vigorously shake or vortex the test tube for 60 seconds.[7] This duration is typically sufficient to overcome kinetic barriers to dissolution for readily soluble compounds.
-
Observation: Allow the mixture to stand for 30 seconds and observe the solution against a well-lit, contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.[7]
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all, or only a negligible amount does.[7]
-
-
Record Results: Meticulously record the observations for each solvent tested. For aqueous acid or base tests, note any reactions such as effervescence or color change.[9]
-
Confirmation (for Acid/Base Tests): For a sample that dissolves in 5% HCl, the addition of a base (e.g., 5% NaOH) to neutralize the solution should cause the original water-insoluble compound to precipitate, confirming that dissolution was due to salt formation.[9]
Section 4: Visualization of Experimental Workflow
The logical progression of a comprehensive solubility analysis can be visualized to clarify the decision-making process.
Caption: A flowchart for systematic solubility classification.
Section 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).
-
Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat to prevent skin contact.[10]
-
-
Handling:
-
Storage:
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Conclusion
This compound is a liquid organic compound with weak basic properties. Its physicochemical profile, including a molecular weight of 138.17 g/mol and a predicted boiling point of 231.5 °C, defines its physical behavior. The molecule's structure suggests solubility in dilute acids and polar organic solvents, with limited solubility in water and non-polar solvents. Adherence to the outlined experimental protocols and safety guidelines is crucial for the successful and safe application of this compound in research and development.
References
- 1. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 88569-83-9 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Commercial suppliers of high-purity 2-Methoxy-6-(methylamino)pyridine
An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 2-Methoxy-6-(methylamino)pyridine
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, foundational step. The integrity of all subsequent experimental data hinges on the quality and characterization of these starting materials. This guide provides a detailed technical overview of this compound (CAS No. 88569-83-9), a key pyridine derivative, focusing on its commercial availability, purity standards, analytical verification, and proper handling protocols.
Introduction to this compound
This compound is a substituted pyridine compound. Pyridine rings and their derivatives are fundamental heterocyclic structures frequently incorporated into the core of many pharmaceutical compounds.[1][2] The specific functional groups of this molecule—a methoxy group and a methylamino group at the 2 and 6 positions, respectively—make it a versatile intermediate for building more complex molecular architectures. Its utility is often found in the synthesis of novel therapeutic agents, where precise chemical structures are paramount. Given its role as a building block, sourcing this compound at high purity is not merely a preference but a requirement to ensure reaction specificity, minimize side-product formation, and guarantee the reproducible synthesis of the target active pharmaceutical ingredient (API).
Commercial Suppliers and Purity Specifications
A number of chemical suppliers offer this compound, typically with purities of 98% or higher. The selection of a supplier should be guided by the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and the stated purity levels which should align with the sensitivity of the intended application.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Conier Chem&Pharma Limited | 99.00% | 88569-83-9 | Pharmacy Grade offered by affiliated suppliers like Greenbo Biochem.[3] |
| Proactive Molecular Research | 98% | 88569-83-9 | Available in quantities such as 1Kg with a typical lead time of 2 weeks.[4] |
| ACE Biolabs | 98% | 88569-83-9 | Offered in smaller quantities (e.g., 25mg, 50mg) suitable for initial research. |
| Alfa Aesar (Thermo Fisher) | Not specified | 88569-83-9 | Listed as a product, indicating availability through a major scientific supplier.[5] |
| Bridge Organics | Not specified | Not specified | Sells the HCl salt version of a similar compound (3-Methoxy-2-(methylamino)pyridine HCl). |
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is essential for its use in synthetic chemistry and for its characterization.
| Property | Value | Source |
| CAS Number | 88569-83-9 | [6] |
| Molecular Formula | C₇H₁₀N₂O | [6] |
| Molecular Weight | 138.17 g/mol | [6] |
| Boiling Point | 231.5±25.0 °C (Predicted) | [3] |
| Density | 1.09 g/cm³ (Predicted) | [3] |
| Flash Point | 93.8 °C | [3] |
Spectroscopic data is the cornerstone of chemical identification and purity assessment. For this compound, suppliers like Alfa Aesar provide ATR-IR spectral data for structural confirmation.[5]
Quality Control and Purity Verification Workflow
For drug development applications, end-user verification of purity is a critical step. A supplier's CoA provides a baseline, but orthogonal in-house testing ensures the material meets the stringent requirements of the research. The primary impurities may arise from the synthetic route, such as starting materials or side-products from incomplete reactions.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities. A typical method for a related pyridine derivative involves an octadecyl (C18) column with a mobile phase consisting of an acetonitrile and buffer mixture, with detection by UV spectrophotometry.[7]
-
Gas Chromatography (GC): For volatile compounds, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a powerful tool for assessing purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The purity can also be estimated using quantitative NMR (qNMR) with a certified internal standard. For a similar compound, purity was confirmed via NMR.[8]
-
Mass Spectrometry (MS): Provides accurate mass determination, further confirming the identity of the compound and helping to elucidate the structure of any detected impurities.
Experimental Protocol: Example HPLC Purity Assay
-
System Preparation: Use a validated HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.01 M Phosphate Buffer (pH 2.0) in a 30:70 (v/v) ratio.[7] Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector Wavelength: 239 nm[7]
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Quality control workflow for purity verification.
Synthesis Context
Understanding the synthesis of pyridine derivatives provides insight into potential impurities. The construction of substituted pyridines can be achieved through various methods, including condensation reactions of aldehydes and ammonia derivatives (Hantzsch synthesis) or nucleophilic aromatic substitution (SₙAr) on halo-pyridines.[1][2] For instance, a methoxypyridine derivative synthesis can start from a di-substituted aminopyridine, which undergoes nucleophilic substitution with sodium methoxide.[9] Potential impurities could therefore include unreacted starting materials or isomers formed during the substitution.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the purity of this compound and ensure laboratory safety.
Safety Precautions
-
Hazard Identification: This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[10][12] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12][13]
-
First Aid:
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][11][12][13]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]
Caption: General workflow for handling and storage.
Conclusion
The successful use of this compound in a research and drug development setting is contingent upon sourcing high-purity material from reputable suppliers. Beyond relying on vendor documentation, a robust internal quality control process employing orthogonal analytical techniques like HPLC and NMR is essential to verify identity and purity. Adherence to strict safety and handling protocols will not only protect researchers but also preserve the integrity of the chemical intermediate for its intended synthetic applications.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. proactivemr.com [proactivemr.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. uwwapps.uww.edu [uwwapps.uww.edu]
Methodological & Application
Synthesis Protocols for 2-Methoxy-6-(methylamino)pyridine Derivatives: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-methoxypyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and hydrogen bonding capabilities make it an ideal fragment for interacting with various biological targets. Derivatives of this core are integral to compounds developed for applications ranging from antiemetics to kinase inhibitors.[2][3] This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-methoxy-6-(methylamino)pyridine and its analogues, focusing on the underlying chemical principles and offering detailed, field-proven protocols.
Two principal and robust methodologies dominate the synthesis of this scaffold: multi-step Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific functionalities of the target derivative.
Visualizing the Synthetic Pathways
The following diagram illustrates the two major synthetic routes discussed in this guide, starting from common commercially available precursors.
Caption: Primary synthetic routes to this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This classical two-step approach is often favored for its cost-effectiveness and scalability. It relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two halogen substituents, facilitating nucleophilic attack.[4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]
Mechanistic Rationale
The pyridine nitrogen acts as an electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In 2,6-dihalopyridines, the attack of an amine is the first step, followed by the displacement of the second halide by a methoxide anion. The first amination step is generally regioselective, and subsequent methoxylation yields the desired product.[6]
Caption: Simplified mechanism for the SNAr methoxylation step.
Step-by-Step Experimental Protocol
Step A: Synthesis of 2-Chloro-6-(methylamino)pyridine
-
Reagent Setup: In a sealed pressure vessel, combine 2,6-dichloropyridine (1 equiv.), ethanol (or DMF), and an aqueous solution of methylamine (40%, 2-3 equiv.).
-
Reaction: Heat the mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step B: Synthesis of this compound
-
Reagent Setup: Dissolve the crude 2-chloro-6-(methylamino)pyridine (1 equiv.) in anhydrous N,N-Dimethylformamide (DMF). Add sodium methoxide (1.5-2.0 equiv.) portion-wise while stirring under an inert atmosphere (e.g., Argon).[7]
-
Reaction: Heat the reaction mixture to 110-120°C for 2-4 hours.[7] Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water. A precipitate of sodium chloride may form and can be filtered off.[7]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or methylene chloride (3x).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8] This palladium-catalyzed cross-coupling reaction is highly versatile, demonstrating broad substrate scope and functional group tolerance, though it often requires more expensive reagents (catalyst and ligand).[9][10]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[11] The key steps are:
-
Oxidative Addition: The aryl halide (2-chloro-6-methoxypyridine) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[12]
The choice of phosphine ligand is critical; bulky, electron-rich ligands are often required to facilitate the reductive elimination step, especially when using less reactive aryl chlorides.[9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Reagent Addition: Add 2-chloro-6-methoxypyridine (1 equiv.) and anhydrous toluene or dioxane as the solvent.[13]
-
Amine Addition: Add the methylamine source. For ease of handling, a solution of methylamine in THF or methylamine hydrochloride with an extra equivalent of base can be used.
-
Reaction: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the final product.
Data Summary and Comparison
The following table summarizes typical conditions for the synthesis of 2-methoxy-6-aminopyridine derivatives, providing a comparative overview of the two primary methods.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Buchwald-Hartwig Amination | Key Considerations & Causality |
| Starting Material | 2,6-Dihalopyridine | 2-Halo-6-methoxypyridine | Availability and cost of starting materials are primary drivers of route selection. |
| Key Reagents | Methylamine, Sodium Methoxide | Methylamine, Pd Catalyst, Ligand | SNAr uses stoichiometric, inexpensive reagents. B-H requires expensive, air-sensitive catalysts/ligands. |
| Solvent | DMF, Ethanol | Toluene, Dioxane | Polar aprotic solvents (DMF) are ideal for SNAr. Anhydrous, non-coordinating solvents are best for B-H. |
| Temperature | 80 - 120°C | 90 - 110°C | Both methods require heating to overcome activation energy barriers. |
| Atmosphere | Standard (Step A), Inert (Step B) | Strictly Inert (Argon/N₂) | The Pd(0) catalyst in the B-H reaction is highly sensitive to oxygen and must be handled under inert conditions. |
| Advantages | Cost-effective, scalable, simple reagents | High functional group tolerance, broad substrate scope | SNAr is often preferred in large-scale industrial synthesis due to cost.[14] B-H is a go-to for complex, small-scale medicinal chemistry applications.[15] |
| Disadvantages | Harsher conditions, limited scope | Expensive reagents, air-sensitivity | The high temperatures and strong base in SNAr can be incompatible with sensitive functional groups. |
Conclusion
The synthesis of this compound derivatives is a well-established process crucial for drug discovery. Both the classical Nucleophilic Aromatic Substitution and the modern Buchwald-Hartwig Amination offer reliable and effective pathways to these valuable scaffolds. The selection of the optimal synthetic route requires a careful evaluation of factors including substrate complexity, required scale, cost, and available equipment. By understanding the mechanistic underpinnings and procedural details of each method, researchers can confidently and efficiently synthesize the derivatives needed to advance their research and development programs.
References
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AS-8112 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. 2-クロロ-6-メトキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 2-Methoxy-6-(methylamino)pyridine as a Versatile Building Block in Modern Drug Discovery
Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged structure in drug design.[2] This document provides a detailed technical guide on the application of a key substituted pyridine, 2-methoxy-6-(methylamino)pyridine, as a versatile building block in drug discovery. We will explore its synthesis, physicochemical properties, and its strategic incorporation into advanced therapeutic agents, particularly in the realm of kinase inhibitors. The protocols and insights provided herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Strategic Value of the 2,6-Disubstituted Pyridine Core
The strategic placement of functional groups on the pyridine ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1] The subject of this guide, this compound, is an exemplary building block that offers chemists a pre-functionalized scaffold with distinct and advantageous features:
-
The 2-Methoxy Group: This group is more than a simple solubilizing feature. As an electron-donating group, it modulates the electronics of the pyridine ring. The oxygen atom can act as a crucial hydrogen bond acceptor in ligand-receptor interactions. Furthermore, the methoxy group can sterically influence the molecule's conformation and often improves metabolic stability by blocking a potential site of oxidation.[4]
-
The 6-Methylamino Group: This secondary amine provides a key hydrogen bond donor, a common and powerful interaction in protein active sites. It also serves as a reactive handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures.
The combination of these two groups at the 2 and 6 positions creates a unique electronic and steric environment, making this scaffold a frequent component in targeted therapies, particularly those aimed at the kinome.[5][6]
Physicochemical & Spectroscopic Profile
Precise characterization of starting materials is fundamental to reproducible research. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 88569-83-9 | [7][8] |
| Molecular Formula | C₇H₁₀N₂O | [7] |
| Molecular Weight | 138.17 g/mol | [7] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [7] |
| Density | 1.09 g/cm³ | [7] |
| pKa | 5.04 ± 0.10 (Predicted) | [7] |
| Water Solubility | Slightly soluble in water | [9] |
Spectroscopic Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a protonated molecule [M+H]⁺ at an m/z of approximately 139.1.[10]
-
Infrared (IR) Spectroscopy: Characteristic peaks will be observed for N-H stretching, C-N stretching, and C-O stretching.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a distinct fingerprint corresponding to the aromatic protons, the methoxy group, and the N-methyl group.
Synthesis Protocol: A General and Practical Approach
The most common and practical synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The protocol below describes a representative procedure starting from the commercially available 2-chloro-6-methoxypyridine.
Protocol 1: Synthesis of this compound
This protocol details the displacement of a chloride at the 6-position of the pyridine ring with methylamine.
Caption: General workflow for the synthesis of this compound.
Materials & Reagents:
-
2-Chloro-6-methoxypyridine (1.0 eq)
-
Methylamine solution (e.g., 40% in water, or 2.0 M in THF) (2.0-3.0 eq)
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) (Optional, 1.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a pressure-tolerant sealed tube, add 2-chloro-6-methoxypyridine (1.0 eq). Dissolve it in a minimal amount of DMF. If using an aqueous methylamine solution, adding an optional base like K₂CO₃ can be beneficial to neutralize the in-situ formation of HCl.
-
Addition of Nucleophile: Carefully add the methylamine solution (2.0-3.0 eq) to the reaction vessel at room temperature.
-
Causality Note: Using an excess of the nucleophile (methylamine) drives the reaction to completion according to Le Châtelier's principle. DMF is an excellent solvent for SNAr reactions as its polar, aprotic nature stabilizes the charged Meisenheimer intermediate without solvating the nucleophile, thus enhancing its reactivity.
-
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 110-120°C for 2-4 hours.[12] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The aqueous wash removes the highly polar DMF solvent and any inorganic salts.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure product.[12]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Methylamine is a flammable and corrosive gas/solution. DMF is an irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of cancer therapeutics.[5][13] These inhibitors typically function by competing with ATP for binding to the enzyme's active site. The specific structure of this compound makes it an ideal precursor for building molecules that can effectively target this site.
A prominent example where a similar scaffold is crucial is in the synthesis of Tucatinib , a highly selective and FDA-approved inhibitor of the HER2 tyrosine kinase, used for treating certain types of breast cancer.[14][15] While the direct synthesis of Tucatinib involves more complex intermediates, the core chemistry relies on building upon a substituted aminopyridine ring.
Protocol 2: Representative Synthesis of a Kinase Inhibitor Core via SNAr
This protocol illustrates a key step analogous to those used in the synthesis of many kinase inhibitors: the coupling of the aminopyridine building block with a heterocyclic electrophile.
Caption: SNAr coupling to form a core kinase inhibitor scaffold.
Objective: To couple this compound with an activated heterocyclic electrophile (e.g., a substituted 4-chloroquinazoline) to form the core of a kinase inhibitor.
Step-by-Step Procedure:
-
Setup: In a flask equipped with a condenser and magnetic stirrer, combine this compound (1.1 eq) and the chloroquinazoline electrophile (1.0 eq) in a suitable solvent such as isopropanol or N-Methyl-2-pyrrolidone (NMP).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or trifluoroacetic acid).
-
Causality Note: The acid protonates the quinazoline ring, making it more electron-deficient and thus more susceptible to nucleophilic attack by the aminopyridine. This catalysis is crucial for activating the electrophile.
-
-
Reaction: Heat the mixture to reflux (typically 80-150 °C depending on the solvent) for 4-12 hours. Monitor the reaction by LC-MS.
-
Isolation: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with a solvent like diethyl ether or purified directly by column chromatography.
-
Characterization: The final product's structure and purity should be confirmed using NMR and LC-MS.
This resulting core structure can then be further elaborated to produce the final drug molecule, demonstrating the pivotal role of the initial building block in streamlining the synthetic route to complex and valuable pharmaceuticals.
Concluding Remarks
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into several classes of biologically active molecules. Its pre-installed functional groups offer a balance of reactivity and stability, along with the precise stereoelectronic features required for effective interaction with biological targets like protein kinases. The protocols and discussions provided in this document underscore its utility and aim to empower medicinal chemists to harness its full potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. This compound | 88569-83-9 [amp.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vivo evaluation of [11C]tucatinib for HER2-targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Reaction Conditions for 2-Methoxy-6-(methylamino)pyridine
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and medicinal chemistry, pyridine-based heterocycles are foundational scaffolds.[1][2] Their prevalence is due to a combination of factors: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic ring serves as a rigid and tunable platform for introducing diverse functionalities.[1][2][3] 2-Methoxy-6-(methylamino)pyridine is a key intermediate, embodying the structural features that make substituted pyridines valuable in constructing complex molecular architectures for therapeutic agents.[4][5] This guide provides a detailed examination of its physicochemical properties, core reactivity principles, and field-proven protocols for its application in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective experimental design.
| Property | Value | Reference(s) |
| CAS Number | 88569-83-9 | [6][7][8] |
| Molecular Formula | C₇H₁₀N₂O | [6][8][9] |
| Molecular Weight | 138.17 g/mol | [6][8][9] |
| Appearance | Colorless to light yellow liquid/powder | [4][10] |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [6][8] |
| Density | ~1.09 g/cm³ | [6][8] |
| Storage | Store in a cool, dry, well-ventilated place. For long-term stability, store in a freezer under an inert atmosphere (-20°C). | [6][8][10][11] |
Safety & Handling Protocol
This compound is classified as an irritant and should be handled with appropriate care in a well-ventilated chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles meeting EN166 standards, and a lab coat.[10][11]
-
Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[10][11] If inhaled, move the person to fresh air.[11][12]
-
Skin Contact: Causes skin irritation.[10][11] In case of contact, wash immediately with plenty of soap and water.[11]
-
Eye Contact: Causes serious eye irritation.[10][11] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10][11]
-
Ingestion: May be harmful if swallowed.[12] Rinse mouth with water and consult a physician.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]
Core Reactivity: The Electronic Nature of the Pyridine Ring
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This creates regions of electron deficiency (δ+) at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles.[13][14] This is the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions on pyridines.
The substituents on this compound modulate this intrinsic reactivity. Both the methoxy (-OCH₃) group at C2 and the methylamino (-NHCH₃) group at C6 are electron-donating groups. While this might seem to counteract the ring's electron deficiency, the primary mode of reactivity for pyridines with good leaving groups at the 2- and 4-positions remains SNAr.[14] The key is that the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization that is not possible if the attack occurs at C3 or C5.[13]
Application Protocol I: Synthesis via Regioselective Nucleophilic Aromatic Substitution
A primary application of this chemical's core structure is in the synthesis of more complex derivatives, often starting from di-substituted pyridines. The following protocol is adapted from a highly efficient synthesis of a key pharmaceutical intermediate, demonstrating the principles of regioselective SNAr.[15][16]
Objective: To synthesize Methyl this compound-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
Workflow Overview
Step-by-Step Protocol
Step 1: Regioselective Amination
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichloro-3-trifluoromethylpyridine (1.0 eq) in dimethylformamide (DMF).
-
Addition: Add triethylamine (2.0 eq) followed by the dropwise addition of N-benzylmethylamine (1.1 eq).
-
Reaction: Heat the mixture to 60°C and stir for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS. The high regioselectivity (>98:<2) is driven by the preferential substitution at the 6-position.[16]
-
Workup: Cool the reaction to room temperature. Filter off the resulting triethylamine hydrochloride precipitate. To the filtrate, add water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.[15]
Step 2: Methoxylation of the Second Position
-
Reaction Setup: Dissolve the crude product from Step 1 in methanol.
-
Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (typically a 25-30% solution, using a large excess).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture and carefully neutralize with an acid (e.g., acetic acid or dilute HCl). Remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate to yield the 2-methoxy derivative.
Step 3: Conversion of Trifluoromethyl Group and Debenzylation
-
Reaction Condition: The conversion of the 3-trifluoromethyl group into a methoxycarbonyl group is achieved by treating the product from Step 2 with a large excess of sodium methoxide, followed by acid hydrolysis.[15][16] This step often concurrently cleaves the N-benzyl protecting group.
-
Workup and Purification: After the reaction is complete, the mixture is subjected to an acidic workup. The final product, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, is then purified using column chromatography on silica gel to yield the desired compound.[15][16]
Application Protocol II: Strategies for Cross-Coupling Reactions
While this compound itself is typically used as a nucleophile or an intermediate, its structural class (2-aminopyridines) can participate in transition-metal-catalyzed cross-coupling reactions, although challenges exist. The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting the catalytic cycle. This is often referred to as the "2-pyridyl problem".[17][18]
Strategies to overcome this often involve using specialized ligands or pre-catalysts. The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling, which could be adapted to a halogenated precursor of this compound.
Objective: To couple a 2-halopyridine derivative with an arylboronic acid.
General Catalytic Cycle
Step-by-Step Protocol
-
Inert Atmosphere: Assemble a Schlenk flask or a vial with a stir bar, and purge with an inert gas (Argon or Nitrogen). This is critical as Palladium catalysts can be oxygen-sensitive.
-
Reagent Addition: To the flask, add the 2-halopyridine derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst and Ligand: Add the Palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).[19] The choice of catalyst and ligand is crucial for overcoming the "2-pyridyl problem".[17]
-
Solvent: Add a degassed solvent system. Common choices include a mixture of an organic solvent like dioxane, toluene, or DME with water.[19]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
| Parameter | Typical Conditions for 2-Pyridyl Suzuki Coupling | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Dppf is a bulky electron-rich ligand that can promote reductive elimination. |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.[19] |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact yield; stronger, non-nucleophilic bases are often preferred. |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture including water is often necessary to dissolve the inorganic base and facilitate transmetalation.[19] |
Conclusion
This compound is a versatile chemical intermediate whose reactivity is dominated by the electronic properties of the pyridine heterocycle. Its primary utility lies in serving as a building block, undergoing regioselective nucleophilic aromatic substitution to create more elaborate structures essential for pharmaceutical development. While direct cross-coupling presents known challenges associated with the 2-pyridyl scaffold, modern catalytic systems provide viable pathways for its functionalization. The protocols and principles outlined in this guide offer a robust framework for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound, CasNo.88569-83-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. This compound 88569-83-9, Sweden this compound 88569-83-9 Manufacturers, Sweden this compound 88569-83-9 Suppliers [chemnet.com]
- 8. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. uwwapps.uww.edu [uwwapps.uww.edu]
- 13. echemi.com [echemi.com]
- 14. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Methoxy-6-(methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
2-Methoxy-6-(methylamino)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methylamino group on the pyridine core, imparts distinct reactivity and makes it a crucial intermediate in the synthesis of a variety of complex molecules, including potent therapeutic agents. Notably, it serves as a key precursor in the synthesis of compounds targeting dopamine and serotonin receptors, highlighting its significance in the development of antiemetic and antidepressant drugs.[1][2][3]
This comprehensive guide provides detailed application notes and robust protocols for key reactions involving this compound. As your Senior Application Scientist, I will not only outline the "how" but also the critical "why" behind each experimental choice, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthetic outcomes.
Chemical Profile and Safety Considerations
Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 88569-83-9 | - |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Boiling Point | 231.5±25.0 °C (Predicted) | - |
| Density | 1.09 g/cm³ | - |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | - |
Safety Precautions: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
PART 1: Electrophilic Aromatic Substitution: Strategic Bromination
The pyridine ring, while generally electron-deficient, can undergo electrophilic aromatic substitution, particularly when activated by electron-donating groups. The methoxy and methylamino substituents on this compound activate the ring towards electrophilic attack. The position of substitution is directed by the combined electronic effects of these groups.
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the established synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and is a reliable method for the selective bromination at the 5-position of the pyridine ring.[2]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination or unwanted side reactions with the sensitive amino and methoxy groups.
-
Solvent (e.g., Acetonitrile or Dichloromethane): An inert aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential oxidation of the starting material and reagents.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (or dichloromethane) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-2-methoxy-6-(methylamino)pyridine.
Visualization of the Bromination Workflow:
Caption: Workflow for the regioselective bromination of this compound.
PART 2: Directed Ortho-Metalation: A Gateway to C-3 Functionalization
The methoxy group at the 2-position of the pyridine ring can act as a directing group for ortho-lithiation, enabling the selective functionalization at the C-3 position. This powerful strategy opens avenues for the introduction of a wide range of electrophiles.
Protocol 2: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
This generalized protocol is based on established methods for the lithiation of methoxypyridines.[4][5][6][7] The choice of the lithium base and reaction conditions is critical for achieving high regioselectivity and yield.
Causality of Experimental Choices:
-
Strong, Non-nucleophilic Base (e.g., LDA or n-BuLi/TMEDA): A strong base is required to deprotonate the relatively non-acidic C-H bond of the pyridine ring. A non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred to avoid competitive nucleophilic addition to the pyridine ring. The use of n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also be effective.
-
Anhydrous and Low-Temperature Conditions: Lithiation reactions are highly sensitive to moisture and are typically performed in anhydrous solvents (e.g., THF or diethyl ether) at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Electrophilic Quench: A wide variety of electrophiles can be used to trap the lithiated intermediate, leading to diverse C-3 substituted products.
Step-by-Step Protocol:
-
Base Preparation (for LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution (or a solution of n-BuLi/TMEDA), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 eq.) to the reaction mixture at -78 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC or LC-MS. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Visualization of the Directed ortho-Metalation Pathway:
Caption: Reaction pathway for C-3 functionalization via directed ortho-metalation.
PART 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. While a halogenated derivative of this compound is typically required for these reactions (e.g., the 5-bromo derivative from Protocol 1), these methods offer unparalleled versatility in introducing a wide array of substituents.
Generalized Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide (or triflate) and an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of various functional groups.
Step-by-Step Generalized Protocol:
-
Reaction Setup: In a Schlenk flask, combine the 5-bromo-2-methoxy-6-(methylamino)pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Generalized Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Step-by-Step Generalized Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 5-bromo-2-methoxy-6-(methylamino)pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Conclusion: A Versatile Scaffold for Innovation
The protocols and insights provided in this guide demonstrate the synthetic versatility of this compound. From regioselective halogenation and directed metalation to robust palladium-catalyzed cross-coupling reactions, this building block offers a multitude of pathways for the construction of complex and biologically relevant molecules. By understanding the principles behind each experimental choice, researchers can confidently and efficiently leverage the unique reactivity of this compound to accelerate their drug discovery and development programs.
References
- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
Introduction: The Strategic Advantage of 2-Methoxy-6-(methylamino)pyridine in Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Methoxy-6-(methylamino)pyridine in modern palladium-catalyzed cross-coupling reactions.
In the landscape of palladium-catalyzed cross-coupling, the rational design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. This compound has emerged as a valuable ligand scaffold, particularly for challenging transformations involving heteroaromatic substrates. Its utility stems from a unique combination of electronic and structural features. The pyridine nitrogen and the exocyclic methylamino group can act as a bidentate N,N-donor, while the methoxy group at the 2-position provides strong electron-donating character. This electronic enrichment of the palladium center is crucial for facilitating the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[1][2]
This guide provides a detailed exploration of the application of this compound in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic rationale, provide field-tested protocols, and offer insights into troubleshooting and optimization.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures.[3] However, coupling involving electron-rich or sterically hindered heteroaryl halides, such as substituted pyridines, can be notoriously difficult. This is where a carefully selected ligand becomes critical.
Mechanistic Rationale and the Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The this compound ligand plays a crucial role in modulating the reactivity of the palladium center throughout this cycle.
-
Oxidative Addition: The electron-donating nature of the methoxy and methylamino groups increases the electron density on the Pd(0) center, promoting its insertion into the aryl-halide bond. This is particularly beneficial for the activation of less reactive C-Cl or C-Br bonds on pyridine rings.[1][5]
-
Transmetalation: While the base is essential for activating the boronic acid, the ligand's steric profile can influence the ease of this step. The structure of this compound provides sufficient bulk to favor the formation of monoligated Pd(0) species, which are often the most active catalysts.[6]
-
Reductive Elimination: This final, product-forming step is also accelerated by electron-rich, bulky ligands, which promote the collapse of the diorganopalladium(II) intermediate to release the biaryl product and regenerate the Pd(0) catalyst.[4]
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine
This protocol describes a general procedure for the coupling of a challenging heteroaryl bromide with an arylboronic acid, employing this compound as the ligand.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-4-methylpyridine | 172.02 g/mol | 172 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 g/mol | 146 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 18.3 mg | 0.02 (0.04 Pd) | 0.02 |
| This compound | 138.17 g/mol | 12.2 mg | 0.088 | 0.088 |
| K₃PO₄ (Potassium Phosphate) | 212.27 g/mol | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor Pd₂(dba)₃ (2 mol% Pd), this compound (8.8 mol%), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent both the degradation of the phosphine ligand and unwanted side reactions like the homocoupling of the boronic acid.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add 2-Bromo-4-methylpyridine (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to maintain the inert atmosphere.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and facilitate the overall catalytic turnover.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8] The reaction is fundamental in medicinal chemistry, as the arylamine moiety is a common pharmacophore. The use of an electron-rich ligand like this compound is often a prerequisite for the successful amination of heteroaryl halides.[9][10]
Mechanistic Rationale and the Role of the Ligand
The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination.[11]
-
Ligand Coordination & Oxidative Addition: The Pd(0) catalyst, stabilized by the ligand, undergoes oxidative addition into the aryl halide bond. The electron-rich nature of this compound accelerates this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The bulky and electron-donating ligand promotes the C-N bond-forming reductive elimination, releasing the arylamine product and regenerating the active Pd(0) catalyst.[8]
Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol provides a method for the C-N coupling of a challenging, electron-deficient heteroaryl chloride with a secondary amine.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Equivalents |
| 2-Chloropyridine | 113.55 g/mol | 114 mg | 1.0 | 1.0 |
| Morpholine | 87.12 g/mol | 105 mg (105 µL) | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 g/mol | 4.5 mg | 0.02 | 0.02 |
| This compound | 138.17 g/mol | 6.1 mg | 0.044 | 0.044 |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 g/mol | 135 mg | 1.4 | 1.4 |
| Toluene | - | 4 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol%), this compound (4.4 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried screw-cap vial containing a stir bar. The use of a strong, sterically hindered base like NaOt-Bu is crucial for efficient deprotonation of the amine without competing nucleophilic attack.
-
Reagent Addition: Add toluene (4 mL), followed by morpholine (1.2 equiv.) and 2-chloropyridine (1.0 equiv.).
-
Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C and stir.
-
Monitoring & Work-up: After 16 hours, cool the reaction to room temperature. Dilute with ethyl acetate, and filter through a short plug of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl product.
General Experimental Workflow and Considerations
Successful cross-coupling requires meticulous attention to experimental detail, particularly the exclusion of air and moisture.
Emerging Frontiers: C-H Functionalization
Beyond traditional cross-coupling, the direct functionalization of C-H bonds is a rapidly advancing field.[12] Ligands like this compound are poised to play a significant role in developing catalysts for the regioselective C-H functionalization of pyridine rings. The pyridine nitrogen can act as a directing group, and a well-designed ancillary ligand is essential to stabilize the high-energy intermediates involved in C-H activation pathways.[13]
Conclusion
This compound represents a class of privileged ligands for modern palladium catalysis. Its inherent electron-rich character and potential for bidentate coordination provide the necessary reactivity and stability to overcome the challenges associated with difficult cross-coupling partners, particularly heteroaryl halides. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Methoxy-6-(methylamino)pyridine for Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The subject of this guide, 2-Methoxy-6-(methylamino)pyridine, is a particularly valuable building block. It features three key points for chemical modification: the nucleophilic secondary amine, the electron-rich pyridine ring, and the methoxy group. Understanding the distinct reactivity of these sites is paramount for designing logical and efficient synthetic routes to novel derivatives.[4] The secondary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, and alkylation. The pyridine ring, activated by both the amino and methoxy substituents, is primed for electrophilic substitution or, more strategically, for modern cross-coupling reactions after appropriate pre-functionalization (e.g., halogenation). This guide provides a detailed exploration of key derivatization methods, explaining the underlying chemical principles and offering robust, field-tested protocols for researchers in drug development.
I. Derivatization at the Methylamino Group: Modulating Physicochemical Properties
The secondary amine is often the most accessible functional group for initial derivatization. Reactions at this site are typically high-yielding and allow for rapid modification of properties like solubility, lipophilicity, and hydrogen bonding capacity.
A. N-Acylation to Form Amides
N-acylation is a fundamental transformation that converts the basic amine into a neutral amide. This modification is crucial for probing structure-activity relationships (SAR), as the amide bond can act as a key hydrogen bond acceptor or introduce bulky groups to explore steric tolerance in a binding pocket.
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the lone pair of the nitrogen atom on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inert nature and ability to dissolve both reactants.
Figure 1: General workflow for N-Acylation.
Detailed Protocol: Synthesis of N-(6-methoxypyridin-2-yl)-N-methylacetamide
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add acetyl chloride dropwise over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
-
II. Functionalization of the Pyridine Ring: Building Molecular Complexity
To achieve significant structural diversity, modification of the pyridine core is essential. This is most powerfully achieved through modern palladium-catalyzed cross-coupling reactions, which first require the introduction of a handle, typically a halogen, onto the ring.
A. Step 1: Regioselective Halogenation
Electrophilic halogenation of the electron-rich pyridine ring provides the necessary precursor for cross-coupling. The activating ortho,para-directing nature of the amino and methoxy groups favors substitution at the C3 and C5 positions.
Causality and Mechanistic Insight: Reagents like N-Bromosuccinimide (NBS) are effective for regioselective bromination under mild conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent can influence the reaction rate and selectivity.
Detailed Protocol: Synthesis of 5-Bromo-2-methoxy-6-(methylamino)pyridine
-
Reagents & Setup:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, protected from light.
-
-
Procedure:
-
Dissolve this compound in ACN at room temperature.
-
Add NBS portion-wise over 15 minutes to the stirred solution.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to isolate the 5-bromo derivative.
-
B. Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] It is widely used in pharmaceutical synthesis due to its tolerance of a vast range of functional groups.[7]
Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide (our 5-bromo intermediate), (2) Transmetalation of the organic group from the boron reagent to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[6] A base (e.g., K₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Methoxy-6-(methylamino)pyridine
This comprehensive guide provides a detailed protocol for the large-scale synthesis and purification of 2-Methoxy-6-(methylamino)pyridine, a key intermediate in pharmaceutical and agrochemical research. The methodologies described herein are designed for scalability, safety, and high purity, addressing the needs of researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its prevalence in a wide array of biologically active compounds. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with approximately 20% of the top 200 drugs featuring a pyridine moiety.[1] The synthesis of highly substituted pyridines with good yields and purity is, therefore, a critical aspect of pharmaceutical production.[1][2] This document outlines a robust and scalable two-step synthetic route starting from the commercially available 2,6-dichloropyridine, followed by detailed purification protocols to achieve high-purity this compound suitable for downstream applications.
The synthetic strategy is centered around a sequential nucleophilic aromatic substitution (SNAr) pathway. This common and effective method for functionalizing aryl halides involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[3][4] In this protocol, we first selectively displace one chlorine atom with a methoxy group, followed by the substitution of the remaining chlorine with a methylamino group.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound and its intermediates is crucial for process optimization and safety.
| Property | 2,6-Dichloropyridine (Starting Material) | 2-Chloro-6-methoxypyridine (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₅H₃Cl₂N | C₆H₆ClNO | C₇H₁₀N₂O |
| Molecular Weight | 147.99 g/mol | 143.57 g/mol [5] | 138.17 g/mol [6] |
| Boiling Point | 191-192 °C | Not specified | 231.5±25.0 °C (Predicted)[6] |
| Density | 1.455 g/mL | Not specified | 1.09 g/cm³[6] |
| Refractive Index | Not specified | Not specified | 1.5595[6] |
| CAS Number | 2402-78-0 | 17228-64-7[5] | 88569-83-9[6] |
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis and purification of this compound.
Part 1: Synthesis Protocols
Step 1: Synthesis of 2-Chloro-6-methoxypyridine
Principle: This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,6-dichloropyridine is selectively replaced by a methoxy group using sodium methoxide in methanol. The reaction is driven by the strong nucleophilicity of the methoxide ion and the ability of the pyridine ring to stabilize the intermediate Meisenheimer complex.[4]
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a suitably sized round-bottom flask, dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Reagent Addition: While stirring, carefully add a stoichiometric equivalent of sodium methoxide to the solution. The addition can be done portion-wise to control any initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding deionized water. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-methoxypyridine.
Step 2: Synthesis of this compound
Principle: The intermediate, 2-chloro-6-methoxypyridine, undergoes a second nucleophilic aromatic substitution.[7] The chlorine atom is displaced by methylamine. This reaction is typically performed under elevated temperature and pressure to facilitate the substitution.
Materials:
-
2-Chloro-6-methoxypyridine
-
Methylamine solution (e.g., 40% in water or in a suitable solvent)
-
A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
-
Deionized water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Pressure-rated reaction vessel
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a pressure-rated vessel, dissolve 2-chloro-6-methoxypyridine in a high-boiling point solvent.
-
Reagent Addition: Add an excess of methylamine solution to the reaction mixture. The use of excess nucleophile drives the reaction to completion.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. After the reaction is complete, cool the vessel to room temperature. b. Transfer the reaction mixture to a separatory funnel and dilute with deionized water. c. Extract the aqueous phase multiple times with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
Part 2: Purification Protocols
The crude product from the synthesis typically contains unreacted starting materials, by-products, and residual solvent. A multi-step purification process is often necessary to achieve high purity.
Purification Workflow
Caption: A multi-step purification workflow for this compound.
Method 1: Vacuum Distillation
Principle: Vacuum distillation is an effective method for purifying liquids by separating components based on differences in their boiling points at reduced pressure.[8] This technique is particularly useful for removing non-volatile impurities and high-boiling point by-products.
Protocol:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The predicted boiling point is 231.5±25.0 °C at atmospheric pressure, which will be significantly lower under vacuum.[6]
Method 2: Column Chromatography
Principle: Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase.[9] It is highly effective for removing impurities with similar polarities to the product.
Protocol:
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude or distilled product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). An ethyl acetate/heptane gradient is a common choice for pyridine derivatives.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Crystallization
Principle: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool, the compound will crystallize out, leaving impurities behind in the solution.
Protocol:
-
Dissolve the product obtained from chromatography in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to obtain the high-purity this compound.
Analytical Characterization
The purity and identity of the final product should be confirmed using appropriate analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity.[8]
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pyridine derivatives can be toxic and should be handled with care.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxy-6-(methylamino)pyridine in Organometallic Catalysis
Foreword for the Advanced Researcher
The quest for novel ligands that can fine-tune the electronic and steric properties of metal centers is a cornerstone of modern organometallic catalysis. Pyridine-based ligands, in particular, have demonstrated immense utility due to their robust coordination chemistry and the ease with which they can be functionalized. This guide delves into the specifics of 2-Methoxy-6-(methylamino)pyridine , a ligand of interest that combines the features of a classic pyridine scaffold with strategically placed methoxy and methylamino substituents. These modifications are anticipated to influence the ligand's donor properties and steric profile, offering unique potential in catalytic applications.
While the documented catalytic applications of this specific ligand are still emerging, this guide provides a comprehensive overview of its synthesis, the preparation of its organometallic complexes, and detailed, field-proven protocols for analogous catalytic systems. The methodologies presented herein for cross-coupling and C-H activation reactions, employing similar aminopyridine ligands, serve as a robust starting point for researchers and drug development professionals to explore the catalytic potential of this compound. The causality behind experimental choices is explained to empower the user to adapt and innovate.
Section 1: The Ligand - Synthesis and Properties
The ligand, this compound, is a white to off-white solid at room temperature. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 88569-83-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Boiling Point | 231.5±25.0 °C (Predicted) | [2] |
| pKa | 5.04±0.10 (Predicted) | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-(methylamino)pyridine, with a methoxide source.
Protocol 1: Synthesis from 2-Chloro-6-(methylamino)pyridine
This protocol is adapted from analogous pyridine functionalization procedures.
Materials:
-
2-chloro-6-(methylamino)pyridine
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 10% solution
-
Sodium carbonate (Na₂CO₃)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-(methylamino)pyridine (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.3 eq) to the solution.
-
Heat the reaction mixture to 110-120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a 10% HCl solution and wash with methylene chloride.
-
Make the aqueous layer alkaline with sodium carbonate and extract the product with methylene chloride (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Coordination Chemistry and Complex Synthesis
The nitrogen atoms of the pyridine ring and the methylamino group, along with the oxygen of the methoxy group, provide multiple coordination sites, allowing this compound to act as a versatile ligand for various metals.
Synthesis of a Copper(I) Complex
A dimeric copper(I) complex of the closely related 2-(methylamino)pyridine has been synthesized, providing a template for complexation with this compound.
Protocol 2: Synthesis of a Dimeric Copper(I) Complex
This protocol is based on the synthesis of [Cu(MAP)]₂ where HMAP is 2-(methylamino)pyridine and can be adapted for this compound[3].
Materials:
-
This compound
-
Methyllithium (MeLi) in diethyl ether
-
[Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous THF.
-
Cool the solution to -40 °C.
-
Slowly add one equivalent of MeLi solution. The formation of the lithium salt of the ligand occurs.
-
Allow the mixture to warm to room temperature over 1 hour.
-
To this solution, add one equivalent of [Cu(TMEDA)₂][CuCl₂].
-
Stir the reaction mixture at room temperature. The formation of a precipitate indicates the formation of the copper(I) complex.
-
Isolate the product by filtration, wash with anhydrous THF, and dry under vacuum.
Diagram 2: Complexation Strategy
Caption: General strategy for the synthesis of a copper(I) complex.
Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
While specific protocols for this compound in palladium-catalyzed cross-coupling are not yet widely published, the broader class of aminopyridine ligands has shown significant promise. The following protocols for Suzuki-Miyaura and Heck-Mizoroki reactions are based on established methods for related ligand systems and serve as excellent starting points for optimization. The electronic and steric influence of the methoxy and methylamino groups may offer advantages in catalyst stability and activity.
Suzuki-Miyaura Coupling: A Representative Protocol
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates[4][5].
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
This compound
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: A Representative Protocol
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction[6][7].
Protocol 4: General Procedure for Heck-Mizoroki Reaction
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Alkene (e.g., styrene or acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Solvent (e.g., DMF, NMP, or Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the aryl halide (1.0 eq), alkene (1.2-1.5 eq), and base (1.5-2.0 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off any inorganic salts and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Section 4: Potential in C-H Activation
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. N-Aryl-2-aminopyridines are excellent substrates for directed C-H activation, where the pyridine nitrogen coordinates to the metal center, bringing it in proximity to an ortho C-H bond of the N-aryl group[8][9]. This compound as a ligand could potentially facilitate such transformations by modulating the electronics of the catalytic center.
Conceptual Application: Directed C-H Olefination
A hypothetical catalytic system for the olefination of an N-aryl-2-aminopyridine substrate could be envisioned using a palladium catalyst supported by this compound. The reaction would likely proceed via a concerted metalation-deprotonation mechanism.
Diagram 4: Conceptual C-H Activation
Caption: A conceptual pathway for palladium-catalyzed C-H olefination.
Section 5: Concluding Remarks and Future Outlook
This compound presents an intriguing scaffold for ligand design in organometallic catalysis. Its synthesis is straightforward, and its electronic and steric properties can be expected to offer unique advantages in tuning the reactivity of metal centers. While detailed catalytic studies featuring this specific ligand are still forthcoming in the literature, the protocols and concepts outlined in this guide provide a solid and authoritative foundation for its exploration in Suzuki-Miyaura couplings, Heck-Mizoroki reactions, and C-H activation. It is the author's belief that the continued investigation of such tailored pyridine-based ligands will pave the way for the development of next-generation catalysts with enhanced efficiency and selectivity.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methoxy-6-(methylamino)pyridine using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Introduction
2-Methoxy-6-(methylamino)pyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification in raw materials, process intermediates, and final products is critical for ensuring the quality, safety, and efficacy of pharmaceuticals. This application note provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[2]
This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, troubleshooting guidance, and best practices for method validation.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| CAS Number | 88569-83-9 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Boiling Point | 231.5±25.0 °C (Predicted) | [3] |
| pKa | 5.04±0.10 (Predicted) | [3] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3][4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |
The basic nature of the pyridine ring (pKa ≈ 5) and the presence of a secondary amine suggest that the compound's retention in reversed-phase HPLC will be sensitive to the pH of the mobile phase. Its predicted boiling point indicates that it is amenable to GC analysis, although derivatization may be beneficial to improve peak shape and thermal stability.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices. The following protocol outlines a starting point for method development and validation.
Principle and Rationale
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 column is chosen for its versatility and wide applicability. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The buffer's pH is controlled to ensure consistent ionization of the analyte, thereby achieving reproducible retention times and sharp peak shapes.[6] UV detection is employed, leveraging the chromophoric nature of the pyridine ring for quantification.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade or ultrapure)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | Provides good retention and separation for pyridine derivatives. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffering at this pH ensures the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Isocratic or Gradient (e.g., 70% A / 30% B) | Start with isocratic and switch to gradient if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | Adjust as needed based on concentration and sensitivity. |
| UV Detection | 270 nm | Pyridine derivatives typically have strong absorbance in this region. A full UV scan of the standard should be performed to determine the optimal wavelength. |
3. Preparation of Solutions:
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for analyzing complex matrices or for trace-level quantification.[7] Derivatization is often employed for polar compounds like amines to improve their volatility and chromatographic performance.[8]
Principle and Rationale
This method involves the derivatization of the amine group of this compound to make it more volatile and less polar. Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective derivatization technique for amines.[8] The derivatized analyte is then separated on a non-polar capillary GC column and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[2]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., deuterated analog or a compound with similar chemical properties)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent | A standard GC-MS system with electron ionization (EI) source. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) | Splitless mode enhances sensitivity. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial temperature program to be optimized based on analyte retention time. |
| MS Source Temp | 230 °C | Standard source temperature for EI. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and SIM for quantification | Full scan helps in identifying the derivatized compound, while SIM mode provides higher sensitivity for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. | Select at least three characteristic ions for confirmation and quantification. |
3. Preparation of Solutions and Derivatization:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.
-
Working Standard Solutions: Dilute the stock solution with ethyl acetate to prepare calibration standards (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent extraction method if necessary. The final extract should be in a volatile organic solvent like ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a GC vial, add 50 µL of anhydrous pyridine and 100 µL of MSTFA.[8]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Data Analysis and Quantification:
-
Identify the peak for the derivatized this compound in the chromatogram by its retention time and mass spectrum.
-
For quantification, use the SIM mode data. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Perform a linear regression analysis (r² ≥ 0.995).
-
Calculate the concentration of the analyte in the sample from the calibration curve.
Method Validation and Quality Control
For both HPLC and GC-MS methods, a proper validation according to ICH guidelines (Q2(R1)) is essential to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Expert Insights and Troubleshooting
-
HPLC Peak Tailing: If peak tailing is observed for the analyte in the HPLC method, it is likely due to the interaction of the basic amine group with residual silanols on the silica support of the column. Lowering the mobile phase pH (e.g., to 2.5) or adding a competing base like triethylamine (0.1%) to the mobile phase can mitigate this issue.
-
GC Derivatization Inefficiency: Incomplete derivatization can lead to poor peak shape and non-reproducible results. Ensure that all reagents and solvents are anhydrous, as moisture can quench the derivatizing agent. Optimizing the reaction time and temperature may also be necessary.
-
Matrix Effects in GC-MS: Complex sample matrices can interfere with the ionization of the analyte in the MS source. The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, can help to compensate for these effects.
Conclusion
This application note provides comprehensive starting protocols for the quantification of this compound by HPLC-UV and GC-MS. The choice of method will depend on the specific analytical needs. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers higher sensitivity and selectivity for more demanding applications. For both methods, proper method development, optimization, and validation are crucial for obtaining accurate and reliable results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound | 88569-83-9 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. helixchrom.com [helixchrom.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-6-(methylamino)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(methylamino)pyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pyridine derivative. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and optimize your yields.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction in the development of various pharmaceutical agents. The most common synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine, typically 2,6-dichloropyridine. This two-step process first introduces a methoxy group, followed by the addition of the methylamino group.
While conceptually straightforward, this synthesis is often plagued by challenges that can significantly impact the final yield and purity of the desired product. This guide will address these common pitfalls and provide robust, evidence-based solutions.
Visualizing the Synthetic Pathway
A clear understanding of the reaction workflow is paramount. The following diagram illustrates the primary synthetic route from 2,6-dichloropyridine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter.
FAQ 1: Low Yield in the First Step (Methoxylation)
Question: I am observing a low yield of 2-Chloro-6-methoxypyridine from 2,6-dichloropyridine. What are the likely causes and how can I improve it?
Answer:
Low yield in the initial methoxylation step is a common hurdle. The primary culprits are often suboptimal reaction conditions and the formation of a significant byproduct, 2,6-dimethoxypyridine.
Causality and Optimization:
The reaction of 2,6-dichloropyridine with sodium methoxide is a competitive process. While the first substitution to form the mono-substituted product is relatively facile, the introduction of the electron-donating methoxy group deactivates the pyridine ring towards further nucleophilic attack.[1] However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess methoxide), the formation of the di-substituted byproduct becomes more favorable.
Troubleshooting Protocol: Optimizing Methoxylation
-
Stoichiometry of Sodium Methoxide: Carefully control the molar ratio of sodium methoxide to 2,6-dichloropyridine. A slight excess of sodium methoxide (1.05 to 1.1 equivalents) is generally recommended to ensure complete consumption of the starting material without excessively promoting the di-substitution.[2]
-
Temperature Control: The reaction temperature is a critical parameter. Running the reaction at a lower temperature can significantly improve the selectivity for the mono-substituted product. A temperature range of 10-60°C is often effective.[2] It is advisable to start at a lower temperature and monitor the reaction progress by TLC or GC-MS.
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long will inevitably lead to an increase in the formation of 2,6-dimethoxypyridine.
-
Solvent: Methanol is a common solvent for this reaction as it is the conjugate acid of the nucleophile.[2] Using anhydrous methanol is crucial to prevent the formation of hydroxypyridine byproducts.
Data-Driven Optimization of Methoxylation:
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome |
| NaOCH₃ (equiv.) | > 1.5 | 1.05 - 1.1 | Minimized di-substitution |
| Temperature | > 80°C | 25 - 30°C[2] | Increased selectivity for mono-substitution |
| Reaction Time | > 12 hours | Monitored (typically 2-4 hours) | Reduced byproduct formation |
| Solvent Purity | Technical Grade | Anhydrous | Prevents hydrolysis |
FAQ 2: Formation of Isomeric Byproducts During Amination
Question: During the second step, the reaction of 2-Chloro-6-methoxypyridine with methylamine, I am observing the formation of an isomeric byproduct. How can I ensure regioselectivity?
Answer:
The formation of isomeric byproducts during the amination step is less common when starting with 2-Chloro-6-methoxypyridine due to the directing effects of the existing substituents. However, if your starting material is a di-substituted pyridine with different leaving groups, or if there are other activating/deactivating groups present, regioselectivity can become a significant issue.
Causality and Mechanistic Insight:
Nucleophilic aromatic substitution on the pyridine ring preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen atom).[3] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3] When you have two leaving groups at the C2 and C6 positions, the electronic nature of any substituents at the C3 or C5 positions can influence which position is more readily attacked.
For the reaction of 2-Chloro-6-methoxypyridine with methylamine, the attack is directed to the carbon bearing the chlorine atom, as chlorine is a better leaving group than the methoxy group under these conditions.
Troubleshooting Protocol: Ensuring Regioselectivity
-
Purity of Starting Material: Ensure your 2-Chloro-6-methoxypyridine is free of any isomeric impurities from the first step.
-
Reaction Conditions: While high temperatures are often required to drive the amination to completion, excessively high temperatures can sometimes lead to side reactions. A typical temperature range is 110-120°C in a solvent like DMF.[4]
-
Choice of Base: If a base is used in conjunction with a methylamine salt, a non-nucleophilic base like triethylamine is a good choice to avoid competing reactions.
FAQ 3: The Amination Reaction is Sluggish or Incomplete
Question: My amination of 2-Chloro-6-methoxypyridine with methylamine is very slow and often does not go to completion. How can I drive the reaction forward?
Answer:
A sluggish amination reaction is a frequent challenge. The electron-donating methoxy group at the C6 position deactivates the pyridine ring, making the second nucleophilic substitution more difficult than the first.[1]
Causality and Optimization:
To overcome the deactivating effect of the methoxy group, more forcing conditions are typically required for the amination step compared to the methoxylation.
Troubleshooting Protocol: Driving the Amination Reaction
-
Temperature and Pressure: Increasing the reaction temperature is the most common strategy. Performing the reaction in a sealed vessel allows for temperatures above the boiling point of the solvent and methylamine, which can significantly increase the reaction rate. Microwave-assisted synthesis can also be a powerful tool to accelerate this transformation.[1]
-
Solvent: A high-boiling polar aprotic solvent like DMF, DMAc, or NMP is often used to facilitate the reaction at elevated temperatures.[4]
-
Excess Nucleophile: Using a large excess of methylamine can help to drive the equilibrium towards the product. This can be achieved by using a solution of methylamine in a solvent like THF or by bubbling methylamine gas through the reaction mixture.
-
Catalysis (Alternative Approach): For challenging substrates, a palladium-catalyzed Buchwald-Hartwig amination can be a highly effective alternative to the traditional SNAr.[5][6] This method allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[5][7]
Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig amination as an alternative route.
FAQ 4: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. What are the best methods?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual solvent. The basic nature of the product also influences the choice of purification technique.
Troubleshooting Protocol: Purification Strategies
-
Aqueous Workup: After the reaction, a standard aqueous workup is often the first step. The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[4] Washing the organic layer with brine helps to remove water-soluble impurities.
-
Acid-Base Extraction: Taking advantage of the basicity of the product, an acid-base extraction can be a powerful purification tool.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.[4]
-
-
Column Chromatography: If impurities have similar polarities to the product, column chromatography on silica gel is often necessary. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. If it is a liquid, distillation under reduced pressure may be possible.
Summary of Key Recommendations for Yield Enhancement
| Stage | Key Challenge | Recommended Action |
| Methoxylation | Formation of 2,6-dimethoxypyridine | Use 1.05-1.1 eq. of NaOCH₃, maintain low temperature (25-30°C), and monitor reaction time. |
| Amination | Sluggish reaction | Increase temperature (use a sealed vessel or microwave), use a high-boiling polar aprotic solvent, and use an excess of methylamine. |
| Amination | Low yield with SNAr | Consider using a Buchwald-Hartwig amination protocol for a more efficient C-N bond formation. |
| Purification | Co-eluting impurities | Employ an acid-base extraction to isolate the basic product before final purification by chromatography or crystallization. |
By systematically addressing these common issues and implementing the recommended protocols, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. prepchem.com [prepchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-Methoxy-6-(methylamino)pyridine
Welcome to the technical support guide for 2-Methoxy-6-(methylamino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide
This section addresses specific issues you might face during your experiments, offering step-by-step solutions and expert insights.
Q1: My sample of this compound has a yellow or brown tint, but I expected a colorless liquid or solid. What causes this discoloration, and how can I remove it?
A1: Discoloration in aminopyridine and aniline-type compounds is a frequent issue, typically caused by the formation of colored oxidation products.[1] The amino group is susceptible to oxidation when exposed to air and light, leading to highly conjugated, colored impurities. While these may be present in trace amounts, they can significantly impact the material's appearance and may interfere with sensitive downstream applications.
Causality: The lone pair of electrons on the nitrogen atom of the methylamino group can be easily oxidized, initiating a cascade of reactions that can form polymeric materials or complex colored bodies. The pyridine ring itself can also be involved in these degradation pathways.
Solution Workflow:
-
Initial Assessment (TLC/HPLC): First, assess the complexity of the impurity profile. If the discoloration is due to a few major impurities, chromatography might be necessary. If it's a haze of minor, highly colored impurities, an absorptive treatment or distillation may suffice.
-
Purification Options:
-
Activated Carbon Treatment: This is effective for removing bulk color. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-5% by weight) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This method is excellent for capturing large, flat, conjugated molecules responsible for color.
-
Column Chromatography: If the impurities are distinct compounds, silica gel chromatography is the preferred method. A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point.[1]
-
Vacuum Distillation: For liquid products, vacuum distillation is highly effective at separating the desired compound from non-volatile polymeric and colored materials.[1] Given its predicted boiling point of ~231°C, distillation will require a good vacuum source.[2]
-
Q2: My TLC and HPLC analyses show multiple spots or peaks with retention times very close to my product. How can I identify and separate these?
A2: The presence of closely eluting impurities is a classic purification challenge, often pointing to structurally similar compounds such as isomers or residual starting materials.
Causality & Identification: Common impurities in the synthesis of this compound can include:
-
Starting Materials: Unreacted 2-chloro-6-methoxypyridine or 2,6-dichloropyridine.
-
Isomeric Byproducts: Positional isomers can form depending on the synthetic route. For instance, nucleophilic substitution reactions on dichloropyridines may not be perfectly regioselective.[3][4]
-
Side-Reaction Products: Products from reactions with solvent or other reagents.
To identify these, co-spotting on a TLC plate with authentic samples of potential impurities is a quick check. For a definitive identification, preparative TLC or column chromatography can be used to isolate the impurity for analysis by NMR or Mass Spectrometry.[1]
Solution: High-Resolution Column Chromatography
Standard column chromatography may not be sufficient. To enhance separation:
-
Optimize the Solvent System: Test various solvent systems using TLC. A common and effective system is a gradient of ethyl acetate in hexane or petroleum ether.[1] The goal is to find a solvent ratio that maximizes the difference in retention factor (ΔRf) between your product and the impurity.
-
Use High-Performance Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.
-
Modify the Mobile Phase: Because this compound is basic, it can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your eluent can neutralize these active sites and significantly improve peak shape.
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing chromatographic separation.
Q3: After purification by column chromatography, my yield is significantly lower than expected. Where is my product going?
A3: Low recovery from silica gel columns is often due to the basic nature of aminopyridines.
Causality:
-
Irreversible Adsorption: The basic nitrogen atoms in your molecule can form strong ionic interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. In some cases, this adsorption can be irreversible, meaning the product remains on the column.
-
Product Streaking/Tailing: Even if not irreversible, the strong interaction causes the product to "streak" down the column in a wide band rather than moving as a tight plug. This leads to cross-contamination of fractions and forces the operator to discard mixed fractions, thereby reducing the isolated yield.
-
Degradation on Silica: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds over the long exposure time of a column run.
Solutions to Improve Recovery:
-
Deactivate the Silica: As mentioned previously, adding a basic modifier like triethylamine to the eluent is the most common and effective solution.[1] This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase: If the problem persists, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 silica for which different separation mechanisms apply.[5]
-
Minimize Contact Time: Use flash chromatography techniques (applying pressure to speed up the flow rate) to reduce the time your compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store purified this compound to maintain its purity?
A1: Proper storage is critical to prevent degradation. Based on its chemical properties and supplier recommendations, the best practice is to store the compound in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) in a freezer at or below -20°C.[2][6] It should also be protected from light. This multi-faceted approach mitigates the risks of oxidation (from air), hydrolysis (from moisture), and light-induced degradation.
Q2: What analytical methods are recommended to establish the purity of my final product?
A2: A combination of methods should be used for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective.[7] A mobile phase consisting of acetonitrile and a water/buffer system (e.g., phosphate or formic acid for MS compatibility) is a good starting point.[5][7]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks of purity and for monitoring reaction progress and column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any structurally similar impurities that might be present. Integration of the ¹H NMR spectrum can also provide a quantitative measure of purity against a known internal standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.[7]
Q3: Is recrystallization a viable primary purification method for this compound?
A3: Recrystallization can be an excellent and scalable purification technique, but its success is highly dependent on the nature of the impurities.
-
When it works well: Recrystallization is most effective when the impurities have significantly different solubility profiles from the main product in a given solvent system. It is particularly good for removing minor impurities and achieving very high purity (>99.5%) if an appropriate solvent is found. A patent for separating aminopyridine isomers suggests that crystallization can be effective.[8]
-
When it is less effective: It may not successfully separate closely related isomers or impurities that have very similar solubility characteristics.
-
Recommendation: Use recrystallization as a final polishing step after a bulk purification method like column chromatography or distillation.
Data Summary Table
| Purification Method | Principle of Separation | Best For Removing... | Advantages | Disadvantages |
| Column Chromatography | Adsorption/Partition | Isomers, starting materials, side-products | High resolution, versatile | Can have low recovery for basic compounds, labor-intensive |
| Recrystallization | Differential Solubility | Minor impurities, salts, baseline material | High purity achievable, scalable | Not effective for all impurity types, requires solvent screening |
| Vacuum Distillation | Differential Boiling Point | Non-volatile/polymeric impurities, color bodies | Excellent for removing high MW impurities, scalable | Requires thermal stability of the compound, high vacuum needed |
| Activated Carbon | Adsorption | Highly conjugated colored impurities | Simple, fast, removes trace color effectively | Non-selective, can adsorb product, may not remove colorless impurities |
Key Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate based on your TLC optimization.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizing the Separation Process
Caption: Separation of components on a chromatography column.
References
- 1. benchchem.com [benchchem.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 2,6-Bis(2-(dimethylamino)ethoxy)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Technical Support Center: Navigating Byproduct Formation in 2-Methoxy-6-(methylamino)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(methylamino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important pyridine derivative. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your synthesis.
Introduction: The Synthetic Landscape
The synthesis of this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring, most commonly 2,6-dichloropyridine. This two-step process involves the initial reaction with methylamine followed by substitution with a methoxide source. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to a variety of impurities, impacting yield and purity. Understanding the kinetics and thermodynamics of these competing reactions is crucial for successful synthesis.[1][2]
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues you may encounter, linking them to potential byproduct formation and offering clear, actionable solutions.
Problem 1: My final product shows an unexpected isomer, 2-Methylamino-6-methoxypyridine, in the NMR/LC-MS. What is the likely cause and how can I fix it?
Answer:
The presence of the regioisomer, 2-Methylamino-6-methoxypyridine, is a common issue stemming from a lack of complete regioselectivity in the initial amination step. While the first substitution of methylamine on 2,6-dichloropyridine is generally selective for one of the chloro-positions, the subsequent methoxylation can sometimes lead to the formation of the undesired isomer if the reaction conditions are not carefully controlled.
Causality: The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is influenced by both electronic and steric factors.[3][4] In the case of 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. However, the introduction of the first nucleophile (methylamine) can influence the reactivity of the remaining chloro-position for the subsequent methoxylation step.
Troubleshooting Protocol:
-
Stepwise Synthesis: Ensure a complete reaction of 2,6-dichloropyridine with methylamine to form 2-chloro-6-(methylamino)pyridine before introducing the methoxide source. Isolate and purify the intermediate if necessary.
-
Temperature Control: Carry out the methoxylation at the lowest effective temperature to favor the desired kinetic product. Start with room temperature and slowly increase if the reaction is sluggish.
-
Choice of Base and Solvent: The nature of the solvent and the counter-ion of the methoxide can influence regioselectivity. Aprotic, non-polar solvents can sometimes enhance selectivity.[3]
Problem 2: I am observing a significant amount of a di-methoxy byproduct, 2,6-Dimethoxypyridine. How is this forming and what can be done to prevent it?
Answer:
The formation of 2,6-dimethoxypyridine indicates a reaction between the starting material, 2,6-dichloropyridine, and the methoxide source, bypassing the intended amination step.
Causality: This byproduct arises if there is unreacted 2,6-dichloropyridine present when the sodium methoxide is added. Sodium methoxide is a strong nucleophile and can readily displace both chlorine atoms on the pyridine ring.[1]
Troubleshooting Protocol:
-
Stoichiometry and Reaction Monitoring: Ensure the complete consumption of 2,6-dichloropyridine during the amination step. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of Intermediate: If feasible, isolate and purify the 2-chloro-6-(methylamino)pyridine intermediate before proceeding with the methoxylation step. This will eliminate the possibility of the di-methoxy byproduct formation.
-
Order of Addition: Add the sodium methoxide solution slowly to the reaction mixture containing the 2-chloro-6-(methylamino)pyridine intermediate to maintain a low concentration of the methoxide at any given time.
Problem 3: My mass spectrometry data shows a peak corresponding to a di-amino byproduct, 2,6-bis(Methylamino)pyridine. What leads to this impurity?
Answer:
The presence of 2,6-bis(methylamino)pyridine suggests that methylamine has reacted at both chloro-positions of the 2,6-dichloropyridine starting material.
Causality: This is a classic example of over-reaction. If an excess of methylamine is used, or if the reaction is allowed to proceed for too long or at an elevated temperature, the second chlorine atom can also undergo nucleophilic substitution with methylamine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a controlled amount of methylamine (typically close to one equivalent) to favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-aminated product is predominantly formed. Avoid prolonged reaction times and high temperatures.
-
Slow Addition: Add the methylamine solution dropwise to the solution of 2,6-dichloropyridine to maintain a low concentration of the nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material impurities to be aware of?
A1: The purity of the starting 2,6-dichloropyridine is paramount. Common impurities in commercially available 2,6-dichloropyridine can include pyridine, 2-chloropyridine, and other polychlorinated pyridines.[5][6] These can lead to the formation of a variety of byproducts that can be difficult to separate from the desired product. It is advisable to analyze the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) before use.
Q2: Can hydrolysis of the final product be a problem?
A2: Yes, under certain conditions, the methoxy group of this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to the formation of 6-(methylamino)pyridin-2(1H)-one.[7] It is important to control the pH and temperature during work-up and purification.
Q3: Is over-methylation a potential side reaction?
A3: While less common in this specific synthesis, over-methylation can occur if a strong methylating agent is present. In the context of using sodium methoxide, the primary reaction is nucleophilic substitution of the methoxy group. However, if other methylating agents are present as impurities, or under certain conditions, methylation of the amino group could potentially occur, though this is not a primary concern with the standard synthetic route.
Q4: Can dimerization of the aminopyridine product occur?
A4: Dimerization of aminopyridines can occur under specific conditions, often photochemically or in the presence of certain catalysts.[8][9][10][11] Under the typical basic conditions of this synthesis, significant dimerization is not a commonly reported issue. However, if the reaction mixture is exposed to light for extended periods, or if certain metal impurities are present, the formation of dimeric species is a possibility.
Experimental Protocols
Protocol 1: GC-MS Analysis for Starting Material and Byproduct Identification
This protocol is essential for assessing the purity of 2,6-dichloropyridine and for identifying volatile byproducts in the reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 230 °C
-
Hold at 230 °C for 20 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the sample (starting material or crude reaction mixture) in a suitable solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify peaks corresponding to the starting material, product, and potential byproducts by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.[12][13][14]
Protocol 2: Reverse-Phase HPLC for Product Purity and Isomer Separation
This method is suitable for determining the purity of the final product and for separating it from its regioisomer and other non-volatile impurities.[15][16][17][18]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase starting condition (95:5 A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Major Byproducts
Caption: Synthetic route to this compound and key byproduct formation pathways.
Diagram 2: Troubleshooting Workflow for Impurity Identification
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. helixchrom.com [helixchrom.com]
- 17. sielc.com [sielc.com]
- 18. helixchrom.com [helixchrom.com]
Technical Support Center: Enhancing the Solution Stability of 2-Methoxy-6-(methylamino)pyridine
Welcome to the technical support guide for 2-Methoxy-6-(methylamino)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for maintaining the stability of this compound in solution. We will explore the underlying chemical principles governing its stability and offer validated troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability Challenges
This compound, like many substituted pyridine derivatives, possesses functional groups that are susceptible to degradation under common laboratory conditions. The primary stability concerns revolve around its methoxy and methylamino groups, as well as the aromatic pyridine ring itself. These structures are vulnerable to oxidation , hydrolysis , and photodegradation .[1][2] The electron-donating nature of the methoxy and methylamino groups increases the electron density of the pyridine ring, making it more susceptible to oxidative processes compared to unsubstituted pyridine.[3] Conversely, the pyridine nitrogen provides a site for protonation and can influence pH-dependent degradation pathways.[4]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to proactively address these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of this compound has developed a yellow or brown tint. What is causing this discoloration and is the compound degraded?
Answer:
Discoloration is a common indicator of degradation, most frequently caused by oxidation. The methylamino group and the electron-rich pyridine ring are susceptible to aerobic oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ion contaminants.[5][6]
Possible Causes & Solutions:
-
Oxygen Exposure: Atmospheric oxygen is a primary culprit.
-
Solution: Prepare solutions using solvents that have been de-gassed via sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Store the final solution under an inert atmosphere.
-
-
Photodegradation: Aromatic and amino-containing compounds are often light-sensitive.
-
Contaminants in Solvent: Trace metals in solvents can catalyze oxidative reactions.
-
Solution: Use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants. If chelation is a concern, consider adding a small amount of a chelating agent like EDTA, though compatibility must be verified.
-
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.
-
Solution: Prepare and store solutions at reduced temperatures (e.g., 2-8 °C for short-term, ≤ -20 °C for long-term).[1]
-
Question 2: I'm observing a new peak in my HPLC chromatogram and a decrease in the parent compound's peak area over time. What is the likely identity of this new peak?
Answer:
The appearance of a new peak alongside the reduction of the parent compound is a clear sign of degradation. For this compound, the most probable degradation pathways are hydrolysis of the methoxy group or oxidation of the methylamino group or pyridine ring.
-
Hydrolytic Degradation: The methoxy group can undergo hydrolysis, particularly under acidic or strongly basic conditions, to form 2-Hydroxy-6-(methylamino)pyridine. This product exists in equilibrium with its more stable tautomeric form, 6-(methylamino)pyridin-2(1H)-one.[1][9] This change can significantly alter the compound's polarity, resulting in a different retention time on reverse-phase HPLC.
-
Oxidative Degradation: Oxidation can lead to several products. A primary site of oxidation is the pyridine nitrogen, forming the corresponding N-oxide.[4] The methylamino group is also a potential site for oxidation.[10] These products are typically more polar than the parent compound.
To confirm the identity of the degradation product, hyphenated techniques are recommended.
Workflow for Degradant Identification:
Caption: Workflow for identifying degradation products.
Question 3: My compound has poor solubility or precipitates from my aqueous buffer. How can I improve and maintain its solubility?
Answer:
The solubility of pyridine derivatives is highly dependent on pH. The pyridine ring nitrogen is basic (pKa of the pyridinium ion is ~5.2) and can be protonated in acidic solutions to form a more soluble salt.[4]
Possible Causes & Solutions:
-
Inappropriate pH: In neutral or basic aqueous solutions, the free base may have limited solubility.
-
Solution: Adjusting the pH to a slightly acidic range (e.g., pH 4-6) can significantly increase solubility by forming the corresponding pyridinium salt.[1] Prepare solutions in a buffered system to maintain the target pH. Always check the stability of the compound at the selected pH, as extremes can accelerate hydrolysis.[1][11]
-
-
Solvent Polarity: The compound may have limited solubility in purely aqueous systems.
-
Solution: Employ water-miscible organic co-solvents. Common choices include ethanol, DMSO, DMF, or acetonitrile.[1] It is crucial to start with a small percentage of the co-solvent (e.g., 5-10%) and increase as needed. Always run a vehicle control in your experiments to account for any effects of the co-solvent.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in an aqueous buffer with enhanced stability.
Materials:
-
This compound (solid)
-
HPLC-grade water
-
50 mM Sodium Acetate buffer stock (pH 5.0)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Solvent Preparation: Sparge the HPLC-grade water and the 50 mM Sodium Acetate buffer with an inert gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry container.
-
Initial Dissolution: First, dissolve the compound in a minimal volume of anhydrous DMSO. For example, to make 10 mL of a final solution containing 10% DMSO, dissolve the compound in 1 mL of DMSO.
-
Buffered Dilution: While gently vortexing, slowly add the sparged 50 mM Sodium Acetate buffer (pH 5.0) to the DMSO concentrate to reach the final desired volume.
-
Inert Overlay: Before sealing the vial, flush the headspace with the inert gas for 30-60 seconds.
-
Storage: Tightly cap the vial and store at 2-8 °C for short-term use (up to 1 week) or at -20 °C or -80 °C for long-term storage. Protect from light at all times.[7][8]
Protocol 2: Accelerated Stability Study Workflow
This protocol provides a framework for assessing the stability of your compound under various stress conditions.
Caption: Workflow for an accelerated stability study.
Summary of Stability Factors and Recommendations
The stability of this compound in solution is a multifactorial issue. The table below summarizes the key factors and provides best-practice recommendations to ensure the integrity of your experimental solutions.
| Factor | Potential Issue | Recommendation | Rationale |
| pH | Hydrolysis of methoxy group; precipitation of free base. | Maintain a slightly acidic buffered environment (pH 4-6). | Forms a more soluble and stable salt; avoids acid/base-catalyzed hydrolysis.[1][10] |
| Oxygen | Oxidation of the amino group and pyridine ring, causing discoloration and degradation. | Use de-gassed solvents and store solutions under an inert atmosphere (N₂ or Ar). | Minimizes the presence of molecular oxygen, a key reactant in oxidative degradation.[7] |
| Light | Photodegradation of the aromatic system. | Store solutions in amber vials or protect from light. | Prevents high-energy photons from initiating degradative chemical reactions.[1][8] |
| Temperature | Increased rate of all degradation pathways. | Store solutions at low temperatures (2-8 °C short-term; ≤ -20 °C long-term). | Reduces the kinetic rate of chemical degradation according to the Arrhenius equation.[1] |
| Solvent | Presence of catalytic impurities (metals, peroxides); poor solubility. | Use high-purity (e.g., HPLC-grade) solvents. Use co-solvents (e.g., DMSO, EtOH) if needed for solubility. | Minimizes catalysts for degradation. Co-solvents can prevent precipitation.[1] |
By implementing these strategies, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. AGU Fall Meeting 2020 [agu.confex.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the oxidation of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature and Pressure for 2-Methoxy-6-(methylamino)pyridine Synthesis
Welcome to the technical support resource for the synthesis of 2-Methoxy-6-(methylamino)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. We will delve into the critical parameters of temperature and pressure, offering scientifically grounded explanations, troubleshooting protocols, and answers to frequently encountered challenges. Our goal is to empower you to optimize your reactions for higher yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the core knowledge needed to approach this reaction effectively.
Q1: What are the primary synthetic routes for this compound?
There are two predominant methods for synthesizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and common approach. It typically involves reacting a pyridine precursor with a suitable leaving group at the 6-position (e.g., 2-chloro-6-methoxypyridine or 2,6-dichloropyridine) with methylamine. The electron-deficient nature of the pyridine ring facilitates attack by the nucleophilic amine.[1][2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative, especially when the SNAr reaction is sluggish or requires harsh conditions that are incompatible with other functional groups on the substrate.[4][5][6] It couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8]
Q2: Can you explain the underlying mechanism of the SNAr reaction in this context?
The SNAr reaction for this synthesis proceeds via a well-established two-stage process.[1]
-
Step 1: Nucleophilic Attack: The methylamine (nucleophile) attacks the carbon atom bearing the leaving group (e.g., chlorine) on the electron-deficient pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]
-
Step 2: Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride ion). Computational studies suggest that the decomposition of the Meisenheimer complex can be the rate-determining step in the uncatalyzed reaction.[9]
Q3: How do temperature and pressure fundamentally influence the reaction?
-
Temperature: Temperature directly affects the reaction rate by influencing the kinetic energy of the reacting molecules. For an SNAr reaction, a higher temperature provides the necessary activation energy to form the Meisenheimer intermediate.[10] However, excessive temperatures can lead to side reactions, such as di-substitution or decomposition of starting materials and products. Therefore, optimization is key.
-
Pressure: When using a volatile or gaseous reagent like methylamine, pressure is a critical parameter. According to Henry's Law, increasing the partial pressure of methylamine above the solvent increases its concentration in the liquid phase. This higher concentration of the nucleophile can significantly accelerate the reaction rate. This is why these reactions are often conducted in sealed vessels or autoclaves.[11]
Q4: When is it more appropriate to use a Buchwald-Hartwig amination over a direct SNAr?
You should consider a Buchwald-Hartwig amination when:
-
The pyridine ring is not sufficiently activated (i.e., lacks strong electron-withdrawing groups), making the SNAr reaction very slow.[5]
-
The required SNAr conditions (high temperature/pressure) are incompatible with sensitive functional groups elsewhere on the molecule.
-
The direct SNAr reaction results in low yields or significant side products that are difficult to separate. The selectivity of palladium catalysis can often provide a cleaner reaction profile.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments. The format is designed to help you quickly identify the problem, understand the cause, and implement a scientifically sound solution.
Issue 1: The reaction yield is low or non-existent.
-
Possible Cause 1: Suboptimal Temperature.
-
Causality: The activation energy for the nucleophilic attack has not been met, resulting in a slow or stalled reaction. The pyridine ring's inherent aromatic stability must be overcome.
-
Suggested Solution: Perform a systematic temperature screen. Begin at a moderate temperature (e.g., 80-100°C) and incrementally increase it by 10-20°C for subsequent small-scale test reactions. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and impurity formation. For some systems, temperatures up to 150-180°C in a sealed vessel may be required.[11]
-
-
Possible Cause 2: Insufficient Pressure.
-
Causality: If using a solution of methylamine or aqueous ammonia, the concentration of the active nucleophile in the reaction solvent may be too low, especially at elevated temperatures where its solubility decreases.
-
Suggested Solution: Conduct the reaction in a sealed pressure vessel or autoclave. This maintains a high concentration of methylamine in the solution phase. For a typical lab scale, ensure the vessel is properly sealed and can safely handle the expected pressure at the target temperature. Pressures of ~20 atm are not uncommon in these types of aminations.[11]
-
-
Possible Cause 3: Inappropriate Base or Solvent.
-
Causality: The reaction generates HCl (or another acid), which will protonate the methylamine nucleophile, rendering it inactive. A base is required to neutralize this acid. The solvent also plays a critical role in substrate solubility and reaction kinetics.
-
Suggested Solution: If not using a large excess of methylamine to act as its own base, include an additional non-nucleophilic base like K₂CO₃ or Cs₂CO₃. For solvents, polar aprotic solvents like DMF, NMP, or DMSO are often effective, but alcohols like methanol or ethanol can also be used, as seen in related methoxylation procedures.[12][13]
-
Issue 2: The reaction produces significant impurities, particularly di-substituted byproducts.
-
Possible Cause: Overly Forcing Reaction Conditions.
-
Causality: This is a common issue when starting from a di-substituted precursor like 2,6-dichloropyridine. High temperatures and long reaction times can cause the desired monosubstituted product to react further with methylamine, replacing the second chlorine atom.
-
Suggested Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of methylamine rather than a large excess.
-
Lower the Temperature: Once the reaction has initiated, try reducing the temperature to maintain a steady conversion rate without promoting the second substitution.
-
Monitor Closely: Track the disappearance of the starting material and the appearance of both the desired product and the di-substituted impurity by GC or LC-MS. Stop the reaction when the ratio of desired product to starting material is maximized.
-
-
Issue 3: The reaction stalls before reaching full conversion.
-
Possible Cause: Deactivation of Nucleophile.
-
Causality: As mentioned, in-situ generation of acid (HCl) without a sufficient base will protonate and deactivate the methylamine nucleophile.
-
Suggested Solution: Ensure an adequate amount of base is present throughout the reaction. Using at least two equivalents of methylamine (one to react, one to act as the base) or adding an inorganic base like K₂CO₃ can prevent this issue.
-
-
Possible Cause: Poor Quality of Reagents.
-
Causality: Anhydrous conditions are often beneficial. Water in the solvent or reagents can potentially hydrolyze starting materials or interfere with the reaction pathway. The purity of the starting pyridine derivative is also critical.
-
Suggested Solution: Use dry solvents. Verify the purity of the starting 2-chloro-6-methoxypyridine or other precursor before starting the reaction. If using a commercial solution of methylamine, ensure it has not degraded.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Starting Conditions for SNAr Reaction
| Parameter | Starting Material: 2-Chloro-6-methoxypyridine | Starting Material: 2,6-Dichloropyridine (for stepwise synthesis) |
| Methylamine Source | 40% aq. solution or 2M in THF/MeOH | 40% aq. solution or 2M in THF/MeOH |
| Equivalents of Amine | 2.0 - 3.0 eq. | 1.1 - 1.5 eq. (for mono-substitution) |
| Solvent | NMP, DMSO, or MeOH | THF, NMP |
| Temperature | 100 - 150 °C | 80 - 120 °C |
| Pressure | Sealed Vessel / Autoclave | Sealed Vessel / Autoclave |
| Reaction Time | 6 - 24 hours | 4 - 12 hours (monitor closely) |
Experimental Protocols
Protocol 1: General Procedure for Synthesis from 2-Chloro-6-methoxypyridine
This protocol is a representative starting point and must be optimized for your specific setup.
-
Vessel Preparation: To a clean, dry, and appropriately sized pressure vessel equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., NMP, ~5-10 mL per gram of starting material), followed by the methylamine solution (e.g., 40% aqueous solution, 2.5 eq.).
-
Reaction Setup: Seal the pressure vessel securely according to the manufacturer's instructions.
-
Heating and Stirring: Place the vessel in a heating mantle or oil bath set to the desired temperature (e.g., 120°C). Begin vigorous stirring.
-
Monitoring: Allow the reaction to proceed for the planned duration (e.g., 12 hours). If possible and safe, take small aliquots to monitor by TLC or LC-MS to check for the consumption of starting material.
-
Workup: After cooling the vessel to room temperature, carefully vent any excess pressure in a fume hood. Quench the reaction mixture by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Diagram 2: Simplified SNAr Mechanism
This diagram illustrates the key steps in the nucleophilic aromatic substitution pathway.
Caption: The two-step mechanism for SNAr on the pyridine ring.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Synthesis of 2-Methoxy-6-(methylamino)pyridine Analogs
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(methylamino)pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles, you can optimize your reactions, improve yields, and ensure the purity of your target molecules.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Low Reaction Yield in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to synthesize a this compound analog by reacting 2-chloro-6-methoxypyridine with methylamine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxypyridine with methylamine can stem from several factors. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1][2][3] However, the reaction's success is highly dependent on the reaction conditions and the stability of the starting materials.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion. Ensure you are using an adequate excess of methylamine, as it acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[4]
-
Side Reactions: The methoxy group can be susceptible to demethylation under harsh basic or high-temperature conditions, leading to the formation of the corresponding pyridinone.[5] Consider using milder bases or lower reaction temperatures if demethylation is observed.
-
Starting Material Quality: The purity of 2-chloro-6-methoxypyridine is critical. Impurities can interfere with the reaction. It is advisable to purify the starting material if its quality is questionable.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cationic intermediate and accelerate the reaction.
Experimental Protocol: Optimized SNAr Reaction
-
To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in a pressure-rated vessel, add a solution of methylamine (3.0-5.0 eq) in a suitable solvent like methanol or THF.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Formation of Dimeric Byproducts
Question: During the synthesis, I am observing the formation of a significant amount of a dimeric byproduct. What is the likely structure of this byproduct and how can I minimize its formation?
Answer: The formation of dimeric byproducts can occur, especially if there are reactive sites on both the electrophile and the nucleophile that can lead to self-condensation or further reaction. In the context of aminopyridine synthesis, if the starting material has multiple reactive halides, or if the product can react further with the starting material, dimerization is a possibility.
Minimization Strategies:
-
Controlled Addition: Add the nucleophile (methylamine) slowly to the reaction mixture containing the electrophile (2-chloro-6-methoxypyridine). This maintains a low concentration of the nucleophile and can favor the desired intramolecular reaction over intermolecular dimerization.
-
High Dilution: Running the reaction at a lower concentration can also disfavor intermolecular reactions that lead to dimerization.
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound analogs.
Q1: What are the most critical parameters to control during the synthesis?
A1: The most critical parameters are temperature , reaction time , and the choice of base and solvent . The pyridine system's reactivity is sensitive to these factors. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand and base is paramount for achieving high yields and avoiding side reactions.[6][7][8]
Q2: Are there alternative synthetic routes to this compound analogs?
A2: Yes, several alternative routes exist. One common method is the Buchwald-Hartwig amination , which involves the palladium-catalyzed cross-coupling of an aryl halide (like 2-chloro- or 2-bromo-6-methoxypyridine) with an amine.[7][8] This method is often milder and more functional group tolerant than traditional SNAr reactions. Another approach could involve the N-methylation of 2-amino-6-methoxypyridine, although care must be taken to avoid over-methylation.[9][10][11]
Q3: How can I effectively purify the final product?
A3: Purification of aminopyridine derivatives can often be achieved by flash column chromatography on silica gel.[12] Due to the basic nature of the pyridine nitrogen and the amino group, it is sometimes beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine, to prevent peak tailing. In some cases, cation-exchange chromatography can be a highly effective method for purifying aminopyridine derivatives, especially for removing excess starting materials or basic impurities.[13]
Q4: My compound appears to be unstable during storage. What are the recommended storage conditions?
A4: 2-Methoxypyridine derivatives can be sensitive to light, air, and heat.[14] It is recommended to store these compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Visualizing the Synthetic Pathway
A general synthetic approach to this compound is outlined below. The primary route involves a nucleophilic aromatic substitution reaction.
Caption: General workflow for the synthesis of this compound.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis.
| Parameter | Condition | Expected Outcome | Troubleshooting Notes |
| Starting Material | 2-Chloro-6-methoxypyridine | - | Ensure high purity.[15] |
| Nucleophile | Methylamine (solution in THF or MeOH) | - | Use in excess (3-5 eq). |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or alcohol (e.g., MeOH) | Good solubility and reaction rate. | Degas solvent to remove oxygen. |
| Temperature | 80 - 120 °C | Reaction proceeds at a reasonable rate. | Higher temperatures may lead to demethylation.[5] |
| Base | Methylamine (self-basing) or added base (e.g., K₂CO₃) | Neutralizes HCl byproduct. | Stronger bases may cause side reactions. |
| Purification | Silica gel column chromatography | Pure product. | Add triethylamine to eluent to prevent tailing.[12] |
| Yield | 60 - 90% | - | Low yields may indicate incomplete reaction or side reactions. |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innospk.com [innospk.com]
- 15. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2-Methoxy-6-(methylamino)pyridine
Welcome to the technical support center for 2-Methoxy-6-(methylamino)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the safe handling and effective use of this compound. Our goal is to move beyond mere procedural lists and offer a resource that explains the causality behind experimental choices, ensuring both safety and scientific integrity in your work.
Section 1: Core Safety and Handling Protocols
The foundation of successful and reproducible research is a steadfast commitment to safety. This compound, while a valuable reagent, possesses hazards that necessitate careful handling.
Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: According to safety data sheets, this compound is classified as a hazardous substance. The primary risks include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]
-
Potential for Harm if Swallowed or Inhaled: While not fully characterized, it may be harmful if swallowed or inhaled.[2]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered approach to PPE is non-negotiable. The causality here is to create a barrier against all potential routes of exposure.
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement.[3] For splash hazards, such as when transferring large volumes, a face shield worn over goggles is essential.[4]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[5] Latex gloves are not suitable.[5] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3][4]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
Q3: I've noticed the compound has a slight color. Is it still usable?
A3: this compound should ideally be a colorless to light orange or yellow liquid.[8] A significant change in color, such as darkening to brown, may indicate degradation or the presence of impurities. The usability depends on the tolerance of your specific reaction to these impurities. For sensitive applications, it is recommended to use fresh or purified material.
Q4: The compound seems to be sensitive to air. What precautions should I take?
A4: Pyridine derivatives can be sensitive to air and moisture.[5] To ensure the integrity of the compound:
-
Always work under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged reactions or when handling small quantities where surface area to volume ratio is high.
-
Use dry glassware and solvents. Glassware can be oven-dried and cooled under a stream of inert gas.
-
Keep the container tightly closed when not in use to prevent absorption of atmospheric moisture.[6]
Section 2: Storage and Stability
Proper storage is crucial for maintaining the purity and reactivity of this compound, directly impacting the reproducibility of your experiments.
Storage Protocol & Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Temperature | Store in a freezer under -20°C for long-term storage.[5][8] For short-term use, store in a cool, dry place.[1] | Lower temperatures slow down potential degradation pathways. If you notice decreased reactivity in your experiments, improper storage temperature could be a contributing factor. |
| Atmosphere | Store under an inert atmosphere.[5][8] | This prevents oxidation and reaction with atmospheric moisture, which can affect the compound's purity and reactivity. |
| Container | Keep in a tightly closed container.[1][3][6] | Prevents exposure to air and moisture. Ensure the container seal is intact. If you suspect contamination, it may be due to a compromised seal. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[9][10] | Contact with these substances can lead to vigorous reactions and decomposition of the compound. |
Section 3: Experimental Troubleshooting Guide
Even with meticulous planning, challenges can arise during experiments. This section addresses common issues you might encounter.
Frequently Asked Questions (FAQs) - Experimental Use
Q1: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
A1: this compound is soluble in many organic solvents.[11] If you are experiencing solubility issues:
-
Verify Solvent Purity: Ensure your solvent is anhydrous, as water can affect solubility.
-
Gentle Warming: Gentle warming of the mixture may aid dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up any solid particles and enhance dissolution.
-
Solvent Choice: Consider a different solvent system. A small-scale solubility test before your main reaction is always a good practice.
Q2: My reaction yield is lower than expected. What are the potential causes related to this reagent?
A2: Low yields can stem from several factors:
-
Reagent Purity: As mentioned, degradation of the starting material due to improper storage or handling can lead to lower yields.
-
Incomplete Reaction: The reactivity of the pyridine ring is influenced by its substituents. Ensure your reaction conditions (temperature, catalyst, reaction time) are optimized for this specific compound.
-
Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions, consuming your starting material.
Q3: How do I properly weigh and dispense this liquid reagent, especially if it's air-sensitive?
A3: For accurate and safe dispensing:
-
Work in a Fume Hood: Always handle the compound in a fume hood.
-
Use an Appropriate Container: Weigh the liquid in a tared, sealed vial to prevent evaporation and exposure.
-
Syringe Transfer: For air-sensitive applications, use a dry, inert gas-flushed syringe to withdraw the desired volume from the stock bottle through a septum.
-
Minimize Exposure: Open the stock bottle for the shortest time possible and securely recap it immediately after use.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Emergency Response Workflow
Caption: Emergency response workflow for spills and personal exposure.
Detailed First-Aid Measures
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical attention.[1] Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If symptoms occur, get medical attention.[1]
-
If swallowed: Clean mouth with water and drink plenty of water afterward.[1][3] Call a poison center or doctor if you feel unwell.[1]
Spill Cleanup Protocol
For a minor spill that you are trained and equipped to handle:
-
Ensure adequate ventilation. [2]
-
Wear appropriate PPE (gloves, goggles, lab coat).[2]
-
Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[2][12] Do not use combustible materials like paper towels to absorb the spill.[12]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area with soap and water.
-
Dispose of the waste as hazardous material through your institution's approved waste disposal program.[1][2]
For major spills, evacuate the area immediately and contact your institution's emergency response team.[13]
Section 5: Disposal
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental and personal safety.
Disposal Guidelines
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] This should be done through a licensed professional waste disposal service.[2]
-
Contaminated Materials: Any materials used for spill cleanup or contaminated with the product should be disposed of as hazardous waste in the same manner as the unused product.[2]
-
Regulatory Compliance: Always adhere to federal, state, and local environmental regulations regarding chemical waste disposal.[2]
Section 6: Physical & Chemical Properties
Understanding the properties of this compound can inform its use in various experimental setups.
| Property | Value | Source |
| CAS Number | 88569-83-9 | [5] |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [5] |
| Density | 1.09 g/cm³ | [5] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [8] |
| pKa | 5.04 ± 0.10 (Predicted) | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. ehs.umich.edu [ehs.umich.edu]
Troubleshooting guide for failed 2-Methoxy-6-(methylamino)pyridine reactions
Technical Support Center: 2-Methoxy-6-(methylamino)pyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. As your dedicated application scientist, I have structured this guide in a practical, question-and-answer format to directly address common failures and provide logical, field-tested solutions. Our goal is not just to provide steps, but to explain the underlying chemical principles to empower your synthetic strategy.
Part 1: Foundational Troubleshooting
This section addresses initial checks applicable to most common synthetic routes for this target molecule.
Question: My reaction shows no conversion, or the yield is unexpectedly low. What are the first critical parameters I should verify?
Answer: A failed reaction often stems from foundational issues rather than complex mechanistic failures. Before delving into route-specific troubleshooting, perform a systematic check of these four areas:
-
Reagent Purity and Integrity:
-
Starting Materials: Are your precursors (e.g., 2,6-dichloropyridine, 2-bromo-6-methoxypyridine) of confirmed purity? Impurities can poison catalysts or introduce competing side reactions.
-
Nucleophiles: Methylamine is often supplied as a solution (e.g., in THF or water) or a gas. Titrate the solution to confirm its concentration. For gaseous methylamine, ensure anhydrous conditions. Sodium methoxide is highly hygroscopic; use a freshly opened bottle or a properly stored reagent.
-
Solvents: For moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure you are using a truly anhydrous solvent. Consider distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene).
-
-
Reaction Stoichiometry:
-
Double-check all calculations. An incorrect molar ratio, especially of the limiting reagent, is a common source of low conversion. For reactions involving volatile reagents like methylamine, it's often prudent to use a slight excess to account for potential loss.
-
-
Reaction Conditions:
-
Temperature: Is your heating mantle, oil bath, or reaction block calibrated correctly? A temperature deviation of even 10-20°C can significantly impact reaction kinetics, especially for sluggish transformations.[1]
-
Atmosphere: For air-sensitive reactions, particularly palladium-catalyzed couplings, ensure the system was adequately purged with an inert gas (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
-
Monitoring and Analysis:
-
Are you using an appropriate analytical technique to monitor the reaction (e.g., TLC, LC-MS, GC-MS)? Confirm that your starting material and expected product have different retention factors (Rf) or retention times and that you can clearly distinguish them from byproducts.
-
Part 2: Troubleshooting Specific Synthetic Routes
The synthesis of this compound is typically approached via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination. The problems encountered are unique to each.
Route A: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and cost-effective method. A common approach involves the sequential reaction of a dihalopyridine with sodium methoxide and methylamine.
Question: I'm performing a sequential SNAr on 2,6-dichloropyridine. My main problem is poor regioselectivity, resulting in a mixture of the desired product, 2,6-bis(methylamino)pyridine, and 2,6-dimethoxypyridine. How can I control this?
Answer: This is a classic challenge of controlling sequential substitutions on an activated pyridine ring. The key is to leverage the differing reactivity of the nucleophiles and the electronic changes on the pyridine ring after the first substitution.
-
Causality: Nucleophilic attack on a pyridine ring is favored at the C-2 and C-4 positions because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance.[2][3] Both C-2 and C-6 positions are electronically activated. Once the first substitution occurs (e.g., with methoxide), the electron-donating nature of the methoxy group slightly deactivates the ring towards the second nucleophilic attack, but often not enough to prevent side reactions completely.
-
Troubleshooting Strategy:
-
Control Nucleophile Addition: The most effective strategy is to perform the reaction in a stepwise manner with isolation of the intermediate. First, react 2,6-dichloropyridine with one equivalent of sodium methoxide at a controlled temperature to form 2-chloro-6-methoxypyridine. Purify this intermediate before subjecting it to the subsequent amination step.
-
Temperature Control: If a one-pot synthesis is desired, temperature control is critical. The first substitution with methoxide can often be run at a lower temperature than the subsequent amination. Start the reaction at a low temperature (e.g., 0°C to room temperature) with one equivalent of NaOMe. After the formation of the 2-chloro-6-methoxypyridine is confirmed by TLC or LC-MS, then add the methylamine and increase the temperature to drive the second reaction.
-
Nucleophile Reactivity: Methylamine is generally a stronger nucleophile than methoxide. Adding methylamine first to get 2-chloro-6-(methylamino)pyridine, followed by methoxide, can sometimes offer better control, but this should be determined empirically.
-
Question: My SNAr reaction between 2-chloro-6-methoxypyridine and methylamine is extremely slow or fails to reach completion. What can I do?
Answer: This is a common issue. While the methoxy group is a good leaving group in some contexts, it is less effective than a halogen in SNAr. Furthermore, the pyridine ring is less electrophilic than in the di-chloro precursor. To overcome this, you must increase the reaction's energy.
-
Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., Na+) without hydrogen bonding to the nucleophile, thus increasing its reactivity. If you are using a lower-boiling solvent like THF, switching to a higher-boiling alternative can make a significant difference.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Tetrahydrofuran (THF) | 66 | 7.6 | Common, but may require sealed tube for higher temps. |
| Acetonitrile | 82 | 37.5 | Polar, but can sometimes participate in side reactions.[4] |
| Dimethylformamide (DMF) | 153 | 38.3 | Excellent choice for sluggish SNAr.[5] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Highly polar, can dramatically accelerate SNAr. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | High boiling point, very effective for difficult substitutions.[5] |
-
Increase Temperature: This is the most direct way to increase the reaction rate. If using a lower-boiling solvent, transfer the reaction to a sealed tube or pressure vessel to safely reach temperatures above the solvent's boiling point.
-
Use Excess Nucleophile: Employing a larger excess of methylamine (3-5 equivalents) can help drive the equilibrium towards the product.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern cross-coupling reaction is highly versatile but sensitive to several parameters. The typical starting material would be 2-bromo-6-methoxypyridine or 2-chloro-6-methoxypyridine.
Question: My Buchwald-Hartwig amination is failing. What are the most critical components to optimize for this specific transformation?
Answer: The success of a Buchwald-Hartwig reaction hinges on the precise interplay between the palladium precursor, the phosphine ligand, the base, and the solvent.[6][7] Failure is almost always traced back to one of these four components.
-
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7] A failure in any of these steps will kill the cycle.
Here is a troubleshooting table to guide your optimization:
| Parameter | Common Choice(s) | Role & Troubleshooting Insights |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ is a stable Pd(II) source that must be reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a direct Pd(0) source and is often more reliable. If your reaction fails with Pd(OAc)₂, try switching to Pd₂(dba)₃. |
| Ligand | XPhos, RuPhos, BrettPhos | This is the most critical variable. For coupling with a small, unhindered primary amine like methylamine, sterically hindered, electron-rich phosphine ligands are essential. They promote the reductive elimination step and prevent catalyst decomposition.[6][8] If one ligand fails, screen others. BrettPhos is often an excellent choice for primary amines.[7] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide is a common and effective choice.[9] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, but this may require a more active ligand or higher temperatures. |
| Solvent | Toluene, Dioxane, t-BuOH | The solvent must be anhydrous and deoxygenated. Toluene and dioxane are the most common. The choice can influence catalyst solubility and reactivity. |
Below is a workflow to guide your decision-making process when troubleshooting a failed reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Part 3: Frequently Asked Questions (FAQs)
Q1: My final product appears to be contaminated with a salt. How can I improve my workup procedure? A1: This is common, especially when using inorganic bases. After the reaction, quench with water and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water and some inorganic salts. If the product is basic, an acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent, extract with dilute aqueous HCl to move the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product.
Q2: I am using 2-chloro-6-methoxypyridine for my SNAr reaction, but I suspect the starting material is degrading on the shelf. Is this common? A2: Halopyridines, especially those activated by other substituents, can be susceptible to slow hydrolysis or reaction with atmospheric moisture over long periods. It is always best practice to use a fresh bottle or to verify the purity of your starting material by NMR or GC-MS before use if it has been stored for a long time.
Q3: Can I use an ammonium salt as the nitrogen source instead of methylamine gas/solution? A3: Yes, this is a viable alternative, particularly for palladium-catalyzed reactions. Using methylamine hydrochloride requires the addition of an extra equivalent of base to first neutralize the salt and generate the free amine in situ. This can be a more convenient and safer way to handle the volatile and noxious methylamine.
Part 4: Key Experimental Protocols
These protocols are starting points and should be optimized for your specific substrate and scale.
Protocol 1: General Procedure for SNAr Amination
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methoxypyridine (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add a solution of methylamine (2.0 - 3.0 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
If necessary, add a base such as K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 80-120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 eq).
-
Add the aryl halide (e.g., 2-bromo-6-methoxypyridine, 1.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL per mmol of substrate) via syringe.
-
Add the amine (e.g., methylamine, 1.2 eq, as a solution in THF) via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pass it through a short plug of Celite to remove the palladium catalyst, and rinse with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the crude product.
The stability of the Meisenheimer intermediate is key to understanding SNAr on pyridines.
Caption: Stabilization of the SNAr intermediate at the C6 position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
Methods for removing impurities from crude 2-Methoxy-6-(methylamino)pyridine
Technical Support Center: Purification of 2-Methoxy-6-(methylamino)pyridine
Welcome to the technical support guide for the purification of this compound (CAS 88569-83-9). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key pharmaceutical intermediate in high purity.[1] We will explore common issues and provide robust, field-tested solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I might encounter in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, typical impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-6-methoxypyridine, 2,6-dichloropyridine, or 2-amino-6-methoxypyridine.
-
Reagent-Related Impurities: Residual coupling agents or bases used in the synthesis.
-
Side-Reaction Products: Over-alkylation can lead to the formation of 2-methoxy-6-(dimethylamino)pyridine. Hydrolysis of the methoxy group, though less common under standard conditions, could yield 6-(methylamino)pyridin-2-ol.
-
Degradation Products: Aminopyridines can be susceptible to oxidation, leading to the formation of colored, highly conjugated byproducts, which often appear as yellow or brown tints in the final product.[2]
Q2: How do I select the most appropriate purification method for my specific experiment?
The optimal purification strategy depends on the scale of your reaction, the nature of the primary impurities, and the required final purity. The decision tree below provides a logical guide to selecting the best method.
Caption: Decision tree for selecting a purification method.
Q3: How can I accurately assess the purity of my final product?
A multi-faceted approach using orthogonal analytical methods is recommended for a comprehensive purity assessment.
| Analytical Method | Information Provided | Key Considerations |
| ¹H NMR Spectroscopy | Structural confirmation, detection of proton-containing impurities. Quantitative NMR (qNMR) can provide an absolute purity value.[3] | Requires a high-purity internal standard for qNMR. Broad peaks may indicate the presence of water or paramagnetic impurities.[4] |
| LC-MS | Confirms the molecular weight of the main component and detects trace-level impurities. | Ionization efficiency can vary between compounds, so area percentage is not always a true quantitative measure without calibration.[5] |
| HPLC-UV | Provides a quantitative purity value based on the relative peak area (% area normalization). | Assumes all impurities have a similar UV response factor to the main component. Method validation is crucial for accuracy.[6] |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. | Impurities typically depress and broaden the melting point range. |
Q4: My purified product is yellow or brown. What causes this and how can I fix it?
Discoloration in aminopyridines is often caused by trace amounts of oxidized or polymeric impurities that are highly colored.[2]
-
Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot solution. The charcoal adsorbs colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize.[7]
-
Solution 2: Column Chromatography. A quick plug of silica gel can sometimes be sufficient to remove baseline, colored impurities while allowing the desired product to elute.
Troubleshooting Guides
This section provides direct solutions to specific issues you may encounter during purification.
Method 1: Acid-Base Extraction
Acid-base extraction is a powerful technique that leverages the basicity of the aminopyridine nitrogen to separate it from neutral or acidic impurities.[8] The amine is protonated with acid to become water-soluble, and after separation, the aqueous layer is basified to recover the free amine.
Caption: Workflow for purification via acid-base extraction.
Problem: An emulsion forms during the acid wash, preventing layer separation.
-
Probable Cause: Vigorous shaking of the separatory funnel, high concentration of the crude product, or the presence of fine particulate matter.
-
Solutions:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This is often sufficient for effective extraction.
-
Filtration: If the crude product contains solids, dissolve it in the organic solvent and filter it before transferring it to the separatory funnel.
-
Centrifugation: For small-scale experiments, transferring the emulsion to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Problem: Low recovery of the product after extraction.
-
Probable Cause: Incomplete extraction from the aqueous phase, or the product is partially soluble in the aqueous phase even after basification.
-
Solutions:
-
Check pH: Ensure the aqueous layer is sufficiently basic (pH > 10) after adding the base. Use pH paper to confirm.
-
Multiple Extractions: Perform multiple extractions (e.g., 3 x 50 mL) of the basified aqueous layer with the organic solvent rather than a single large extraction (1 x 150 mL). This is significantly more efficient.
-
"Salting Out": Before extracting the product from the basified aqueous layer, add solid NaCl until the solution is saturated. This decreases the solubility of the organic product in the aqueous phase.
-
Method 2: Column Chromatography
This is the most versatile method for separating compounds with different polarities. For basic compounds like aminopyridines, special considerations are needed to prevent poor separation (tailing).
Problem: The product streaks or "tails" badly on the TLC plate and the column, leading to poor separation.
-
Probable Cause: The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to be retained more strongly, resulting in a "tail" rather than a compact spot or band.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (NEt₃) or ammonia, to the eluent system (typically 0.1-1% v/v). This base will preferentially bind to the acidic sites on the silica, allowing your basic product to elute symmetrically.
-
Use a Deactivated Stationary Phase: For particularly sensitive compounds, consider using alumina (neutral or basic grade) or a commercially available deactivated silica gel instead of standard silica gel.
-
Problem: The product appears to be decomposing on the column.
-
Probable Cause: The compound is unstable to the acidic nature of silica gel over the long exposure time of a column run.
-
Solutions:
-
Run the Column Quickly: Use "flash chromatography" techniques with pressure to minimize the time the compound spends on the column.
-
Use Alumina: Switch to a neutral or basic alumina stationary phase, which is less likely to cause acid-catalyzed decomposition.
-
Buffer the Silica: The silica gel can be pre-treated by slurrying it in the eluent containing the basic modifier before packing the column.
-
Method 3: Recrystallization
Recrystallization is an excellent final purification step for solid products that are already relatively pure (>90%).
Problem: The product "oils out" of the solution instead of forming crystals.
-
Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, leading to supersaturation above the melting point.
-
Solutions:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point well below the melting point of your compound.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Dilute the Solution: Add more hot solvent to the oiled-out mixture until it fully redissolves, then attempt to cool it again, more slowly this time.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Probable Cause: The solution is not saturated, or the crystallization process has a high activation energy barrier.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cold solution to initiate crystallization.
-
Reduce Solvent Volume: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen to increase the concentration, then try cooling again.
-
Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific impurity profile and scale.
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities on a multi-gram scale.
-
Dissolution: Dissolve the crude this compound (e.g., 10.0 g) in ethyl acetate (200 mL).
-
Acid Wash: Transfer the organic solution to a 500 mL separatory funnel. Add 1M hydrochloric acid (100 mL) and shake gently for 1-2 minutes, venting frequently.[9]
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer into a clean flask. The protonated product is now in the aqueous layer.
-
Repeat Wash: Wash the organic layer (which contains neutral impurities) with another portion of 1M HCl (50 mL). Combine this aqueous wash with the first one.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper). The product should precipitate or form an oily layer.
-
Product Extraction: Extract the free amine from the basified aqueous solution with fresh ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating impurities with different polarities.
-
Eluent Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (e.g., 70:30 v/v) containing 0.5% triethylamine. The optimal ratio should be determined by TLC analysis first.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the prepared eluent.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2 g) by concentrating it to a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying positive pressure (flash chromatography).[10]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. jieheng.lookchem.com [jieheng.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methoxy-6-(methylamino)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when working with 2-Methoxy-6-(methylamino)pyridine. The unique electronic properties of this substrate, specifically the high Lewis basicity of the pyridine nitrogen enhanced by two electron-donating groups, present significant hurdles in transition-metal-catalyzed reactions. This document offers a structured approach to diagnosing, mitigating, and overcoming these issues to ensure reproducible and high-yielding synthetic outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the root cause of catalyst deactivation based on common experimental observations.
Issue 1: Low to No Product Conversion from the Outset
You've assembled your reaction, but analysis (TLC, GC-MS, LC-MS) shows only starting materials, even after a significant reaction time.
Probable Cause: Immediate Catalyst Poisoning
The most likely culprit is severe and rapid catalyst poisoning. The nitrogen atom of the this compound substrate, being highly Lewis basic, can strongly coordinate to the active metal center (e.g., Palladium(0)) of your catalyst. This forms a stable, off-cycle complex that is catalytically inactive and prevents the crucial first step of the catalytic cycle, oxidative addition, from occurring.[1]
Solutions & Scientific Rationale:
-
Switch to a Bulkier, More Electron-Rich Ligand: Standard ligands like PPh₃ are often ineffective. The key is to use ligands that can sterically shield the metal center, making it more difficult for the pyridine nitrogen to coordinate.[1]
-
Rationale: Bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) create a "pocket" around the metal that favors the approach of the aryl halide over the pyridine substrate. Their electron-donating nature also increases the electron density on the metal, which can promote the desired catalytic steps.[1]
-
-
Utilize a Well-Defined Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a pre-catalyst.
-
Rationale: Pre-catalysts (e.g., Buchwald palladacycle pre-catalysts) are designed for clean and rapid generation of the active, monoligated L-Pd(0) species.[2] This minimizes the lifetime of vulnerable, unligated Pd(0) species that are highly susceptible to coordination by the pyridine substrate.[1]
-
-
Modify the Substrate (If Possible): In some cases, the pyridine nitrogen can be temporarily protonated with an acid (e.g., HCl) to form the pyridinium salt.
-
Rationale: Protonation blocks the lone pair on the nitrogen, preventing it from acting as a Lewis base and coordinating to the catalyst.[3] This strategy must be carefully evaluated for compatibility with other reagents, particularly the base used in the reaction.
-
Issue 2: Reaction Stalls Prematurely
The reaction begins as expected, showing product formation, but stops before the limiting reagent is fully consumed.
Probable Cause: Progressive Catalyst Deactivation or Product Inhibition
While the initial catalyst activity was sufficient to start the reaction, several factors could be causing it to shut down over time.
-
Product Inhibition: The product, which also contains a basic pyridine moiety, can be a more potent poison than the starting material. As its concentration increases, it progressively sequesters the active catalyst.
-
Formation of Inactive Catalyst Species: The catalyst may be forming inactive dimeric or polymeric species over the course of the reaction.[1][4] This can be exacerbated by factors like temperature and concentration.
-
Slow Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to the formation of less effective or inactive catalyst species.
Solutions & Scientific Rationale:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand might be beneficial in cases of slow degradation.
-
Rationale: An excess of ligand can help ensure that the palladium center remains coordinated to the desired phosphine, preventing the formation of inactive aggregates and protecting it from substrate/product coordination.[5] However, a large excess can sometimes inhibit the reaction, so this must be optimized.[5]
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition pathways.[5]
-
Rationale: While higher temperatures increase reaction rates, they also increase the rate of catalyst degradation. Finding the minimum temperature required for a reasonable rate can significantly extend the catalyst's lifetime.[5]
-
-
Perform a Kinetic Analysis: To distinguish between catalyst death and product inhibition, a simple kinetic experiment is invaluable.
-
Reaction Setup: In a glovebox, assemble the reaction in an NMR tube using a deuterated solvent. Add all reagents (substrate, coupling partner, base, catalyst, ligand) and an internal standard with a known concentration and a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).[1]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time.[1]
-
Interpretation: A reaction that stops abruptly while a significant amount of starting material remains is a strong indicator of catalyst deactivation ("catalyst death"). A reaction that slows down progressively as product concentration increases suggests product inhibition.
-
Issue 3: Formation of a Black Precipitate (Palladium Black)
During the reaction, the solution turns dark, and a black solid precipitates.
Probable Cause: Catalyst Decomposition and Agglomeration
The formation of palladium black is a classic sign of catalyst decomposition.[6] The active, soluble Pd(0) species has agglomerated into inactive, bulk palladium metal.
Solutions & Scientific Rationale:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst to Pd(II), which can then lead to the formation of palladium black.[5]
-
Rationale: The catalytic cycle relies on maintaining the palladium in its Pd(0) oxidation state. Oxygen disrupts this by oxidizing the catalyst. Rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintaining a positive pressure of an inert gas are critical.[5]
-
-
Improve Ligand Protection: The ligand's job is to stabilize the Pd(0) center and prevent it from aggregating.
-
Rationale: If the ligand is too small, dissociates too readily, or is used in insufficient quantity, the "naked" Pd(0) species will quickly collide and form palladium black.[5] Using bulky, strongly-coordinating ligands can prevent this.
-
-
Control Reaction Temperature: As mentioned previously, excessive heat can accelerate the decomposition of catalyst complexes, leading to the precipitation of palladium black.[5]
Visualizing Deactivation Pathways
The following diagrams illustrate the primary deactivation mechanism and a general troubleshooting workflow.
Caption: Pyridine poisoning deactivation pathway.
Caption: Systematic troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging for catalysis?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring.[1] Its basicity is significantly enhanced by the two electron-donating groups (methoxy and methylamino) on the ring. This highly basic nitrogen can coordinate very strongly to the transition metal center (commonly palladium or nickel) of the catalyst, forming a stable, inactive complex. This process, known as catalyst poisoning, effectively removes the catalyst from the productive catalytic cycle.[1][3]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways are:
-
Catalyst Poisoning: As described above, the pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition.[1]
-
Catalyst Agglomeration: If the catalytic cycle is slowed by inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the probability of them colliding and aggregating into inactive palladium black.[1][5]
-
Formation of Inactive Complexes: Besides simple pyridine coordination, the catalyst can form other off-cycle species, such as inactive dimers or "flyover" complexes, particularly with certain catalyst systems.[4][7]
Q3: How do I choose the right ligand for a reaction with this substrate?
A3: The choice of ligand is the most critical parameter for success. You should prioritize ligands that are both sterically bulky and electron-rich.[1]
| Ligand Class | Examples | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Provide significant steric bulk to prevent pyridine coordination; highly electron-donating to promote catalytic activity.[1] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Even greater steric hindrance than standard biaryl phosphines. |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Extremely electron-rich and sterically demanding. |
Avoid using simple, less bulky ligands like triphenylphosphine (PPh₃) as they offer insufficient protection for the metal center.
Q4: Can a deactivated catalyst be regenerated?
A4: In the context of homogeneous catalysis, regeneration is generally not feasible in situ. Once palladium black has formed, it is catalytically inactive for the cross-coupling reaction. The most effective strategy is prevention. However, the precipitated palladium can be recovered from the reaction mixture, reprocessed, and used to synthesize new, active catalyst complexes, though this is a separate synthetic effort.[8]
Q5: How can I definitively characterize the deactivated catalyst?
A5: If you have isolated the precipitate (e.g., palladium black), several analytical techniques can confirm its nature.
-
Isolation: Once the reaction has stalled and a precipitate has formed, allow the solid to settle. Under an inert atmosphere, carefully remove the supernatant liquid via cannula filtration.[5]
-
Washing: Wash the remaining black solid multiple times with the reaction solvent (e.g., toluene) to remove residual organic compounds, followed by a wash with a volatile solvent (e.g., hexane). Dry the solid under high vacuum.[5]
-
Analysis:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Digest a known mass of the dried solid in aqua regia. This analysis will provide a quantitative measure of the palladium content, confirming that the precipitate is indeed palladium-based.[5]
-
Powder X-ray Diffraction (PXRD): This technique can be used to determine if the palladium is amorphous or crystalline, confirming its nature as bulk metal.
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM can provide the morphology of the particles, while EDX will give an elemental map, confirming the presence of palladium and the absence of significant ligand fragments in the bulk material.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 4. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Methoxy-6-(methylamino)pyridine in Modern Synthesis
Introduction: The Strategic Value of Substituted Aminopyridines
In the landscape of medicinal chemistry and drug development, the aminopyridine scaffold is a cornerstone.[1][2] Its prevalence stems from the pyridine ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while the amino group provides a crucial vector for hydrogen bonding and further functionalization.[3] These compounds are integral to a vast array of pharmaceuticals, targeting everything from neurological disorders to infectious diseases.[4][5]
This guide focuses on 2-Methoxy-6-(methylamino)pyridine , a highly functionalized building block, and provides an objective comparison of its synthetic utility against other common aminopyridine intermediates. We will delve into the causality behind its reactivity, supported by experimental data and detailed protocols, to offer researchers and process chemists a comprehensive framework for strategic synthetic planning.
Section 1: Structural and Electronic Profile Analysis
The reactivity of an aminopyridine in synthetic transformations is dictated by the interplay of its substituents' electronic and steric effects.
This compound possesses two powerful electron-donating groups (EDGs) positioned ortho and para to ring carbons C3, C4, and C5.
-
-OCH₃ (Methoxy Group): This group is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, but moderately electron-withdrawing inductively (-I effect) owing to oxygen's electronegativity.[6]
-
-NHCH₃ (Methylamino Group): This is a strong electron-donating group through resonance (+R effect) and is also weakly donating through induction (+I effect).
The combined effect of these two groups makes the pyridine ring electron-rich, which significantly influences its reactivity in electrophilic and nucleophilic substitution reactions, as well as in transition metal-catalyzed cross-couplings.
Caption: Structural and electronic comparison of key aminopyridines.
Compared to halogenated aminopyridines like 2-amino-6-chloropyridine, this compound lacks an intrinsic leaving group for standard cross-coupling reactions. Its utility, therefore, lies in its synthesis from such precursors and its subsequent use as a final scaffold or as a nucleophile in other transformations. The electron-donating substituents activate the ring, but can also increase the coordinating ability of the pyridine nitrogen, potentially influencing catalyst behavior.[7][8]
Section 2: Synthesis of this compound
A common and industrially scalable route to this compound starts from the readily available 2,6-dichloropyridine.[9][10] The synthesis is a testament to the principles of regioselective nucleophilic aromatic substitution (SNAr).
The key strategic decision is the order of substitution. The methoxide is a stronger nucleophile than methylamine, and its introduction first is generally preferred. Adding methylamine first would result in a more electron-rich ring, potentially deactivating the second chloride position towards subsequent substitution by the less nucleophilic methoxide.
Caption: Regioselective synthesis of the target compound from 2,6-dichloropyridine.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine
This protocol is a self-validating system where the progress of each step can be monitored by standard analytical techniques (TLC, GC-MS, NMR).
Part A: Synthesis of 2-Chloro-6-methoxypyridine
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methanol (10 volumes relative to 2,6-dichloropyridine).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 equivalents) portion-wise, controlling any exotherm with an ice bath.
-
Substrate Addition: Add 2,6-dichloropyridine (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and carefully quench with water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate, which can be purified by distillation or used directly.
Part B: Synthesis of this compound [11]
-
Setup: In a sealed pressure vessel, dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in DMF or a similar polar aprotic solvent.
-
Reagent Addition: Add a solution of methylamine (2.0-3.0 equivalents, e.g., 40% in H₂O or as a solution in THF/EtOH). Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.
-
Reaction: Seal the vessel and heat to 60-80 °C. The high pressure generated by the volatile amine drives the reaction. Monitor progress by LC-MS (typically 12-24 hours).
-
Workup: Cool the vessel to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the final product in high purity.
Section 3: Comparative Reactivity in Cross-Coupling Reactions
While this compound itself is not a typical cross-coupling substrate, its halogenated precursors and derivatives are. Understanding their reactivity provides context for why and when our target compound is synthesized. The two powerful EDGs on the ring generally increase the rate of oxidative addition but can sometimes complicate reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[12][13][14][15] The reactivity of a substituted halopyridine is highly dependent on the choice of catalyst, ligand, and base.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Data Comparison: The following table summarizes representative data for the Buchwald-Hartwig amination of various aminopyridine substrates.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 95 | J. Am. Chem. Soc. 1996, 118, 7215 |
| 2-Bromo-6-aminopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | t-BuOH | 100 | 88 | Org. Lett. 2006, 8, 4375 |
| 2-Chloro-6-methoxypyridine | Methylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 92 | J. Org. Chem. 2007, 72, 3606[11] |
| 5-Bromo-2-aminopyridine | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 94 | J. Org. Chem. 2008, 73, 7102 |
Analysis:
-
Leaving Group: Chloropyridines (e.g., 2-chloro-6-methoxypyridine) are less reactive than bromopyridines and often require more forcing conditions (higher temperature) and more sophisticated, electron-rich bulky phosphine ligands (like Xantphos) to achieve high yields.[14]
-
Electronic Effects: The presence of the electron-donating methoxy group in 2-chloro-6-methoxypyridine can facilitate the initial oxidative addition step, a key part of the catalytic cycle.[15][16]
-
Catalyst Choice: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) by the Buchwald group has been critical for achieving high efficiency with electron-rich and sterically hindered substrates.[15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[17][18] The performance of substituted bromopyridines is similarly influenced by electronic factors.
Data Comparison: Performance of bromopyridine derivatives in Suzuki coupling.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 91 | J. Org. Chem. 2001, 66, 1476 |
| 5-Bromo-2-aminopyridine | 4-Tolylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 95 | Synlett 2009, 15, 2510 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | Molecules 2017, 22, 172[15] |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 93 | BenchChem Application Notes[19] |
Analysis:
-
Substrate Reactivity: The presence of electron-donating groups like amino and methoxy on the pyridine ring generally enhances the rate of oxidative addition, making these substrates highly effective in Suzuki couplings.[20][21]
-
Catalyst Systems: While classic catalysts like Pd(PPh₃)₄ are effective, modern systems using Buchwald ligands (e.g., SPhos) can often provide higher yields under milder conditions, especially for challenging substrates.[19]
-
Positional Isomerism: The relative positions of the halogen and the EDGs are critical. An EDG ortho or para to the C-Br bond will have the most pronounced activating effect.
Section 4: Case Study - The Role of Aminopyridines in PZM21 Synthesis
The significance of aminopyridine building blocks is powerfully illustrated by their use in synthesizing novel therapeutics like PZM21. PZM21 is a biased μ-opioid receptor agonist developed as a potentially safer alternative to traditional opioids.[22][23]
While the final PZM21 molecule does not contain the this compound scaffold, its initial discovery and synthesis involved related aminopyridine chemistry. An enantiopure synthesis of PZM21 involves the coupling of two key chiral fragments.[24] One of these fragments is an amine derived from L-alanine, showcasing how fundamental building blocks are elaborated into complex, high-value molecules. The core structure of PZM21 highlights the importance of precise nitrogen functionalization, a common theme in medicinal chemistry where aminopyridines and their analogs play a crucial role.[25][26]
Conclusion
This compound is a valuable, electron-rich building block in organic synthesis. While it lacks a leaving group for direct cross-coupling, its efficient, regioselective synthesis from 2,6-dichloropyridine makes it an accessible and important scaffold.
Key Takeaways for the Synthetic Chemist:
-
Strategic Synthesis: The synthesis of this compound is a classic example of controlling regioselectivity in SNAr reactions on dihalopyridines.
-
Reactivity Comparison: The halogenated precursors to our target compound, such as 2-chloro-6-methoxypyridine, are highly effective substrates in modern cross-coupling reactions. The presence of electron-donating groups generally enhances reactivity but necessitates careful selection of modern catalyst systems (e.g., Pd/Buchwald ligands) for optimal results.
-
Application-Driven Choice: The choice between using a simple aminopyridine (e.g., 2-amino-6-chloropyridine) versus a more elaborated one like this compound depends entirely on the synthetic target. The latter provides a pre-functionalized, stable core, while the former offers a reactive handle for extensive diversification via cross-coupling.
This guide provides the foundational knowledge and practical data to empower researchers to make informed decisions when incorporating these versatile aminopyridine scaffolds into their synthetic programs.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 10. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 18. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. PZM21 - Wikipedia [en.wikipedia.org]
- 23. Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Navigating the Ligand Labyrinth: A Comparative Guide to Alternatives for 2-Methoxy-6-(methylamino)pyridine in Palladium-Catalyzed C-N Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Buchwald-Hartwig Amination with Supporting Experimental Frameworks.
The strategic construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis, particularly in the creation of novel pharmaceuticals and functional materials. Among the most powerful methods for forging these connections is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The success and versatility of this transformation are critically dependent on the nature of the ligand coordinating to the palladium center, which dictates the catalyst's stability, activity, and substrate scope.
While a diverse array of ligands has been developed, this guide focuses on the landscape of alternatives to N-heterocyclic ligands, exemplified by 2-Methoxy-6-(methylamino)pyridine. Although specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring with both a σ-donating methylamino group and a π-donating methoxy group—suggest its potential as a bidentate N,N- or N,O-ligand for transition metals. This guide will therefore use this structural class as a starting point to explore a comparison with the current state-of-the-art in ligand design for C-N cross-coupling: bulky, electron-rich biaryl phosphines.
The Central Role of the Ligand in Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps: oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The ligand plays a crucial role at each stage. An effective ligand must:
-
Promote Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.
-
Facilitate Reductive Elimination: Sterically bulky ligands promote the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Stabilize the Catalyst: The ligand must stabilize the palladium catalyst, preventing decomposition and allowing for high turnover numbers.
The interplay of these electronic and steric factors is key to a successful C-N cross-coupling reaction.
The Gold Standard: Bulky Biaryl Phosphine Ligands
The development of bulky, electron-rich monophosphine ligands by the Buchwald group has revolutionized the field of palladium-catalyzed cross-coupling.[1] These ligands have demonstrated remarkable efficacy in a wide range of C-N bond-forming reactions, even with challenging substrates such as aryl chlorides. Below is a comparative overview of some of the most successful Buchwald ligands.
Comparative Performance in a Model Reaction
To illustrate the relative efficacy of these ligands, we will consider a model Buchwald-Hartwig amination: the coupling of 4-chlorotoluene with morpholine. This reaction serves as a useful benchmark for evaluating ligand performance.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 88[1] |
| BrettPhos | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | t-AmylOH | 110 | 18 | 92 |
Yields are based on reported literature values for similar systems and serve as a representative comparison.
Pyridine-Based Ligands: An Alternative Paradigm
While phosphine-based ligands dominate the landscape, N-donor ligands, including those derived from pyridine, represent a distinct class of ancillary ligands for cross-coupling reactions. Pyridine-based ligands can offer several potential advantages:
-
Air Stability: Pyridine-based ligands are often more stable to air and moisture compared to many electron-rich phosphines.
-
Different Coordination Chemistry: The nature of the nitrogen-palladium bond can lead to different reactivity profiles and selectivities compared to phosphorus-palladium systems.
-
Tunability: The electronic and steric properties of pyridine ligands can be readily modified by introducing substituents on the pyridine ring.
However, simple pyridine ligands are often not effective in promoting the key steps of the Buchwald-Hartwig catalytic cycle. More sophisticated, often bidentate, pyridine-containing ligands have shown more promise in palladium catalysis.
Proposed Experimental Comparison: this compound vs. XPhos
To provide a direct and objective comparison, we propose a hypothetical experimental study to evaluate the performance of this compound against the well-established XPhos in the coupling of 4-bromoanisole and aniline.
Experimental Protocol: General Procedure for Ligand Screening
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
This compound
-
4-Bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.012 mmol, 1.2 mol%).
-
Add NaOtBu (1.4 mmol).
-
Seal the tube with a rubber septum, and purge with argon for 10 minutes.
-
Add anhydrous toluene (2 mL) via syringe.
-
Add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the specified time.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The yield of the product, 4-methoxydiphenylamine, is determined by ¹H NMR spectroscopy using an internal standard.
Hypothetical Comparative Data
The following table presents a framework for the expected data from such a comparative study.
| Ligand | Time (h) | Conversion (%) | Yield (%) |
| XPhos | 1 | >98 | 95 |
| 4 | >98 | 96 | |
| 12 | >98 | 96 | |
| This compound | 1 | 15 | 12 |
| 4 | 45 | 40 | |
| 12 | 68 | 62 |
This data is hypothetical and for illustrative purposes to demonstrate a comparative experimental design.
Mechanistic Considerations and Ligand Design
The likely lower efficacy of a simple pyridine-based ligand like this compound compared to a bulky biaryl phosphine such as XPhos can be rationalized by examining their influence on the catalytic cycle.
Caption: Comparative catalytic cycles for Buchwald-Hartwig amination.
The bulky steric profile of XPhos is thought to be crucial for promoting the rate-limiting reductive elimination step. In contrast, a less sterically demanding ligand like this compound may not provide the necessary steric impetus for this final C-N bond-forming step, leading to a slower overall reaction rate and lower yields. Furthermore, the strong σ-donating ability of the phosphine in XPhos is more effective at promoting oxidative addition than the N-donor atoms of the pyridine ligand.
Conclusion and Future Outlook
While bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos remain the gold standard for a broad range of Buchwald-Hartwig amination reactions, the exploration of alternative ligand classes, including those based on N-heterocycles, is an active area of research. Pyridine-based ligands offer potential advantages in terms of air stability and can provide complementary reactivity.
The hypothetical comparison presented herein illustrates a framework for the rational evaluation of new ligands like this compound. Future advancements in ligand design may involve the incorporation of steric bulk and enhanced donor properties into N-heterocyclic scaffolds to create more effective catalysts for C-N cross-coupling. Such developments will continue to expand the synthetic chemist's toolbox for the efficient and selective construction of vital C-N bonds.
References
Navigating the Molecular Maze: A Comparative Guide to the Structural Validation of Novel Compounds from 2-Methoxy-6-(methylamino)pyridine
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is only the beginning of the journey. The true challenge lies in unequivocally proving its structure. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of novel compounds derived from the versatile starting material, 2-Methoxy-6-(methylamino)pyridine.
This guide moves beyond a simple listing of methods. As a senior application scientist, the goal is to provide a narrative that explains the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the strengths and limitations of various techniques, grounded in real-world applications and supported by authoritative references.
The Central Role of Orthogonal Data in Structural Validation
The foundational principle of modern structural validation is the use of orthogonal techniques. This means employing multiple, independent analytical methods that measure different physical properties of the molecule. Relying on a single technique, no matter how powerful, can lead to ambiguous or even incorrect structural assignments. For novel compounds synthesized from this compound, a strategic combination of spectroscopic and spectrometric methods is paramount.
The general workflow for structural validation is a stepwise process, beginning with preliminary characterization and culminating in definitive structural confirmation.
Caption: A logical workflow for the structural validation of a novel compound.
Core Analytical Techniques: A Comparative Overview
The selection of analytical techniques is dictated by the information required at each stage of the validation process. For derivatives of this compound, the following techniques are indispensable.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[1] | Unparalleled for determining the precise arrangement of atoms in a molecule. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for complex structures. | Less sensitive than mass spectrometry. Can be challenging for poorly soluble compounds or those with complex, overlapping signals. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[2][3] | Extremely high sensitivity, capable of detecting minute quantities of material.[4] Indispensable for confirming molecular formula.[5] | Isomers can be difficult to distinguish. Provides limited information on stereochemistry. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive. Excellent for confirming the presence or absence of key functional groups (e.g., C=O, N-H, O-H).[6] | Spectra can be complex and interpretation may not be straightforward for novel structures. Provides limited information on the overall molecular framework. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional structure, including absolute configuration of chiral centers.[7][8] | The "gold standard" for structural determination, providing definitive proof of connectivity and stereochemistry.[9] | Requires a suitable single crystal, which can be challenging to obtain. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation of isomers.[10] | Highly versatile for separating complex mixtures and quantifying purity. Chiral HPLC can separate enantiomers.[11] | Primarily a separation technique; structural information is obtained by coupling with other detectors (e.g., MS, DAD).[12] |
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
For pyridine derivatives, NMR spectroscopy is the primary tool for mapping the molecular structure.[1][13] The chemical shifts and coupling constants of the protons on the pyridine ring are highly sensitive to the nature and position of substituents.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons, the methoxy group, and the methylamino group.[14][15]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting protons and carbons, allowing for the complete assembly of the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations.[1]
Causality in Experimental Choice: The choice of NMR experiments is driven by the complexity of the synthesized molecule. For a simple derivative, ¹H and ¹³C NMR might suffice. However, for a more complex structure with multiple substituents, a full suite of 2D NMR experiments is necessary to prevent misassignment of signals.
Mass Spectrometry: The Gatekeeper of Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for any novel compound. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical first step in confirming that the desired reaction has occurred.[4][5][16]
Trustworthiness through Self-Validation: The elemental composition derived from HRMS must be consistent with the structure proposed from NMR data. Any discrepancy indicates an incorrect structural assignment or the presence of an unexpected product.
Caption: Decision-making process for validating a structure using HRMS.
Single-Crystal X-ray Diffraction: The Ultimate Arbiter
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural evidence.[7] It is the only technique that can directly determine the absolute configuration of chiral centers without the need for a reference compound.[8][9][17]
Expertise in Crystallization: The ability to grow high-quality single crystals is a skill that often determines the success of this technique. Experimentation with different solvents, temperatures, and crystallization methods is often required.
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified novel compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra according to the instrument manufacturer's instructions.
General Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the compound.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode, ensuring sufficient signal intensity.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.
Comparative Case Study: Hypothetical Derivatives of this compound
To illustrate the application of these techniques, let's consider two hypothetical novel compounds synthesized from our starting material.
Compound A: A simple derivative with a phenyl group attached at the 4-position. Compound B: A more complex derivative with a chiral substituent.
| Analytical Data | Compound A | Compound B |
| HRMS (m/z) | Calculated: 215.1235, Found: 215.1232 | Calculated: 318.1583, Found: 318.1580 |
| ¹H NMR (ppm) | Signals consistent with a 2,4,6-trisubstituted pyridine ring and a monosubstituted phenyl ring. | More complex spectrum with diastereotopic protons in the chiral substituent. |
| ¹³C NMR (ppm) | Expected number of aromatic and aliphatic carbon signals. | Additional signals corresponding to the chiral substituent. |
| IR (cm⁻¹) | Peaks for N-H stretching, C-O stretching, and aromatic C-H stretching. | Similar to Compound A, with additional peaks characteristic of the chiral substituent's functional groups. |
| X-ray Crystallography | Confirms the connectivity and planar structure. | Determines the absolute configuration of the chiral center. |
| Chiral HPLC | A single peak, as the compound is achiral. | Two well-resolved peaks for the enantiomers (if a racemic mixture was synthesized). |
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of novel compounds synthesized from this compound is a rigorous process that demands a multi-faceted analytical approach. By strategically combining the strengths of NMR spectroscopy, mass spectrometry, IR spectroscopy, and, when possible, X-ray crystallography, researchers can build an unassailable case for their proposed structures. This guide has outlined the core principles and comparative strengths of these techniques, providing a framework for robust and reliable structural elucidation in the dynamic field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 9. researchgate.net [researchgate.net]
- 10. blog.brewerscience.com [blog.brewerscience.com]
- 11. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. m.youtube.com [m.youtube.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Efficacy Showdown: A Comparative Analysis of 2-Methoxy-6-(methylamino)pyridine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology, the pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1] Its ability to engage in key hydrogen bond interactions within the ATP-binding site of kinases makes it a highly attractive starting point for the design of potent and selective therapeutic agents.[2] This guide delves into a comparative analysis of drug candidates derived from the 2-Methoxy-6-(methylamino)pyridine core, a scaffold of growing interest for its potential in targeting critical cell signaling pathways, most notably the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3][4]
This document provides an in-depth examination of the structure-activity relationships (SAR) and comparative efficacy of key derivatives. We will explore the nuances of their inhibitory profiles, supported by detailed experimental protocols for their evaluation, to offer researchers and drug development professionals a comprehensive resource for advancing their own discovery programs.
The Rise of Methoxypyridine Derivatives as Kinase Inhibitors
The strategic incorporation of a methoxy group and a methylamino group at the 2- and 6-positions of the pyridine ring, respectively, provides a unique combination of electronic and steric properties that can be exploited for potent and selective kinase inhibition. The methoxy group can act as a hydrogen bond acceptor and its positioning can influence the overall conformation of the molecule, while the methylamino group can serve as a key hydrogen bond donor, mimicking the interactions of the adenine hinge-binding region of ATP.
A prime exemplar of the potential of the broader 2-methoxypyridine scaffold is GSK2126458 , a highly potent, orally bioavailable dual inhibitor of PI3K and mTOR.[4] While not a direct derivative of the this compound core, its structure, featuring a 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide framework, underscores the importance of the 2-methoxypyridine moiety in achieving picomolar potency against PI3Kα (IC50 = 0.04 nM) and subnanomolar activity against mTOR.[4] The development of GSK2126458 highlights a successful strategy where a small substituent at the 2-position of the pyridine ring, such as a methoxy group, can significantly boost both enzyme and cellular potency.[4]
Comparative Efficacy of this compound Analogs
While a comprehensive, publicly available head-to-head comparison of a wide array of this compound derivatives is not extensively documented in a single study, we can synthesize available data and structure-activity relationship trends from related pyridine-based kinase inhibitors to construct a comparative framework. The following table presents a hypothetical yet representative comparison of analogs, herein designated as MPY-1 to MPY-4 , to illustrate the impact of substitutions on the core scaffold.
| Compound ID | R1-Substituent (at position X) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Viability IC50 (µM) | HCT-116 Cell Viability IC50 (µM) |
| MPY-1 | -H | 15.2 | 89.5 | 2.5 | 3.1 |
| MPY-2 | -Cl | 5.8 | 45.1 | 1.1 | 1.5 |
| MPY-3 | -CF3 | 2.1 | 20.7 | 0.4 | 0.6 |
| MPY-4 | -SO2NH2 | 0.9 | 12.3 | 0.15 | 0.2 |
This data is illustrative and compiled based on established SAR principles for pyridine-based kinase inhibitors. Actual values would need to be determined experimentally.
The illustrative data suggests a clear structure-activity relationship. The introduction of electron-withdrawing groups at a key position on an appended ring, such as chloro (MPY-2 ) and trifluoromethyl (MPY-3 ), appears to enhance potency against both PI3Kα and mTOR, which translates to improved anti-proliferative activity in cancer cell lines. The incorporation of a sulfonamide group (MPY-4 ) further boosts inhibitory activity, a feature observed in many potent kinase inhibitors where this moiety can form additional hydrogen bonds within the active site.
Signaling Pathways and Experimental Workflows
The primary target of this class of compounds is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K and/or mTOR disrupts this cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.
To ascertain the efficacy of these compounds, a series of well-defined experimental workflows are necessary.
Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.
Experimental Protocols
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[5]
Objective: To determine the IC50 value of test compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[3]
-
PI3K Lipid Substrate (e.g., PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds serially diluted in DMSO
-
384-well white assay plates
Procedure:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3Kα enzyme in the prepared buffer/lipid mixture.
-
In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle (DMSO) control.[3]
-
Add 4 µL of the diluted enzyme/lipid mixture to each well.[3]
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Objective: To determine the anti-proliferative effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
In Vivo Tumor Xenograft Efficacy Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a lead compound.
Objective: To assess the ability of a test compound to inhibit tumor growth in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (e.g., BT474 or a cell line sensitive to the test compound)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., once daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway. The illustrative structure-activity relationships presented in this guide highlight the potential for significant potency gains through systematic chemical modifications. The provided experimental protocols offer a robust framework for the comprehensive evaluation of such compounds, from initial biochemical screening to in vivo efficacy studies. Future work should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR, optimize pharmacokinetic properties, and ultimately identify lead candidates for clinical development in the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.de [promega.de]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K (p110α/p85α) Protocol [promega.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Synthetic Routes for 2-Methoxy-6-(methylamino)pyridine
Abstract
2-Methoxy-6-(methylamino)pyridine is a crucial substituted pyridine derivative, widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic methodologies for this compound: Sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, cost, and safety.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. This compound, in particular, serves as a versatile building block. Its bifunctional nature, featuring both a methoxy and a methylamino group at the C2 and C6 positions, allows for diverse subsequent chemical modifications. The strategic choice of a synthetic route is paramount, directly influencing project timelines, development costs, and the overall green footprint of the final active pharmaceutical ingredient (API). This guide aims to equip researchers, chemists, and process development professionals with the necessary data and insights to make an informed decision when selecting a synthetic pathway.
Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classical and often cost-effective method for synthesizing substituted pyridines. This route typically begins with a readily available dihalopyridine, such as 2,6-dichloropyridine, and involves the sequential displacement of the two chloride leaving groups by a methoxide and methylamine nucleophile.
Principle and Mechanism
Nucleophilic aromatic substitution on pyridine is regioselectively favored at the 2- and 4-positions (ortho and para to the ring nitrogen).[1] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex).[2] The reaction proceeds via a two-step addition-elimination mechanism.[2]
The sequence of nucleophilic addition is critical. Typically, the first substitution is performed with sodium methoxide to yield 2-chloro-6-methoxypyridine. This intermediate is then subjected to a second SNAr reaction with methylamine. The initial methoxy group further activates the C6 position for the subsequent amination.
Experimental Protocol: Two-Step SNAr from 2,6-Dichloropyridine
Step A: Synthesis of 2-Chloro-6-methoxypyridine
-
To a solution of 2,6-dichloropyridine (1 equiv.) in anhydrous methanol (MeOH), add sodium methoxide (1.1 equiv., either as a solid or a solution in MeOH) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-chloro-6-methoxypyridine, which can often be used in the next step without further purification.
Step B: Synthesis of this compound
-
In a sealed pressure vessel, dissolve 2-chloro-6-methoxypyridine (1 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Add an excess of methylamine (2-3 equiv., typically as a solution in THF or ethanol) and a non-nucleophilic base such as triethylamine (1.5 equiv.).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.[3] The reaction progress should be monitored by LC-MS.
-
After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic phase sequentially with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the final product.
Visualization of the SNAr Pathway
Caption: Sequential SNAr route to the target compound.
Discussion: Pros and Cons
-
Advantages:
-
Cost-Effective: The starting materials, 2,6-dichloropyridine, sodium methoxide, and methylamine, are inexpensive and readily available bulk chemicals.
-
Well-Established: The SNAr mechanism on pyridines is a well-understood and reliable transformation.[1]
-
Scalable: The reactions generally do not require specialized equipment for large-scale production, although heating under pressure for the amination step is required.
-
-
Disadvantages:
-
Harsh Conditions: The amination step often requires high temperatures (100-120 °C) and extended reaction times, which can lead to byproduct formation and can be energy-intensive.[3]
-
Safety Concerns: The use of a sealed pressure vessel for the amination with volatile methylamine requires stringent safety protocols.
-
Potential for Regioisomers: While generally selective, starting with asymmetrically substituted pyridines can lead to mixtures of regioisomers.[4]
-
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds using a palladium catalyst.[5] This approach offers a milder and often more efficient alternative to classical methods like SNAr, especially for less reactive aryl halides.[6]
Principle and Mechanism
This cross-coupling reaction involves the palladium-catalyzed reaction of an aryl halide (or triflate) with an amine in the presence of a base.[7] The catalytic cycle is generally understood to involve:
-
Oxidative Addition: The aryl halide (in this case, 2-chloro-6-methoxypyridine) adds to a Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium, regenerating the Pd(0) catalyst.[8][9]
The choice of phosphine ligand is critical for the success of the reaction, influencing catalyst stability, activity, and substrate scope.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyridine
-
To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-6-methoxypyridine (1 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with the inert gas several times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add methylamine (1.2 equiv., typically as a solution in THF).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography.
Visualization of the Buchwald-Hartwig Pathway
Caption: Buchwald-Hartwig route from 2-chloro-6-methoxypyridine.
Discussion: Pros and Cons
-
Advantages:
-
Milder Conditions: The reaction typically proceeds at lower temperatures than the SNAr amination, reducing the potential for thermal degradation.
-
High Functional Group Tolerance: The method is compatible with a wide range of functional groups, making it highly versatile.[5]
-
High Yields: Buchwald-Hartwig aminations often provide higher yields compared to traditional methods, especially for challenging substrates.
-
-
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands are significantly more expensive than the reagents used in the SNAr route.[6]
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed to levels compliant with pharmaceutical regulations (<10 ppm), requiring additional purification steps.
-
Air and Moisture Sensitivity: The catalyst systems are often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Comparative Analysis
To provide a clear, objective comparison, the key parameters of each route are summarized below.
| Parameter | Route 1: Sequential SNAr | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,6-Dichloropyridine | 2-Chloro-6-methoxypyridine |
| Key Reagents | Sodium methoxide, Methylamine | Pd Catalyst, Phosphine Ligand, NaOtBu |
| Reaction Conditions | High Temperature (100-120 °C), Pressure | Moderate Temperature (80-100 °C) |
| Typical Overall Yield | 60-75% | 80-95% |
| Scalability | Good, but requires pressure equipment | Good, but cost can be prohibitive at scale |
| Cost-Effectiveness | High (inexpensive reagents) | Low (expensive catalyst & ligand) |
| Safety Concerns | High pressure, volatile amine | Air-sensitive reagents, pyrophoric base |
| Green Chemistry | High energy use, polar aprotic solvents | Use of precious metals, organic solvents |
| Purification | Standard chromatography | Requires metal scavenging/special purification |
Overall Workflow Comparison
Caption: Comparative workflow of the two main synthetic routes.
Conclusion and Recommendations
Both the Sequential SNAr and Buchwald-Hartwig amination routes are viable and effective methods for the synthesis of this compound. The optimal choice is highly dependent on the specific context of the synthesis.
-
For large-scale, cost-driven manufacturing , the Sequential SNAr route is generally preferred due to the low cost of starting materials and reagents. The challenges of high temperature and pressure can be managed effectively in a dedicated process chemistry environment.
-
For small-scale laboratory synthesis, medicinal chemistry programs, and scenarios requiring high yields and broad substrate scope , the Buchwald-Hartwig amination is often the superior choice. Its milder conditions and high efficiency can accelerate discovery timelines, justifying the higher cost of the catalyst system.
Ultimately, process chemists must weigh the trade-offs between cost, yield, safety, and environmental impact. For process optimization, a hybrid approach could even be considered, where the initial methoxylation is performed via SNAr, followed by a highly optimized, low-catalyst-loading Buchwald-Hartwig amination.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Methoxy-6-(methylamino)pyridine Isomers
Introduction: The Criticality of Isomer Identification in Modern Chemistry
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit dramatically different pharmacological, toxicological, and physical properties. The subject of this guide, 2-Methoxy-6-(methylamino)pyridine (C₇H₁₀N₂O), and its constitutional isomers present a classic analytical challenge. While they share a common molecular weight, their distinct substitution patterns on the pyridine ring demand a robust, multi-technique spectroscopic approach for unambiguous identification.
This guide provides an in-depth, experimentally-grounded comparison of the spectroscopic signatures of three key isomers: this compound (Isomer A), 4-Methoxy-2-(methylamino)pyridine (Isomer B), and 3-Methoxy-2-(methylamino)pyridine (Isomer C). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering a validated workflow for researchers facing similar analytical hurdles.
The Analytical Challenge: Subtle Differences, Significant Consequences
The primary challenge in distinguishing these isomers lies in the subtlety of their structural differences. All three possess a pyridine core, a methoxy group, and a methylamino group. The differentiation hinges entirely on the positional arrangement of these substituents. A simple mass spectrometry analysis confirming the molecular weight is insufficient. A truly rigorous identification requires probing the unique electronic environment of each atom and the connectivity between them, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is supremely suited, with corroborative evidence provided by Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS).
Figure 1: Structures of the three constitutional isomers under investigation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Identification Tool
NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers as it provides a detailed map of the proton and carbon skeletons of a molecule.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the position of electron-donating (methoxy, methylamino) and electron-withdrawing (pyridine nitrogen) groups.
Theoretical Basis: Why NMR Excels
Each isomer presents a unique pattern of symmetry and electronic distribution.
-
¹H NMR: The number of signals in the aromatic region, their chemical shifts, and their coupling patterns (multiplicity and J-constants) provide a unique fingerprint. Protons closer to the electronegative ring nitrogen are typically shifted downfield (to a higher ppm value).
-
¹³C NMR: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments. This can be a rapid method for distinguishing isomers with different symmetries.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive proof of structure. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to the carbon it is directly attached to. The key experiment for isomers, Heteronuclear Multiple Bond Correlation (HMBC), reveals longer-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the molecular framework with certainty.[3]
Comparative ¹H and ¹³C NMR Analysis (Predicted)
The following table summarizes the predicted NMR data based on established principles of substituted pyridines.[4][5]
| Spectroscopic Feature | Isomer A (2-MeO, 6-NHMe) | Isomer B (4-MeO, 2-NHMe) | Isomer C (3-MeO, 2-NHMe) |
| Aromatic ¹H Signals | 3 (Doublet, Triplet, Doublet) | 3 (Singlet-like, Doublet, Doublet) | 3 (Doublet of doublets for all) |
| Aromatic ¹H Pattern | Classic AXB system. H4 (triplet) coupled to H3 and H5 (doublets). | H3 is a singlet/narrow doublet. H5 and H6 are doublets. | More complex splitting due to lack of symmetry. |
| Approx. OCH₃ Shift (¹H) | ~3.8-3.9 ppm | ~3.7-3.8 ppm | ~3.9-4.0 ppm |
| Approx. NCH₃ Shift (¹H) | ~2.9-3.0 ppm | ~2.8-2.9 ppm | ~2.9-3.0 ppm |
| Unique ¹³C Signals | 7 | 7 | 7 |
| Key Differentiating HMBC | OCH₃ protons show correlation to C2. NCH₃ protons show correlation to C6. | OCH₃ protons show correlation to C4. NCH₃ protons show correlation to C2. | OCH₃ protons show correlation to C3. NCH₃ protons show correlation to C2. |
Causality in Action: The HMBC correlation is the most powerful differentiator. For Isomer A, observing a 3-bond correlation from the methoxy protons (~3.8 ppm) to the C6 carbon (~160 ppm) and from the methylamino protons (~2.9 ppm) to the C2 carbon (~162 ppm) would be impossible. The observed correlations directly map the substituent positions, leaving no room for ambiguity.[3]
Experimental Protocol: NMR Analysis
This protocol describes a self-validating system where data from one experiment confirms the hypotheses drawn from another.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical; DMSO-d₆ can be useful for observing the N-H proton, which may exchange too rapidly in other solvents.
-
Spectrometer Setup: Use a spectrometer of at least 400 MHz. Lock on the deuterium signal and perform shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of chemical shifts, integrations, and coupling patterns.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments.
-
gCOSY Acquisition: Acquire a gradient-selected COSY spectrum to establish which protons are spin-coupled. This will confirm the connectivity of the protons on the pyridine ring.[3]
-
gHSQC Acquisition: Acquire a gradient-selected HSQC spectrum. This definitively links each proton signal to its directly attached carbon, allowing for the assignment of all protonated carbons.
-
gHMBC Acquisition: Acquire a gradient-selected HMBC spectrum, optimized for 2-3 bond correlations (typically a J-coupling of 8-10 Hz). This is the crucial step for identifying the positions of the methoxy and methylamino groups by observing correlations from their protons to the quaternary and protonated carbons of the pyridine ring.[3]
Figure 2: A self-validating workflow for NMR-based isomer identification.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – A Corroborative Fingerprint
While NMR provides the definitive structure, FTIR offers a rapid, complementary technique. It probes the vibrational frequencies of functional groups. The exact position of these vibrations is sensitive to the electronic effects of neighboring substituents.
Comparative Spectral Analysis
All three isomers will show characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C/C=N ring stretching, and C-O-C stretching. The key to differentiation lies in the subtle shifts in these bands and the unique pattern in the "fingerprint region" (below 1500 cm⁻¹).
-
N-H Stretch: Typically a sharp band around 3350-3450 cm⁻¹. Its exact position can be influenced by intramolecular hydrogen bonding, which may differ between isomers.
-
C-O-C Stretch: The asymmetric stretch is a strong band usually found around 1250-1270 cm⁻¹ for aryl ethers. The symmetric stretch is weaker and appears near 1020-1040 cm⁻¹. The position of these bands will be subtly altered by the location of the electron-donating amino group.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of bands between 700-900 cm⁻¹ is highly characteristic of the substitution pattern on an aromatic ring. This region can provide a distinct fingerprint for each isomer. For example, 2,6-disubstitution (Isomer A) gives a different pattern than 2,4-disubstitution (Isomer B).
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Differences Between Isomers |
| N-H Stretch | 3350 - 3450 | Minor shifts due to differences in intramolecular H-bonding potential. |
| Aromatic C-H Stretch | 3000 - 3100 | Generally similar across isomers. |
| Aliphatic C-H Stretch | 2850 - 2960 | Similar for O-CH₃ and N-CH₃ groups. |
| C=N, C=C Ring Stretch | 1450 - 1610 | Pattern and intensity of these bands will vary, creating a unique fingerprint. |
| C-O-C Asymmetric Stretch | 1250 - 1270 | Subtle shifts based on electronic effects of the substituent positions. |
| C-H Out-of-Plane Bend | 700 - 900 | This region is highly diagnostic of the ring substitution pattern. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. For liquids or solids soluble in a volatile solvent (e.g., CH₂Cl₂), a salt plate (NaCl or KBr) method can be used by depositing a thin film.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: Perform background subtraction and baseline correction as needed.
Part 3: Mass Spectrometry (MS) – Confirming Mass and Probing Fragmentation
Mass spectrometry provides two key pieces of information: the exact molecular weight, confirming the elemental formula, and the fragmentation pattern, which can be dependent on the isomeric structure.
Fragmentation Analysis
All three isomers will exhibit a molecular ion peak (M⁺˙) at m/z 138. However, the stability of the initial radical cation and the subsequent fragmentation pathways can differ.
-
Isomer A (2-MeO, 6-NHMe): Likely to show a prominent loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion at m/z 123. Loss of formaldehyde (CH₂O) from the methoxy group (m/z 108) is also a common pathway for ortho-methoxy pyridines.
-
Isomer B (4-MeO, 2-NHMe): Fragmentation may also be dominated by loss of •CH₃ (m/z 123). The relative stability of the resulting fragment ions compared to Isomer A could lead to different relative intensities in the spectrum.
-
Isomer C (3-MeO, 2-NHMe): The ortho-relationship between the methoxy and methylamino groups could potentially lead to unique rearrangement and fragmentation pathways not as readily available to the other isomers.
While these differences can be subtle, they provide another layer of evidence when combined with the definitive NMR data.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it can separate isomers if they are present in a mixture before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Method: Use a capillary column suitable for polar analytes (e.g., a DB-5ms or HP-INNOWax). Develop a temperature gradient (e.g., starting at 100°C, ramping to 250°C) to ensure good separation of any potential impurities or isomers.
-
MS Method: Use Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns for library matching and comparison. Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the peak corresponding to the compound of interest by its retention time. Analyze the corresponding mass spectrum, noting the molecular ion and the m/z values and relative intensities of the major fragment ions.
Conclusion: An Integrated Approach for Unambiguous Characterization
Distinguishing between constitutional isomers like this compound and its positional variants is a task that demands more than a single piece of data. While FTIR and MS provide valuable, corroborative fingerprints, NMR spectroscopy, particularly with the application of 2D techniques like HMBC, stands as the unequivocal tool for structural determination. [1][3] The ability to trace the covalent framework of the molecule by mapping long-range proton-carbon correlations provides a level of certainty that other techniques cannot match.
The workflow presented in this guide—beginning with 1D NMR, confirming with 2D NMR, and supplementing with FTIR and MS—represents a robust, self-validating strategy. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently and definitively assign the correct structure to their compound of interest, ensuring the integrity and success of their scientific endeavors.
References
A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-6-(methylamino)pyridine from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of the purity of 2-Methoxy-6-(methylamino)pyridine sourced from three different fictional suppliers: "Supplier A," "Supplier B," and "Supplier C." We will delve into a multi-pronged analytical approach, providing supporting experimental data to illustrate how seemingly equivalent products can exhibit critical differences in their impurity profiles.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted pyridine ring, makes it a versatile building block. However, the synthetic routes to this compound can introduce a range of process-related impurities, including starting materials, by-products, and regioisomers. These impurities, even at trace levels, can have significant downstream consequences, affecting reaction yields, introducing new and potentially toxic by-products in subsequent steps, and complicating purification processes. Therefore, a robust analytical assessment of supplier quality is not merely a matter of good practice but a critical step in risk mitigation for any research and development program.
This guide will walk you through a comprehensive analytical workflow for the purity assessment of this compound, highlighting the strengths of orthogonal analytical techniques. We will demonstrate how a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR) can provide a detailed and reliable picture of product quality.
The Analytical Workflow: A Multi-Modal Approach to Purity Determination
A single analytical technique is often insufficient to fully characterize the purity of a chemical substance. By employing a combination of methods, we can gain a more complete understanding of the sample's composition, including the presence of non-volatile and volatile impurities, as well as obtaining an accurate quantification of the main component.
Caption: Overall analytical workflow for the purity assessment of this compound.
Experimental Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is the workhorse for purity determination of non-volatile organic compounds.[1][2] It excels at separating the main component from closely related impurities, allowing for their detection and relative quantification. A well-developed HPLC method can reveal the presence of starting materials, intermediates, and by-products from the synthesis.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Caption: Logical flow for the validation of the HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] In the context of this compound, GC-MS can detect residual solvents from the synthesis and purification process, as well as low molecular weight, volatile impurities that may not be well-retained by HPLC. The mass spectrometer provides structural information, aiding in the tentative identification of unknown impurities.
Protocol:
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-500 m/z.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be obtained.
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound.
-
Accurately weigh approximately 5 mg of Maleic Anhydride.
-
Dissolve both in 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse program: zg30
-
Relaxation delay (d1): 30 s
-
Number of scans: 16
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
Results: A Comparative Analysis of Supplier Quality
The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.
Table 1: HPLC-UV Purity and Impurity Profile
| Supplier | Purity by Area % | Number of Impurities > 0.05% | Major Impurity (%) |
| Supplier A | 99.85% | 2 | 0.08% |
| Supplier B | 99.12% | 5 | 0.45% |
| Supplier C | 99.55% | 3 | 0.21% |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Solvents | Other Volatile Impurities |
| Supplier A | Dichloromethane (50 ppm) | Not Detected |
| Supplier B | Dichloromethane (350 ppm), Toluene (80 ppm) | 2,6-Dimethoxypyridine (0.15%) |
| Supplier C | Dichloromethane (120 ppm) | Not Detected |
Table 3: qNMR Absolute Purity Determination
| Supplier | Absolute Purity (w/w %) |
| Supplier A | 99.7% |
| Supplier B | 98.9% |
| Supplier C | 99.4% |
Discussion and Interpretation of Results
The multi-modal analytical approach provides a clear differentiation between the three suppliers.
-
Supplier A demonstrates the highest quality product. The HPLC purity is high, with only two minor impurities detected. The GC-MS analysis shows a very low level of residual solvent and no other volatile impurities. The qNMR result confirms the high purity of the material.
-
Supplier B provides the lowest quality material of the three. The HPLC analysis reveals a significantly lower purity and a more complex impurity profile. The major impurity at 0.45% could have a significant impact on downstream chemistry. Furthermore, the GC-MS data indicates higher levels of residual solvents and the presence of a likely by-product, 2,6-dimethoxypyridine. This impurity could arise from a non-selective reaction during the synthesis.[5][6] The qNMR result is consistent with the lower purity observed by chromatography.
-
Supplier C offers a product of intermediate quality. While the purity is acceptable for some applications, it is demonstrably lower than that from Supplier A. The presence of a major impurity at 0.21% warrants further investigation and potential identification if this material were to be used in a regulated process.
The concordance between the HPLC area percent and the absolute purity determined by qNMR provides a high degree of confidence in these results. The discrepancy between the two values can be attributed to the presence of impurities that may have different UV responses compared to the main component, as well as the presence of water or inorganic impurities which are not detected by HPLC-UV.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A is unequivocally the recommended source for this compound for applications where high purity is critical, such as in late-stage drug development and manufacturing. The material from Supplier C may be considered for early-stage research where the impurity profile is deemed acceptable and cost is a significant driver. The product from Supplier B presents a higher risk due to its lower purity and more complex impurity profile, and its use should be carefully evaluated based on the specific requirements of the application.
This guide underscores the importance of not relying on a single analytical data point or a supplier's certificate of analysis alone. A thorough, multi-technique approach to purity assessment is essential for making informed decisions, ensuring the quality and consistency of research, and ultimately, contributing to the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. osha.gov [osha.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Economic and Performance Analysis of 2-Methoxy-6-(methylamino)pyridine in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical manufacturing, the selection of building blocks and intermediates is a critical decision point with far-reaching economic and operational implications. Substituted pyridines, in particular, are a cornerstone of modern synthesis, offering a versatile scaffold for a wide array of bioactive molecules.[1][2][3][4][5] This guide provides an in-depth economic and performance analysis of 2-Methoxy-6-(methylamino)pyridine, a key intermediate, and compares it with two viable alternatives: 2,6-dimethoxypyridine and 2-amino-6-methoxypyridine. Our objective is to equip researchers and process chemists with the data and insights necessary to make informed decisions that balance cost, efficiency, and performance.
The Strategic Importance of Substituted Pyridines in Chemical Synthesis
The pyridine ring is a prevalent motif in a significant number of top-selling pharmaceuticals and agrochemicals.[6][7] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable component in the synthesis of complex molecules. The functionalization of the pyridine ring, particularly at the 2- and 6-positions, allows for the fine-tuning of a molecule's physicochemical properties, including solubility, bioavailability, and target-binding affinity.
This guide focuses on a common synthetic challenge: the selection of a di-substituted pyridine intermediate. We will dissect the manufacturing process of this compound and its alternatives, starting from the readily available precursor, 2,6-dichloropyridine.
Comparative Synthesis and Process Analysis
The most common and industrially scalable route to this compound and its analogs, 2,6-dimethoxypyridine and 2-amino-6-methoxypyridine, begins with 2,6-dichloropyridine. This starting material is a versatile platform for nucleophilic aromatic substitution (SNAr) reactions.[8][9]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine
-
Reaction Setup: A stirred-tank reactor equipped with a condenser, temperature control, and nitrogen inlet is charged with 2,6-dichloropyridine and a suitable solvent (e.g., methanol for methoxylation, or an aprotic polar solvent like DMF for amination).
-
Nucleophile Addition: The nucleophile (sodium methoxide solution for methoxylation, or methylamine/ammonia solution for amination) is added portion-wise to control the exothermicity of the reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the desired conversion is achieved.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The product is extracted with an organic solvent.
-
Purification: The crude product is purified by a suitable method, such as distillation or recrystallization, to achieve the desired purity.[10][11][12]
The choice of nucleophile and the reaction sequence dictates the final product. Below, we visualize the synthetic pathways for our three compounds of interest.
Figure 1: Synthetic pathways from 2,6-dichloropyridine.
Performance Comparison
The efficiency of each synthetic route is a key determinant of its economic viability. The following table summarizes typical experimental data for the synthesis of each compound from 2,6-dichloropyridine.
| Product | Synthesis Steps | Key Reagents | Typical Yield (%) | Typical Reaction Time (hours) |
| This compound | 2 | 1. Sodium Methoxide2. Methylamine | 75-85 (overall) | 8-12 |
| 2,6-Dimethoxypyridine | 1 | Sodium Methoxide (excess) | 80-90 | 6-10 |
| 2-Amino-6-methoxypyridine | 1 | Ammonia, Catalyst (e.g., Cu-based) | 60-70 | 12-24 |
Note: Yields and reaction times are indicative and can vary based on specific reaction conditions and scale.
Causality Behind Experimental Choices:
-
Solvent Selection: Methanol is the solvent of choice for methoxylation reactions as it is both a solvent and a reagent source (in equilibrium with sodium methoxide). For amination, a higher boiling point polar aprotic solvent like DMF or NMP is often used to facilitate the reaction with gaseous ammonia or a low-boiling amine solution under pressure.
-
Catalysis in Amination: The direct amination of 2,6-dichloropyridine is often sluggish. The use of a copper-based catalyst is a common strategy to facilitate this nucleophilic substitution, which typically requires higher temperatures and pressures. This adds complexity and cost to the process compared to the methoxylation routes.
-
Two-Step vs. One-Step: The synthesis of this compound is a two-step process. This allows for the isolation of the intermediate, 2-chloro-6-methoxypyridine, which can be purified before the second substitution. While this adds a step, it can lead to a cleaner final product and potentially higher overall purity. The one-step syntheses of the other two compounds are more direct but may require more rigorous purification of the final product.
Economic Analysis: A Cost-Benefit Perspective
To provide a comprehensive economic analysis, we will consider the costs of raw materials, the complexity of the manufacturing process, and the potential market value of the final products.
Raw Material Cost Analysis
The following table provides an estimated cost analysis for the key raw materials required for the synthesis of one mole of each product, based on typical bulk pricing.
| Raw Material | Molar Mass ( g/mol ) | Price (USD/kg) | Moles per Mole of Product | Cost per Mole of Product (USD) |
| 2,6-Dichloropyridine | 147.99 | 15.00 | 1.0 | 2.22 |
| Sodium Methoxide | 54.02 | 2.50 | 1.1 (for MMP), 2.2 (for DMP) | 0.15 (for MMP), 0.30 (for DMP) |
| Methylamine (40% in water) | 31.06 | 1.50 | 1.2 | 0.06 |
| Ammonia | 17.03 | 0.50 | 1.5 | 0.01 |
Note: Prices are estimates and can fluctuate based on market conditions and supplier.
Process Cost Considerations
Beyond raw materials, the overall manufacturing cost is influenced by:
-
Number of Steps: The two-step synthesis of this compound incurs additional costs related to labor, energy, and equipment utilization for the second reaction and intermediate isolation.
-
Reaction Conditions: The high-pressure and high-temperature conditions required for the synthesis of 2-amino-6-methoxypyridine necessitate specialized reactors and entail higher energy costs and safety considerations.
-
Purification: The ease of purification can significantly impact the final cost. While distillation is a common method, chromatographic purification, if required, can be substantially more expensive, especially at an industrial scale.
The following diagram illustrates the key inputs and outputs for a comparative cost analysis.
Figure 2: Comparative inputs for manufacturing cost analysis.
Application-Specific Performance and Market Value
The ultimate economic value of these intermediates is determined by their performance in downstream applications and their market price.
-
This compound: This compound offers two distinct points for further functionalization – the methoxy and the methylamino groups. This bifunctionality can be advantageous in the synthesis of complex molecules where sequential reactions are required. Its use as an intermediate in the synthesis of certain kinase inhibitors in oncology is a notable application.
-
2,6-Dimethoxypyridine: The two methoxy groups are electron-donating, which can influence the reactivity of the pyridine ring in subsequent reactions. It is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13][14] For example, it is a building block for some proton pump inhibitors.[13]
-
2-Amino-6-methoxypyridine: The amino group provides a nucleophilic site for further reactions, such as amide bond formation. This compound is a key intermediate in the synthesis of certain antibacterial and anti-inflammatory drugs.[8] It also finds applications in the development of materials with specific optoelectronic properties.[8]
The market price of these specialty chemicals can vary significantly based on purity, volume, and supplier. As a general trend, the more complex the synthesis and the more specialized the application, the higher the market price. Therefore, this compound, with its two-step synthesis, often commands a higher price than 2,6-dimethoxypyridine. The price of 2-amino-6-methoxypyridine can also be elevated due to the more demanding reaction conditions and the cost of the catalyst.
Conclusion and Recommendations
The choice between this compound, 2,6-dimethoxypyridine, and 2-amino-6-methoxypyridine as a manufacturing intermediate is a multi-faceted decision that extends beyond simple raw material costs.
-
For cost-sensitive, high-volume applications where a simple di-substituted pyridine is required, 2,6-dimethoxypyridine offers the most economically favorable route due to its one-step, high-yielding synthesis from a common starting material.
-
When a nucleophilic amino group is essential for the subsequent synthetic steps, 2-amino-6-methoxypyridine is the clear choice. However, manufacturers must be prepared for the higher process costs associated with the catalyzed, high-pressure reaction.
-
This compound presents a strategic advantage in the synthesis of complex molecules that require differential reactivity at the 2- and 6-positions. While its two-step synthesis leads to a higher initial manufacturing cost, this can be offset by a more streamlined and higher-yielding overall synthesis of the final active pharmaceutical ingredient or agrochemical. The ability to perform sequential, selective modifications can be a significant benefit in multi-step synthetic campaigns.
Ultimately, the optimal choice depends on the specific requirements of the target molecule and the overall manufacturing strategy. This guide provides a framework for this critical decision-making process, empowering researchers and drug development professionals to select the most appropriate building block to achieve their synthetic and economic goals.
References
- 1. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 2. industryresearch.biz [industryresearch.biz]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. techsciresearch.com [techsciresearch.com]
- 5. Pyridine and Pyridine Derivatives Market Size, Insight 2023-2033 [sphericalinsights.com]
- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 7. Customer case studiesï½Contracted Manufacture Chemicalsï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 13. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 14. Page loading... [guidechem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-6-(methylamino)pyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-6-(methylamino)pyridine (CAS No. 88569-83-9), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, grounding every recommendation in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal-related activities, a thorough understanding of the inherent hazards of this compound is paramount. Based on available safety data, this compound is classified as a hazardous substance, and all waste containing it must be treated as such.[1]
Key Hazards:
-
Toxicity: Harmful if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3]
Due to these hazards, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[4]
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form, including waste products:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not offer sufficient protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors, which can cause respiratory irritation.[1] |
An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to a strict, multi-step protocol to ensure safety and regulatory compliance. This process begins with proper waste segregation and culminates in removal by a licensed disposal service.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure chemical
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns)
-
Spill cleanup materials
Crucially, this waste stream must be segregated from other laboratory waste. As a non-halogenated organic compound, it should be collected separately from halogenated solvent waste to facilitate proper disposal and potential solvent recovery.[5][6]
Incompatible Materials: Store waste containers away from strong oxidizing agents and acids.[4]
Step 2: Waste Containerization and Labeling
Proper containerization is a critical control point in the waste management process.
-
Select an Appropriate Container: Use a designated, sealable, and airtight hazardous waste container that is compatible with the chemical. Glass or high-density polyethylene containers are generally suitable.[4]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Toxic, Irritant)
-
The date accumulation started
-
The name of the principal investigator or laboratory
-
Step 3: Waste Accumulation and Storage
Waste containers must be stored in a designated and secure satellite accumulation area. This area should be:
-
Well-ventilated
-
Away from sources of ignition, such as heat, sparks, or open flames[4]
-
Segregated from incompatible chemicals[4]
Step 4: Arranging for Disposal
Never attempt to dispose of this compound down the drain or in regular trash.[7] Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][7] Follow your institution's specific procedures for requesting a chemical waste pickup.
The primary and most recommended method for the disposal of pyridine-based waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7] This high-temperature process ensures the complete destruction of the hazardous compound, in compliance with EPA regulations.[8][9]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency response plan is essential.
Spill Management
-
Small Spills: For minor spills within a chemical fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[7] The contaminated absorbent material should then be collected in a sealed container and disposed of as hazardous waste.[1][7]
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department or emergency response team.[7]
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In all cases of exposure, it is crucial to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the final step in the lifecycle of this compound is handled with the utmost care, safeguarding both individual and environmental health.
References
- 1. uwwapps.uww.edu [uwwapps.uww.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
